molecular formula C10H10O4 B1334357 Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 20197-75-5

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B1334357
CAS No.: 20197-75-5
M. Wt: 194.18 g/mol
InChI Key: GYUXWAIDEGEMEE-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUXWAIDEGEMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396639
Record name Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-75-5
Record name Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The primary identifier for this compound is CAS Number: 20197-75-5 [1]. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs[2][3]. This document details the compound's physicochemical properties, provides an in-depth, field-proven synthesis protocol with mechanistic insights, discusses its analytical characterization, and explores its critical role in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this versatile building block.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory or industrial setting. This compound is a solid at room temperature and possesses the core 1,4-benzodioxane heterocyclic system, which is notable for its structural rigidity and presence in numerous bioactive compounds[1][2].

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 20197-75-5 [1]
Molecular Formula C₁₀H₁₀O₄ [1]
Molecular Weight 194.18 g/mol [4][5]
IUPAC Name This compound [1]
Synonyms Methyl 1,4-benzodioxan-6-carboxylate [1]
Physical Form Solid [1]

| Boiling Point | 292.5°C at 760 mmHg |[1] |

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. This compound is classified with the GHS07 pictogram, indicating it can be harmful[1][5].

  • Hazard Statements: H302 (Harmful if swallowed)[1][5].

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

  • Storage: Store at room temperature in a well-sealed container away from incompatible materials[1].

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0). The Fischer esterification method is a classic, reliable, and scalable approach for this transformation[2]. The precursor acid can itself be synthesized from readily available materials like 3,4-dihydroxybenzaldehyde[6].

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of the carboxylic acid to the target methyl ester. The choice of methanol as both solvent and reagent drives the reaction equilibrium towards the product, while a strong acid catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). The addition is exothermic and should be done while stirring in an ice bath. The sulfuric acid acts as the catalyst essential for the reaction to proceed at a practical rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic route from a basic starting material to the final target compound.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde A->B  1,2-Dibromoethane,  Base (e.g., K₂CO₃)   C 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid B->C  Oxidation  (e.g., KMnO₄)   D This compound C->D  Fischer Esterification  (Methanol, H₂SO₄)  

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target ester.

Analytical Characterization

Structural confirmation of the synthesized compound is achieved through standard spectroscopic techniques. The key functional groups—the ester, the aromatic ring, and the dihydrodioxine ring—give rise to a predictable and unique spectral signature.

Table 2: Expected Spectroscopic Data

Technique Feature Expected Signal Rationale
¹H-NMR Aromatic Protons δ 6.8-7.5 ppm Protons on the benzene ring.
Dioxine Protons δ 4.2-4.4 ppm (singlet or multiplet) Four equivalent protons (-O-CH₂-CH₂-O-) on the dihydrodioxine ring.
Methyl Protons δ ~3.8 ppm (singlet) Three protons of the methyl ester (-COOCH₃) group.
IR Ester Carbonyl (C=O) ~1720 cm⁻¹ Strong absorption characteristic of the ester C=O stretch.
Aromatic C=C ~1600, 1500 cm⁻¹ Absorptions from the benzene ring stretching.
C-O Stretch ~1280, 1100 cm⁻¹ Strong absorptions from the ester and ether C-O bonds.

| MS (EI) | Molecular Ion (M⁺) | m/z = 194 | Corresponds to the molecular weight of the compound[4]. |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The 1,4-benzodioxane moiety is a cornerstone in the design of various therapeutic agents due to its ability to interact with biological receptors and enzymes[7].

  • Scaffold for Bioactive Molecules: This compound is a precursor for a wide range of derivatives. The methyl ester can be readily hydrolyzed back to the carboxylic acid or converted into amides, hydrazides, and other functional groups, enabling the construction of large chemical libraries for screening[2][8].

  • Pharmaceutical Intermediates: The benzodioxane framework is a critical component of several marketed drugs. For instance, it is the core of Doxazosin, an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia[2][8]. It is also present in Eliglustat, a drug for treating Gaucher's disease[2]. The title compound serves as a key building block for synthesizing analogs of these and other important pharmaceutical agents.

  • Research Applications: Derivatives of 1,4-benzodioxane have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant effects[2]. This makes the parent ester a valuable starting point for research into new therapeutic agents in these areas.

Applications cluster_derivatives Chemical Derivatization cluster_apis Therapeutic Areas A Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate B Amides / Hydrazides A->B Aminolysis C Carboxylic Acid A->C Hydrolysis D Other Functionalized Analogs A->D Further Synthesis E Antihypertensives (e.g., Doxazosin Analogs) B->E F Anticancer Agents B->F G Anti-inflammatory Agents C->G D->F D->G

Caption: Role as a key intermediate leading to diverse bioactive derivatives.

Conclusion

This compound (CAS: 20197-75-5) is more than a simple chemical compound; it is a strategic building block that provides access to a pharmacologically significant chemical space. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key heterocyclic compound, serves as a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its unique benzodioxane core imparts specific physicochemical characteristics that are crucial for its application in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive exploration of the physical properties of this compound, offering both established data and detailed methodologies for its empirical determination. The following sections are designed to equip researchers with the foundational knowledge and practical insights necessary for the effective handling, characterization, and application of this versatile chemical entity.

I. Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of a compound is paramount for its successful application in research and development. This section consolidates the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 194.18 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point 292.5 °C at 760 mmHg--INVALID-LINK--
Storage Temperature Room Temperature, under inert atmosphere--INVALID-LINK--

II. Experimental Determination of Physical Properties

The data presented above represents reported values. However, for rigorous scientific investigation, independent verification of these properties is often necessary. This section outlines detailed, field-proven protocols for the experimental determination of key physical characteristics of this compound.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique for determining the melting point and heat of fusion of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.[1] The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.[2]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.[3]

  • Encapsulation: Place the corresponding lid on the pan and seal it using a Tzero press.

  • Reference Pan: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the initial temperature to a value well below the expected melting point (e.g., 25 °C).

    • Set the final temperature to a value sufficiently above the expected melting point (e.g., 200 °C).

    • Program a heating rate of 2 °C/min under a dynamic nitrogen atmosphere (50 mL/min).[1]

  • Data Acquisition: Initiate the temperature scan and record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of the melting endotherm from the resulting DSC curve. This temperature is taken as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Encapsulate in Tzero Pan weigh->encapsulate load Load Sample & Reference into DSC encapsulate->load program Set Temperature Program (2°C/min) load->program run Run Analysis under N2 program->run acquire Acquire Heat Flow vs. Temp Data run->acquire analyze Determine Onset of Melting Peak acquire->analyze

Caption: Workflow for Melting Point Determination using DSC.

B. Boiling Point Determination (Micro Scale)

Rationale: For small quantities of a liquid, a micro boiling point determination is a reliable method. It relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure, indicated by the cessation of bubble formation from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling.[4][5]

Experimental Protocol:

  • Sample Preparation: Place approximately 0.2 mL of molten this compound into a small test tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band.

  • Heating: Use a Thiele tube or a melting point apparatus to slowly heat the sample at a rate of approximately 2 °C per minute.[4]

  • Observation: Observe the inverted capillary. A steady stream of bubbles will emerge as the boiling point is approached and exceeded.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[6]

  • Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement fill Fill Test Tube with ~0.2 mL Sample insert Insert Inverted Capillary fill->insert attach Attach to Thermometer insert->attach heat Heat Slowly (~2°C/min) attach->heat observe Observe Bubble Stream heat->observe cool Cool and Record Temperature observe->cool

Caption: Micro-Scale Boiling Point Determination Workflow.

C. Solubility Profiling

Rationale: Determining the solubility of a compound in a range of solvents provides insight into its polarity and the presence of acidic or basic functional groups. A systematic approach ensures a comprehensive understanding of the compound's solubility characteristics.[7][8]

Experimental Protocol:

  • Sample Preparation: For each solvent, add approximately 10 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent in portions, shaking vigorously after each addition.

  • Observation: Visually inspect for the formation of a homogeneous solution.

  • Test Solvents:

    • Water: To assess polarity.

    • 5% Sodium Hydroxide (NaOH): To test for acidic functional groups.

    • 5% Sodium Bicarbonate (NaHCO₃): To differentiate between strong and weak acids.

    • 5% Hydrochloric Acid (HCl): To test for basic functional groups.

    • Organic Solvents: A range of organic solvents of varying polarity should be tested, such as ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

Solubility_Workflow start Start with 10 mg of Sample water Add 1 mL Water start->water water_sol Soluble water->water_sol water_insol Insoluble water->water_insol naoh Add 1 mL 5% NaOH water_insol->naoh naoh_sol Soluble (Acidic) naoh->naoh_sol naoh_insol Insoluble naoh->naoh_insol hcl Add 1 mL 5% HCl naoh_insol->hcl hcl_sol Soluble (Basic) hcl->hcl_sol hcl_insol Insoluble (Neutral) hcl->hcl_insol org_solv Test Organic Solvents hcl_insol->org_solv

Caption: Systematic Workflow for Solubility Testing.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for confirming the structure of this compound.[9][10] Two-dimensional techniques like COSY, HSQC, and HMBC can further elucidate the connectivity of atoms.[11]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an ester, characteristic stretches for the carbonyl group (C=O) and the carbon-oxygen bonds (C-O) are expected.[12][13]

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.[14]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands. For this compound, expect a strong C=O stretch around 1715-1730 cm⁻¹ and C-O stretches in the 1000-1300 cm⁻¹ region.[12]

C. Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules.[15]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.[16]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectral Interpretation: Detect the ions and generate a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern can provide additional structural information.

IV. Conclusion

The physical properties of this compound are fundamental to its handling, characterization, and application in scientific research. This guide has provided a consolidation of its known properties and detailed, practical protocols for their experimental verification. By employing these standardized methodologies, researchers can ensure the quality and consistency of their starting materials, a critical factor for reproducible and reliable experimental outcomes. The structural integrity, confirmed through the spectroscopic techniques outlined, underpins the rational design of novel derivatives for applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key chemical intermediate. We will delve into its molecular architecture, a field-proven synthetic pathway with mechanistic insights, comprehensive characterization data, and its significant applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile scaffold.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

This compound belongs to the benzodioxane class of compounds. The 1,4-benzodioxane motif is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This particular structure is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2]

Its significance stems from the unique conformational properties and electronic nature imparted by the fused ring system, which allows for specific and potent interactions with various biological targets.[1] Derivatives of this scaffold are known to exhibit activities such as α-adrenergic blocking, antihypertensive effects, and affinity for serotonin receptors.[2] Notable drugs containing this core structure include Doxazosin, an agent used for treating hypertension.[3][4] Therefore, this compound serves as a crucial and highly valuable starting material for the synthesis of novel therapeutic agents.[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available 3,4-dihydroxybenzoic acid. The strategy involves an initial esterification of the carboxylic acid followed by a Williamson ether synthesis to form the characteristic dioxane ring.

Step 1: Fischer Esterification of 3,4-Dihydroxybenzoic Acid

The initial step is the protection of the carboxylic acid functional group as a methyl ester. This is critical because the acidic proton of the carboxyl group would interfere with the base-mediated cyclization in the subsequent step. Fischer esterification is a classic and reliable method for this transformation.

  • Causality: Using methanol as both the solvent and reagent in the presence of a catalytic amount of strong acid (like H₂SO₄) drives the equilibrium towards the ester product. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Cyclization via Williamson Ether Synthesis

With the carboxyl group protected, the two phenolic hydroxyl groups are alkylated with 1,2-dibromoethane to form the dihydrobenzodioxine ring.

  • Causality: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate. This nucleophile then attacks the electrophilic carbon of 1,2-dibromoethane in a sequence of two Sₙ2 reactions to close the six-membered ring. Anhydrous acetone or DMF is a suitable polar aprotic solvent that facilitates this type of reaction without interfering.

Synthesis_Workflow SM 3,4-Dihydroxybenzoic Acid + Methanol REAG1 + H₂SO₄ (cat.) Reflux SM->REAG1 INT Methyl 3,4-dihydroxybenzoate INT2 Methyl 3,4-dihydroxybenzoate + 1,2-Dibromoethane REAG1->INT REAG2 + K₂CO₃ Acetone, Reflux INT2->REAG2 FP This compound REAG2->FP Applications CORE Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate A1 Hydrolysis to Carboxylic Acid CORE->A1 A2 Aminolysis to Amide Derivatives CORE->A2 A3 Ring Substitution (e.g., Nitration, Halogenation) CORE->A3 P1 Anti-inflammatory Agents A1->P1 P2 PARP1 Inhibitors (Anticancer) A2->P2 P3 Novel Heterocycles & Functional Materials A3->P3

References

"Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It delves into the core nomenclature, physicochemical properties, synthesis, and critical applications of this compound, a key heterocyclic building block.

Compound Identification and Nomenclature

Precise identification is paramount in chemical synthesis and regulatory documentation. This compound is known by several names, reflecting both systematic and common nomenclature systems. The 1,4-benzodioxane scaffold is a recurring and versatile motif in medicinal chemistry, making unambiguous identification of its derivatives essential.[1]

The positional indicator "-6-" is critical, as isomers such as the 2-carboxylate derivative possess different chemical properties and synthetic utility.[2]

Identifier TypeValue
IUPAC Name This compound[]
Synonyms Methyl 1,4-benzodioxan-6-carboxylate[]
CAS Registry No. 20197-75-5[4]
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [2]
InChI 1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3[4]
InChIKey GYUXWAIDEGEMEE-UHFFFAOYSA-N[4]
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OCCO2

Physicochemical and Safety Profile

Understanding the compound's physical properties is fundamental to its handling, storage, and application in experimental workflows.

PropertyValueSource
Physical Form Solid[4]Sigma-Aldrich
Boiling Point 292.5°C at 760 mmHg[4]Sigma-Aldrich
Storage Temperature Room Temperature[4]Sigma-Aldrich
Purity Typically ≥98%Commercial Suppliers
Signal Word Warning[4]GHS Classification
Hazard Statement H302 (Harmful if swallowed)[4]GHS Classification
GHS Pictogram GHS07 (Harmful)[4]GHS Classification

Synthesis and Mechanistic Insights

This compound is typically prepared from its corresponding carboxylic acid. The synthesis of the parent acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0), is a well-established route that provides a reliable foundation for producing the target ester.

The core strategy involves a two-step process:

  • Ring Formation: Construction of the dihydro-1,4-benzodioxine ring system.

  • Functional Group Manipulation: Oxidation of an aldehyde to a carboxylic acid, followed by esterification.

A common and industrially viable method starts with 3,4-dihydroxybenzaldehyde.[5]

Workflow: Synthesis of the Carboxylic Acid Precursor

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis (Ring Closure) cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Fischer Esterification A 3,4-Dihydroxybenzaldehyde D 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde A->D Reacts with B 1,2-Dibromoethane B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C:e->D:w F 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid D->F Oxidized by E Oxidizing Agent (e.g., KMnO₄) E:e->F:w H Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate F->H Esterified with G Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) G:e->H:w

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target ester.

Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is adapted from established methods described in patent literature.[5]

  • Ring Closure Reaction:

    • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent like DMF, add a base such as anhydrous potassium carbonate.

    • Add 1,2-dibromoethane dropwise to the mixture.

    • Heat the reaction mixture to facilitate the intramolecular Williamson ether synthesis, forming the dihydrobenzodioxine ring. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

    • Upon completion, perform a work-up by quenching with water and extracting the product, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, with an organic solvent.

  • Oxidation to Carboxylic Acid:

    • Dissolve the intermediate aldehyde in an aqueous solution.

    • Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while controlling the temperature.[5]

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[5]

    • Cool the reaction and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the white solid product, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[5]

    • Filter, wash with water, and dry the solid product.

  • Esterification:

    • Suspend the synthesized carboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours. The progress of the Fischer esterification can be monitored by TLC.

    • After completion, neutralize the excess acid, reduce the solvent volume under vacuum, and perform a standard aqueous work-up and extraction to isolate the final product, this compound.

Applications in Drug Discovery and Development

The 1,4-benzodioxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][6] Its structural rigidity, ability to engage in specific receptor interactions, and favorable metabolic profile make it a valuable template for drug design.[1] this compound serves as a crucial intermediate, providing a reactive handle for elaboration into more complex molecular architectures.

  • Intermediate for Bioactive Molecules: The parent carboxylic acid and its methyl ester are key starting materials for synthesizing a wide range of pharmaceuticals.[7] The 1,4-benzodioxane core is found in compounds developed as anti-inflammatory, analgesic, and antihypertensive agents.[6][7]

  • Scaffold for Receptor Ligands: Derivatives of the 1,4-benzodioxane structure have shown high affinity for various biological targets, including α-adrenergic and serotonin receptors.[1] This makes the scaffold essential for developing drugs targeting neurological and cardiovascular disorders.

  • Synthesis of Enzyme Inhibitors: The benzodioxane moiety has been incorporated into novel sulfonamide derivatives that exhibit significant enzyme inhibitory activity.[8][9] For instance, compounds synthesized from a related benzodioxane amine have been investigated as inhibitors of α-glucosidase and acetylcholinesterase, relevant targets for type 2 diabetes and Alzheimer's disease, respectively.[8]

  • Versatility in Organic Synthesis: Beyond direct pharmaceutical applications, the compound is a versatile building block for constructing complex molecules and compound libraries for high-throughput screening.[7][10] The ester functional group allows for straightforward conversion to amides, hydrazides, and other functional groups, enabling the exploration of a broad chemical space.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a foundational component in the toolkit of medicinal and synthetic chemists. Its well-defined synthesis and the proven biological significance of the 1,4-benzodioxane scaffold ensure its continued relevance in the pursuit of novel therapeutics. This guide provides the essential technical knowledge required for its effective utilization in advanced research and development settings.

References

The Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the field of medicinal chemistry and organic synthesis. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and chemical structure. Furthermore, it explores established synthetic pathways, characterization methodologies, and significant applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile molecule.

The 1,4-benzodioxane ring system is a prominent structural motif found in a multitude of biologically active compounds and clinically significant pharmaceuticals.[1][2][3] Its unique conformation and electronic properties allow it to interact effectively with various biological receptors and enzymes, making it a "privileged scaffold" in drug design.[3] Notable examples of drugs featuring this core structure include Doxazosin, an α-adrenergic blocker used to treat hypertension, and Eliglustat, a therapy for Gaucher's disease.[1][4] The versatility of the benzodioxane framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[3] this compound serves as a critical and versatile building block for accessing a wide array of these complex derivatives.[5]

Core Physicochemical & Structural Properties

This compound is a solid, crystalline compound at room temperature.[6] Its identity and purity are defined by a specific set of physicochemical parameters that are crucial for its application in precise chemical synthesis.

Quantitative Data Summary

The essential properties of the title compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 194.18 g/mol [7][8]
Molecular Formula C₁₀H₁₀O₄[6][7][8]
CAS Number 20197-75-5[6][8]
Physical Form Solid[6]
Boiling Point 292.5°C at 760 mmHg[6][8]
Density 1.2 ± 0.1 g/cm³[8]
InChI Key GYUXWAIDEGEMEE-UHFFFAOYSA-N[6][8]
Synonyms Methyl 1,4-benzodioxan-6-carboxylate; 2,3-Dihydrobenzo[b][6][9]dioxine-6-carboxylate[8]
Molecular Structure and Weight Elucidation

The molecular formula, C₁₀H₁₀O₄, dictates the elemental composition of the molecule. The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

  • 10 Carbon atoms (≈ 12.011 amu each)

  • 10 Hydrogen atoms (≈ 1.008 amu each)

  • 4 Oxygen atoms (≈ 15.999 amu each)

This composition results in a calculated molecular weight of approximately 194.18 g/mol .[7][8] The structure consists of a benzene ring fused to a dioxane ring, with a methyl carboxylate group (-COOCH₃) attached at the 6-position of the benzodioxane scaffold. This ester functional group is a key site for further chemical transformations.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through multi-step processes starting from commercially available precursors. A common and industrially viable method involves the synthesis of its carboxylic acid precursor, followed by esterification.[10]

Common Synthetic Pathway

A well-documented synthesis starts with 3,4-dihydroxybenzaldehyde. The process involves a Williamson ether synthesis-type cyclization followed by oxidation and esterification. The causality of this pathway is rooted in the high reactivity of the catechol hydroxyl groups and the stability of the resulting benzodioxane ring.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A 3,4-Dihydroxybenzaldehyde + 1,2-Dibromoethane B Intermediate: 2,3-Dihydro-1,4-benzodioxane -6-carboxaldehyde A->B  Base (e.g., K2CO3)  Ring-closing reaction   C Intermediate Aldehyde D Product: 2,3-Dihydro-1,4-benzodioxine -6-carboxylic Acid C->D  Oxidant (e.g., KMnO4)   E Carboxylic Acid Product F Final Product: Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate E->F  Methanol (CH3OH)  Acid Catalyst (e.g., H2SO4)  

Caption: Synthetic workflow for this compound.

Example Protocol: Synthesis of the Carboxylic Acid Precursor[10]

This protocol describes the oxidation of the intermediate aldehyde to the corresponding carboxylic acid, a key step in the overall synthesis.

Materials:

  • 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (1 equivalent)

  • Potassium permanganate (KMnO₄) (1.2 equivalents)

  • Potassium hydroxide (KOH) solution (10%)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: Suspend the starting aldehyde (e.g., 25g) in 500 mL of water in a reaction vessel and heat the mixture to 70-80°C with stirring.

  • Oxidant Preparation: Separately, prepare a solution of KMnO₄ (e.g., 30g) in 500 mL of water.

  • Addition: Add the KMnO₄ solution dropwise to the heated aldehyde suspension over approximately 40 minutes. The reaction is exothermic; maintain temperature control.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Add 10% KOH solution to make the solution alkaline, which helps precipitate manganese dioxide (MnO₂).

  • Filtration: Filter the mixture to remove the MnO₂ solid. Wash the filter cake with water until the washings are neutral.

  • Precipitation: Combine the filtrate and washings. Acidify the solution with concentrated HCl. A large amount of white solid (the desired carboxylic acid) will precipitate.

  • Isolation: Filter the precipitated solid, wash it with water until neutral, and dry to obtain 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[4][10]

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O stretch of the ester and the C-O-C stretches of the dioxane ring.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.[4]

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its role as a versatile intermediate. The ester group can be readily hydrolyzed to the carboxylic acid or converted into an amide, hydrazide, or other functional groups, providing a gateway to a diverse library of complex molecules.[1][4]

G cluster_applications Therapeutic Candidate Classes Core {this compound | (C₁₀H₁₀O₄)} App1 Anti-inflammatory Agents Core->App1 Derivatization App2 Enzyme Inhibitors (e.g., α-glucosidase) Core->App2 Synthesis App3 Anticancer Compounds Core->App3 Scaffold for App4 Analgesic Medications Core->App4 Intermediate

Caption: Relationship between the core compound and its downstream applications.

  • Pharmaceutical Development: This compound is a key building block in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, and pain.[5][9] For example, the related carboxylic acid has been used to create hydrazone derivatives with potential anticancer and neuroprotective activities.[1]

  • Enzyme Inhibition Studies: Derivatives synthesized from this molecule have been investigated as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant targets for metabolic and neurodegenerative diseases, respectively.[11]

  • Organic and Materials Science: Beyond pharmaceuticals, it is used in the creation of complex organic molecules and can be incorporated into advanced materials like polymers and coatings to enhance their functional properties.[5]

Conclusion

This compound is a molecule of significant scientific and commercial interest. With a molecular weight of 194.18 g/mol and the formula C₁₀H₁₀O₄, its true value is realized through its application as a foundational scaffold in multi-step organic synthesis. Its accessible synthesis and versatile ester functionality provide chemists with a reliable starting point for constructing novel and complex molecules with significant potential in drug discovery, from anti-inflammatory to anticancer agents. The robust methodologies for its synthesis and characterization underscore its importance as a staple intermediate for research and development professionals.

References

A Technical Guide to the Spectral Characteristics of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the spectroscopic characterization of this important chemical entity. The 1,4-benzodioxane scaffold is a key structural motif in a variety of biologically active compounds and therapeutic agents.[1][2]

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound, with its aromatic ring, dioxine moiety, and methyl ester group, gives rise to a unique spectroscopic fingerprint. Understanding the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar 1,4-benzodioxane derivatives, a detailed prediction of the ¹H and ¹³C NMR spectra for this compound is presented below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethylenedioxy protons of the dioxine ring, and the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.5dd1HAr-H
~7.3 - 7.4d1HAr-H
~6.9d1HAr-H
~4.3s4H-OCH₂CH₂O-
~3.8s3H-COOCH₃

Rationale for Prediction:

The predicted chemical shifts for the aromatic protons are based on the substitution pattern of the benzene ring. The presence of an electron-donating ether linkage and an electron-withdrawing carboxylate group will influence the electronic environment of the aromatic protons, leading to the observed downfield shifts. For instance, in related N-(2,3-dihydrobenzo[3][4]-dioxin-6-yl)-4-methylbenzenesulfonamide, the aromatic protons of the benzodioxane ring appear in the range of δ 6.47-6.62 ppm.[2] The symmetrical nature of the -OCH₂CH₂O- group is expected to result in a singlet integrating to four protons. The methyl ester protons are anticipated to appear as a sharp singlet around 3.8 ppm, a characteristic region for such functional groups.[1]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~148Ar-C
~143Ar-C
~125Ar-C
~122Ar-CH
~118Ar-CH
~117Ar-CH
~64-OCH₂CH₂O-
~52-COOCH₃

Rationale for Prediction:

The chemical shift of the carbonyl carbon in an aromatic ester is typically found in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with the carbons attached to oxygen appearing at the more downfield end of this range. The carbons of the ethylenedioxy group are expected around 64 ppm, a typical value for aliphatic carbons attached to oxygen.[1] The methyl carbon of the ester group is predicted to be at approximately 52 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ester carbonyl group, the C-O bonds, and the aromatic ring.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1720Strong, SharpC=O stretch (ester)
~1600, ~1500MediumC=C stretch (aromatic)
~1280StrongAsymmetric C-O-C stretch (ester)
~1120StrongSymmetric C-O-C stretch (ether)

Rationale for Prediction:

The most prominent peak in the IR spectrum will be the strong, sharp absorption of the ester carbonyl (C=O) group, anticipated around 1720 cm⁻¹. Aromatic esters typically show this band in the 1730-1715 cm⁻¹ region.[5] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the dioxine ring and the methyl group will appear just below 3000 cm⁻¹.[6] The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[3][5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Solid Sample - KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
m/zInterpretation
194Molecular ion (M⁺)
163[M - OCH₃]⁺
135[M - COOCH₃]⁺
107[C₆H₃O₂]⁺

Rationale for Prediction:

The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₀O₄), which is 194.18 g/mol .[4] Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, 31 mass units) leading to a fragment at m/z 163, and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 mass units) resulting in a fragment at m/z 135.[7] Further fragmentation of the benzodioxane ring can also be expected.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

Synthesis Overview

The synthesis of this compound typically proceeds from 3,4-dihydroxybenzoic acid. A common synthetic route involves two main steps:

  • Esterification: The carboxylic acid is first converted to its methyl ester, for example, by reaction with methanol in the presence of an acid catalyst like sulfuric acid.

  • Ring Formation: The resulting methyl 3,4-dihydroxybenzoate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base (e.g., potassium carbonate) to form the dioxine ring.

Synthesis_Workflow 3,4-Dihydroxybenzoic_Acid 3,4-Dihydroxybenzoic Acid Methyl_3_4_dihydroxybenzoate Methyl 3,4-dihydroxybenzoate 3,4-Dihydroxybenzoic_Acid->Methyl_3_4_dihydroxybenzoate Esterification Target_Compound Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate Methyl_3_4_dihydroxybenzoate->Target_Compound Williamson Ether Synthesis Reagents1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) Reagents1->Methyl_3_4_dihydroxybenzoate Reagents2 1,2-Dibromoethane Potassium Carbonate (K₂CO₃) Reagents2->Target_Compound

Synthesis workflow for the target compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By grounding these predictions in the experimentally verified data of closely related compounds, this document offers a scientifically robust resource for researchers in the field. The provided experimental protocols serve as a practical guide for the characterization of this and similar molecules. As with any predictive data, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future work.

References

The Solubility Profile of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[2] Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a solid compound with a boiling point of 292.5°C at 760 mmHg, is a key intermediate in the synthesis of more complex molecules within this class.[3] Understanding its solubility is paramount for researchers in drug discovery and development, as this fundamental physicochemical property governs everything from reaction conditions and purification strategies to the feasibility of formulation and ultimate bioavailability.[4][5]

This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this document focuses on the theoretical underpinnings of its solubility, predictive analysis based on its molecular structure, and detailed, field-proven protocols for its empirical determination.

I. Theoretical Solubility Profile: A Structural Analysis

The solubility of an organic compound is dictated by its molecular structure, including the presence of functional groups, overall polarity, and molecular size.[6] An analysis of this compound's structure allows for a robust prediction of its solubility behavior.

Molecular Structure:

  • 1,4-Benzodioxine Core: This fused ring system, composed of a benzene ring and a dioxane ring, is largely non-polar and hydrophobic.

  • Methyl Ester Group (-COOCH₃): The ester functional group introduces polarity and potential for hydrogen bonding via its oxygen atoms, which can act as hydrogen bond acceptors.

  • Overall Polarity: The molecule possesses a balance of polar and non-polar regions. The calculated XLogP3 value of 0.6 suggests that the compound has moderate lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.[7] The principle of "like dissolves like" suggests that polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateThe non-polar hydrocarbon solvents will interact favorably with the benzodioxane core, but the polar ester group may limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHighThese solvents can effectively solvate both the polar ester group and the non-polar ring system. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[8]
Polar Protic Methanol, Ethanol, WaterModerate to LowAlcohols can engage in hydrogen bonding with the ester oxygen atoms, promoting solubility. However, the large hydrophobic core will likely limit solubility in water.
Aqueous Buffers Phosphate-Buffered Saline (PBS)Very LowAs a neutral organic molecule, its solubility in aqueous media is expected to be minimal.

II. Experimental Determination of Solubility: A Methodological Framework

To move from prediction to quantification, rigorous experimental evaluation is necessary. The choice between determining kinetic or thermodynamic solubility depends on the stage of research.[9] Kinetic solubility is often used in high-throughput screening during early discovery, while thermodynamic solubility provides the true equilibrium value crucial for later development stages.[10]

A. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it begins to precipitate from an aqueous solution after being introduced from a concentrated organic stock solution (typically DMSO).[10][11] This method is rapid and requires minimal compound.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 20 mM Stock Solution in 100% DMSO dispense 3. Dispense Stock Solution into Microtiter Plate stock->dispense buffer 2. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer 4. Add Aqueous Buffer to achieve final concentration buffer->add_buffer dispense->add_buffer incubate 5. Incubate with Shaking (e.g., 2 hours at 25°C) add_buffer->incubate separate 6. Separate Precipitate (Filtration or Centrifugation) incubate->separate quantify 7. Quantify Concentration in Supernatant (HPLC-UV, LC-MS) separate->quantify calculate 8. Calculate Kinetic Solubility quantify->calculate

Caption: Workflow for a typical kinetic solubility assay.

This protocol is adapted from standard industry practices.[9][12]

  • Preparation of Stock Solution: Accurately weigh the this compound solid and dissolve it in 100% DMSO to prepare a 20 mM stock solution.[12]

  • Preparation of Incubation Mixtures: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in 1.4 mL matrix storage tubes. This creates a 1:50 dilution.[12]

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[9]

  • Phase Separation: After incubation, separate the undissolved precipitate. This can be achieved by centrifugation at high speed or by filtering the solution through a solubility filter plate.[9]

  • Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant. This is typically done using a sensitive analytical technique like HPLC-UV or LC-MS/MS, with a calibration curve prepared from the stock solution.[6]

  • Data Analysis: The measured concentration is reported as the kinetic solubility in µM or µg/mL.

B. Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase.[5] This measurement is considered the "gold standard" as it reflects the true solubility of the compound.[4]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid 1. Add Excess Solid Compound to Solvent in a Vial agitate 2. Agitate at Constant Temperature (e.g., 24-48 hours at 25°C) add_solid->agitate check_eq 3. Periodically Sample and Analyze to Confirm Equilibrium agitate->check_eq separate 4. Separate Undissolved Solid (Filtration or Centrifugation) check_eq->separate quantify 5. Quantify Concentration in Saturated Solution (HPLC-UV, LC-MS) separate->quantify analyze_solid 6. (Optional) Analyze Remaining Solid (e.g., by XRPD for polymorphism) separate->analyze_solid

Caption: Workflow for the shake-flask thermodynamic solubility assay.

This protocol is based on the well-established shake-flask method.[4][13]

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents). The key is to have undissolved solid present throughout the experiment.[4]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4][9]

  • Confirmation of Equilibrium: To confirm that equilibrium has been achieved, take samples at different time points (e.g., 24 and 48 hours). If the measured concentrations are consistent, it indicates that equilibrium has been reached.[4]

  • Phase Separation: Carefully separate the undissolved solid from the saturated solution. This is a critical step and is usually done by centrifuging the sample and then drawing off the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-saturated with the solution to avoid loss of compound due to adsorption.[14]

  • Quantification: Dilute the saturated solution and analyze the concentration of the compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Solid Phase Analysis (Optional but Recommended): After the experiment, it is good practice to recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism), as different polymorphs can have different solubilities.[5]

III. Physicochemical Properties and Data Summary

While experimental solubility data is not widely published, other key physicochemical properties for this compound (CAS: 20197-75-5) have been reported and are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20197-75-5[3]
Molecular Formula C₁₀H₁₀O₄[3][7]
Molecular Weight 194.18 g/mol [3][7]
Physical Form Solid
Boiling Point 292.5 °C at 760 mmHg[7]
XLogP3 (Calculated) 0.6[7]
InChI Key GYUXWAIDEGEMEE-UHFFFAOYSA-N

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry. Based on its structure, it is predicted to have high solubility in polar aprotic solvents and limited solubility in aqueous media. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to accurately and reliably determine its kinetic and thermodynamic solubility. The generation of such empirical data is a critical next step and will be invaluable for optimizing its use in synthesis and for the development of novel therapeutics derived from the 1,4-benzodioxane scaffold.

References

A Comprehensive Safety and Handling Guide for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS No. 20197-75-5) is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of the 1,4-benzodioxane scaffold, a structure present in numerous biologically active compounds and therapeutic agents, this molecule serves as a key intermediate in the development of novel pharmaceuticals.[2][3][4] Its utility in constructing more complex molecular architectures, particularly in the synthesis of anti-inflammatory and analgesic medications, underscores the importance of a thorough understanding of its material properties and safety profile.[2]

This guide provides a comprehensive overview of the material safety data for this compound. Moving beyond a simple recitation of MSDS points, it offers field-proven insights and detailed protocols grounded in scientific principles. The objective is to equip researchers and drug development professionals with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

Section 1: Physicochemical Profile & Specifications

A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting. These parameters dictate appropriate storage conditions, solvent choices, and reaction monitoring techniques.

PropertyValueSource(s)
CAS Number 20197-75-5[1][5]
Molecular Formula C₁₀H₁₀O₄[1][5]
Molecular Weight 194.18 g/mol [6]
Appearance White to pale brown crystalline solid[1][7][8]
Melting Point 78-86 °C[7]
Boiling Point 292.5 °C at 760 mmHg[1][5]
Purity ≥97% - 98% (typical)[1][7]
Solubility Very slightly soluble in water. Miscible with Methanol, Ethanol.[9]
InChI Key GYUXWAIDEGEMEE-UHFFFAOYSA-N[1]

Section 2: GHS Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with a clear, primary hazard. Adherence to the associated precautionary statements is mandatory for mitigating risk.

The primary hazard is H302: Harmful if swallowed .[1] This classification is indicated by the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] While this is the formally listed hazard, prudent laboratory practice dictates treating it with additional caution. Structurally related compounds, such as 2,3-Dihydro-1,4-benzodioxin-6-ol, are noted to cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335).[10] Therefore, a comprehensive risk assessment should assume the potential for these additional hazards, necessitating the use of appropriate personal protective equipment (PPE) to prevent all routes of exposure.

Hazard_Profile cluster_main This compound cluster_ghs GHS Classification Compound CAS: 20197-75-5 Pictogram GHS07 (Exclamation Mark) Compound->Pictogram leads to SignalWord Signal Word: Warning H_Statement H302: Harmful if swallowed

Caption: GHS Hazard Profile for the Compound.

Section 3: Safe Handling and Engineering Controls

The causality behind safe handling protocols is rooted in the compound's physical state. As a crystalline solid, it can easily become airborne during transfer, posing an inhalation and ingestion risk. Therefore, engineering controls are not merely recommended; they are essential.

Core Principle: Minimize the generation of dust and prevent airborne particulates from escaping the immediate work area.

Protocol for Weighing and Handling:

  • Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a ventilated balance enclosure. Ensure the work surface is clean and uncluttered.

  • Engineering Control: Perform all manipulations that may generate dust, including weighing and transferring, within the fume hood or enclosure with the sash at the appropriate height. This is critical to contain any airborne powder.

  • Transfer Technique: Use spatulas and weighing paper appropriate for the amount being handled. Avoid scooping actions that can aerosolize the powder. Instead, gently push the solid onto the weighing paper.

  • Addition to Solvent/Reaction: When adding the solid to a flask, do so carefully to prevent splashing. If adding to a reaction, ensure the vessel is positioned well within the fume hood.

  • Post-Handling Cleanup: Wipe down the spatula and the work surface with a damp cloth or towel to collect any residual powder. Dispose of the cloth and any contaminated weighing paper as solid chemical waste. Wash hands thoroughly after the procedure is complete.[7]

Safe_Handling_Workflow Start Start: Prepare for Handling Prep_Area 1. Designate & Clean Work Area (Fume Hood) Start->Prep_Area Don_PPE 2. Don Full, Appropriate PPE Prep_Area->Don_PPE Retrieve 3. Retrieve Compound from Storage Don_PPE->Retrieve Weigh 4. Weigh Solid in Ventilated Enclosure Retrieve->Weigh Transfer 5. Carefully Transfer to Reaction Vessel Weigh->Transfer Clean 6. Decontaminate Tools & Surface Transfer->Clean Store 7. Return Container to Storage Clean->Store End End: Procedure Complete Store->End

Caption: Standard workflow for safely handling the solid compound.

Section 4: Personal Protective Equipment (PPE) Protocol

Engineering controls are the first line of defense, but a robust PPE protocol is a mandatory secondary barrier to prevent accidental exposure.

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn over the goggles if there is a significant risk of splashing during the dissolution or reaction phase.

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.

  • Hand Protection: Wear nitrile gloves. It is crucial to use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[7] Change gloves immediately if they become contaminated.

Section 5: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and correct response is critical. All personnel handling this compound must be familiar with these procedures.

First Aid Measures for Exposure

Exposure RouteFirst Aid ProtocolSource(s)
Ingestion Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. If conscious, have the victim drink one or two glasses of water to dilute.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of running water for at least 15 minutes. If skin irritation occurs, consult a physician.[7][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart to ensure rinsing of the entire surface. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][11]

Spill Response Protocol

A spill of this solid requires a controlled response to prevent it from spreading and becoming an inhalation hazard. Do not let the product enter drains.[7]

Spill_Response_Decision_Tree Spill Spill Detected Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<5g, contained) Assess->SmallSpill Small LargeSpill Large Spill (>5g or widespread) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE Evacuate Evacuate Immediate Area Contact EHS LargeSpill->Evacuate Contain Cover gently with a damp paper towel to prevent dust DonPPE->Contain Collect Carefully scoop material into a labeled waste container Contain->Collect Clean Clean spill area with a damp cloth Collect->Clean Dispose Dispose of all materials as hazardous chemical waste Clean->Dispose

Caption: Decision workflow for responding to a chemical spill.

Section 6: Storage, Stability, and Incompatibilities

Proper storage is essential for maintaining the compound's purity and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is room temperature.[1]

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to exothermic and potentially hazardous reactions.[7]

  • Conditions to Avoid: Avoid the generation of dust. Keep away from heat, open flames, sparks, and other sources of ignition.[7]

  • Hazardous Decomposition Products: Upon combustion, hazardous decomposition products such as carbon monoxide and carbon dioxide will be formed.

Section 7: Application Context: A Representative Synthetic Protocol

To provide practical context, this section outlines a common subsequent reaction: the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This transformation is a foundational step for many synthetic pathways, such as amide coupling.

Protocol: Saponification to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). The use of THF as a co-solvent is crucial because the starting material has limited solubility in a purely aqueous medium.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 1.5-2.0 eq) to the stirring solution. LiOH is a preferred base for this saponification as it is less prone to promoting side reactions compared to stronger bases like NaOH or KOH, especially with sensitive substrates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt).

  • Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous residue with water. Wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Workup - Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify with a 1M HCl solution until the pH is approximately 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.[13]

  • Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts. Dry the solid under vacuum to yield the final product, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The purity can be assessed by ¹H NMR and melting point analysis.

Conclusion

This compound is a valuable reagent whose safe handling is straightforward when its physicochemical properties and associated hazards are understood and respected. The core principles of safety involve preventing ingestion and inhalation by using appropriate engineering controls, wearing correct PPE, and being prepared for emergencies. By adhering to the protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important chemical building block.

References

The 1,4-Benzodioxane Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system, a fascinating heterocyclic scaffold, has long captured the attention of medicinal chemists. Its unique structural and electronic properties have established it as a "privileged" scaffold in drug discovery, consistently appearing in a diverse array of biologically active natural products and synthetic compounds.[1][2] This guide provides a comprehensive overview of the biological significance of the 1,4-benzodioxane core, from its natural origins and synthetic accessibility to its multifaceted pharmacological activities and clinical applications.

The 1,4-Benzodioxane Scaffold: A Structural Overview

The 1,4-benzodioxane scaffold consists of a benzene ring fused to a 1,4-dioxane ring. This arrangement imparts a degree of conformational rigidity, while the oxygen atoms can participate in hydrogen bonding, and the aromatic ring can engage in various non-covalent interactions with biological targets.[3] A critical feature of many biologically active 1,4-benzodioxanes is the presence of a stereocenter at the C2 position of the dioxane ring, leading to enantiomers that often exhibit significantly different pharmacological profiles.[4][5]

Caption: The core chemical structure of the 1,4-benzodioxane scaffold.

Natural Occurrence: Nature's Blueprint for Bioactivity

The 1,4-benzodioxane motif is prevalent in a variety of natural products, particularly in the lignan and neolignan families.[6][7] These compounds, found widely in the plant kingdom, are biosynthesized through the oxidative coupling of phenylpropanoid units.[8] A prominent example is Silybin , a flavonolignan extracted from the seeds of the milk thistle (Silybum marianum). Silybin is well-known for its hepatoprotective effects and contains a 1,4-benzodioxane moiety.[6][9] Other naturally occurring 1,4-benzodioxanes, such as Purpurenol, have also been identified and studied for their biological properties.[6] The existence of these bioactive natural products has inspired chemists to explore the synthesis of novel 1,4-benzodioxane derivatives.[10]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 1,4-benzodioxane derivatives has been extensively explored, with several reliable methods available to medicinal chemists. A common and straightforward approach involves the reaction of a catechol with a 1,2-dihaloethane. For the synthesis of more complex and chiral derivatives, various strategies have been developed, including palladium-catalyzed intramolecular etherification.[5]

A general synthetic route often starts from readily available precursors like gallic acid, which can be chemically transformed in multiple steps to yield substituted 1,4-benzodioxanes.[6][11] This allows for the introduction of various functional groups on both the aromatic and the dioxane rings, enabling the exploration of structure-activity relationships (SAR).

General_Synthesis Catechol Catechol Derivative Product 1,4-Benzodioxane Derivative Catechol->Product Cyclization Reagent 1,2-Dihaloethane or other suitable reagent Reagent->Product Further_Mod Further Functionalization Product->Further_Mod

Caption: A simplified schematic of a common synthetic route to 1,4-benzodioxane derivatives.

A Plethora of Pharmacological Activities

The 1,4-benzodioxane scaffold has been associated with a remarkably broad spectrum of biological activities, making it a highly attractive starting point for drug design.

Anticancer Activity

Numerous 1,4-benzodioxane derivatives have demonstrated significant potential as anticancer agents.[1][6] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the prostate, colon, and skin.[6][12][13] The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as:

  • Heat Shock Protein 90 (Hsp90): Some arylpyrazolyl benzodioxanes have been identified as inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins.[1]

  • Focal Adhesion Kinase (FAK): 1,3,4-Thiadiazole derivatives containing a 1,4-benzodioxane moiety have been shown to inhibit FAK, an enzyme involved in cell motility and proliferation.[1][4]

  • Telomerase: Certain 1,3,4-oxadiazolyl benzodioxanes act as inhibitors of telomerase, an enzyme essential for maintaining telomere length in rapidly dividing cancer cells.[1]

  • mTOR Kinase: 1,4-benzodioxane-hydrazone derivatives have been identified as mTOR kinase inhibitors, inducing apoptosis and cell cycle arrest in melanoma cell lines.[12]

Antibacterial Activity

The emergence of drug-resistant bacteria has created an urgent need for new antibacterial agents. The 1,4-benzodioxane scaffold has proven to be a valuable template in this area as well.[1] Researchers have developed derivatives that are active against both Gram-positive and Gram-negative bacteria.[1] A key target for these compounds is the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) , which is essential for fatty acid biosynthesis and has no homolog in humans.[1] Additionally, some benzodioxane-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ .[1][14]

Adrenergic and Serotonergic Receptor Modulation

One of the most well-established therapeutic applications of the 1,4-benzodioxane scaffold is in the modulation of adrenergic and serotonin receptors.[2][13] This has led to the development of drugs for a range of cardiovascular and central nervous system disorders.

  • α-Adrenergic Receptor Antagonism: The 1,4-benzodioxane moiety is a key component of several α-adrenergic blocking agents.[9] Doxazosin, a well-known drug for the treatment of hypertension and benign prostatic hyperplasia (BPH), features this scaffold.[6] The interaction of these compounds with α-adrenoreceptor subtypes has been extensively studied to understand the structure-activity relationships.[3][15]

  • Serotonin Receptor (5-HT) Agonism/Antagonism: Derivatives of 1,4-benzodioxane have been shown to interact with various serotonin receptor subtypes, particularly the 5-HT1A receptor.[13][16] This has led to the investigation of these compounds as potential antidepressants and anxiolytics.[13]

Other Notable Biological Activities

The versatility of the 1,4-benzodioxane scaffold extends to a variety of other biological activities, including:

  • Anti-inflammatory activity .[6][9]

  • Antioxidant activity .[6][17]

  • Hepatoprotective effects .[6][9]

  • Antihyperglycemic properties .[6]

  • Antiviral activity , including against Hepatitis C virus (HCV).[4][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of substituents on both the aromatic and dioxane rings.

  • Substitution at C2: As mentioned, the chirality at the C2 position is often crucial for activity. High eudismic ratios, where one enantiomer is significantly more potent than the other, are frequently observed.[4] The nature of the substituent at C2 (e.g., carboxamido, hydroxymethyl) also plays a key role in target recognition.[4]

  • Substitution on the Benzene Ring: The substitution pattern on the aromatic portion of the scaffold is critical for selectivity, particularly for receptor subtypes.[4] For example, modifications at different positions of the benzene ring can modulate the selectivity of compounds for α1-adrenoreceptor subtypes.[15]

  • The Dioxane Ring: The conformationally constrained 1,4-dioxane ring itself is important for orienting the substituents in a way that is optimal for binding to the biological target.[13]

From Bench to Bedside: Marketed Drugs and Clinical Candidates

The therapeutic relevance of the 1,4-benzodioxane scaffold is underscored by its presence in several marketed drugs.

Drug NameTherapeutic UseMechanism of Action
Doxazosin Hypertension, Benign Prostatic Hyperplasia (BPH)α1-Adrenergic Receptor Antagonist[6]
Eliglustat Gaucher's DiseaseGlucosylceramide Synthase Inhibitor[8]
Piperoxan Diagnostic agent for pheochromocytomaα-Adrenergic Receptor Antagonist[8]

Furthermore, numerous 1,4-benzodioxane derivatives are in various stages of preclinical and clinical development for a wide range of indications.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of novel 1,4-benzodioxane derivatives, a common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,4-benzodioxane derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 1,4-Benzodioxane derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane derivative in the complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 1,4-Benzodioxane Derivative (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A workflow diagram of the MTT assay for evaluating cytotoxicity.

Conclusion and Future Perspectives

The 1,4-benzodioxane scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its presence in nature, synthetic tractability, and broad range of biological activities make it a truly privileged structure. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of advanced computational methods to guide the design of the next generation of 1,4-benzodioxane-based therapeutics. The versatility of this evergreen scaffold ensures its continued relevance in the ongoing quest for new and improved medicines.

References

The Strategic Deployment of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system, a privileged heterocyclic motif, has consistently demonstrated its value as a versatile scaffold in the design of biologically active molecules.[1][2] Its unique conformational properties and ability to engage with a wide array of biological targets have cemented its place in the medicinal chemist's toolbox. This guide focuses on a particularly valuable derivative: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate . We will explore its synthesis, strategic functionalization, and its role as a pivotal building block in the creation of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) and pathways implicated in cancer.

I. The Building Block: Synthesis and Physicochemical Profile

The strategic importance of this compound lies in its readily accessible synthesis and the versatile chemical handle provided by the methyl ester at the 6-position. This substitution pattern has been shown to be critical for the biological activity of several classes of compounds.[3]

Synthetic Pathways

A common and efficient route to the core 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, the precursor to the title methyl ester, starts from readily available 3,4-dihydroxybenzaldehyde. This method involves a two-step process: a ring-closing reaction followed by an oxidation.

Step-by-Step Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: [4]

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

    • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

    • Add 1,2-dibromoethane to the mixture.

    • Heat the reaction mixture to facilitate the intramolecular cyclization.

    • Upon completion, the intermediate aldehyde is isolated and purified.

  • Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

    • The purified 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde is dissolved in an aqueous solution.

    • An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise.

    • The reaction is heated to drive the oxidation to completion.

    • Acidification of the reaction mixture precipitates the desired carboxylic acid, which can be collected by filtration.

The subsequent esterification to yield this compound can be achieved through standard methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[5]

Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₈O₄[4]
Molecular Weight180.16 g/mol [4]
AppearancePale brown crystalline solidN/A
Melting Point135-136 °CN/A
Boiling Point339.8°C at 760 mmHgN/A

II. The Gateway to Bioactivity: Functionalization of the 6-Carboxylate Group

The true utility of this compound as a building block is realized through the chemical transformations of its ester functionality. The most prominent of these is its conversion to a diverse array of amides, which have shown significant potential in oncology and as modulators of GPCRs.

Hydrolysis to the Carboxylic Acid: The Essential First Step

Prior to amide coupling, the methyl ester is typically hydrolyzed to the corresponding carboxylic acid. This is a straightforward process, generally achieved by saponification.

Experimental Protocol: Hydrolysis of this compound [5]

  • Dissolve the methyl ester in a suitable solvent mixture, such as aqueous methanol or ethanol.

  • Add an excess of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a strong acid (e.g., HCl) to a pH of ~2.

  • The resulting precipitate of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is collected by filtration, washed with water, and dried.

Amide Bond Formation: A Cornerstone of SAR Exploration

The synthesis of 1,4-benzodioxane-6-carboxamides is a key strategy for generating libraries of compounds for biological screening.[3][5] The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

General Experimental Protocol: Amide Coupling [5][6]

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the formation of HCl.

  • Introduce the desired primary or secondary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • The crude product is then purified using standard techniques like extraction and column chromatography.

This versatile protocol allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

III. Applications in Drug Discovery: Case Studies and Biological Significance

Derivatives of this compound have shown promise in several therapeutic areas, most notably in the development of anticancer agents and GPCR modulators.

Anticancer Applications: Targeting Cancer Cell Proliferation

The 1,4-benzodioxane-6-carboxamide scaffold has been identified as a critical component in compounds designed to inhibit cancer cell growth. For instance, a library of novel 1,4-benzodioxane-6-carboxylic acid amide analogs has been synthesized and characterized for their potential application in treating prostate cancer.[1][5] The rationale for focusing on the 6-position stems from SAR studies indicating that substitution at this position is optimal for certain anti-inflammatory and antiproliferative activities.[3]

GPCR Ligand Design: Modulating Adrenergic and Serotonergic Receptors

The 1,4-benzodioxane nucleus is a well-established pharmacophore for ligands of adrenergic and serotonergic receptors, many of which are GPCRs.[7][8] The substitution pattern on the benzodioxane ring plays a crucial role in determining the affinity and selectivity for different receptor subtypes. The 6-carboxamide moiety can serve as a key interaction point within the receptor binding pocket, influencing ligand potency and efficacy.

While specific examples starting directly from this compound are not extensively detailed in the immediate literature, the established synthetic routes to 6-carboxamides from this building block strongly suggest its utility in synthesizing novel GPCR ligands for the treatment of conditions such as hypertension, benign prostatic hyperplasia, and central nervous system disorders.[1]

IV. Future Perspectives and Conclusion

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel bioactive compounds. Its straightforward synthesis and the strategic positioning of the carboxylate group make it an ideal starting point for generating libraries of derivatives for drug discovery programs. The demonstrated importance of the 6-substituted 1,4-benzodioxane scaffold in oncology and GPCR pharmacology underscores the continued relevance of this compound. Future research will likely focus on expanding the diversity of functionalities introduced at the 6-position and exploring new therapeutic applications for the resulting molecules. The systematic exploration of the chemical space accessible from this building block holds significant promise for the discovery of next-generation therapeutics.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Bioactive Derivatives 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Aldehyde_Intermediate 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde 3,4-Dihydroxybenzaldehyde->Aldehyde_Intermediate Ring Closure Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Aldehyde_Intermediate->Carboxylic_Acid Oxidation Methyl_Ester This compound Carboxylic_Acid->Methyl_Ester Esterification Amide_Derivatives 1,4-Benzodioxane-6-carboxamides Carboxylic_Acid->Amide_Derivatives Amide Coupling Methyl_Ester->Carboxylic_Acid Hydrolysis

Caption: Synthetic workflow from starting materials to bioactive derivatives.

Logic_Flow A This compound (Building Block) B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Diverse Amines B->C D Library of 1,4-Benzodioxane-6-carboxamides C->D E Biological Screening D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Identification F->G

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 1,4-benzodioxane scaffold has served as a versatile and fruitful template in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of benzodioxane derivatives, from their serendipitous beginnings to their current status as crucial components in the modern pharmacopeia. We will delve into the key scientific milestones, examine the evolution of their therapeutic applications, and provide insights into the synthetic strategies that have enabled their creation.

The Genesis: A Serendipitous Discovery in the 1930s

The story of benzodioxane derivatives begins in the early 1930s at the Pasteur Institute in France, with the pioneering work of Ernest Fourneau and Daniel Bovet. While investigating sympatholytic (α-adrenergic blocking) agents, they synthesized a novel compound, 2-(piperidinomethyl)-1,4-benzodioxane, which they named piperoxan (also known as benodaine).[1][2][3] Their initial research, published in 1933, focused on its ability to reverse the effects of adrenaline.[1]

However, in a pivotal discovery, Fourneau and Bovet observed that piperoxan also possessed the ability to antagonize histamine-induced bronchospasm in guinea pigs.[1][2][3] This marked the discovery of the very first antihistamine, a groundbreaking achievement that laid the foundation for the development of an entire class of drugs for treating allergic conditions.[1][2] For his contributions to the discovery of antihistamines and other therapeutic agents, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1]

While piperoxan itself saw limited clinical use due to toxic side effects, its discovery was a watershed moment.[2][3] It established the 1,4-benzodioxane moiety as a pharmacologically significant scaffold and spurred further research into its derivatives. One of Fourneau and Bovet's students, Anne-Marie Staub, went on to publish the first structure-activity relationship (SAR) study of antihistamines in 1939, a critical step in the rational design of new drugs.[2]

The Rise of the Alpha-Blockers: From Piperoxan to Doxazosin

Building on the initial observations of piperoxan's α-adrenergic blocking activity, researchers began to explore the potential of benzodioxane derivatives as antihypertensive agents. This line of inquiry proved to be exceptionally fruitful, leading to the development of several clinically important drugs.

A key breakthrough was the discovery that modifications to the piperidine ring and the introduction of specific substituents on the benzodioxane nucleus could significantly enhance potency and selectivity for α-adrenergic receptors. This led to the development of compounds with improved therapeutic profiles and fewer side effects.

One of the most successful examples of a benzodioxane-based alpha-blocker is Doxazosin , marketed under the trade name Cardura.[4][5] Doxazosin is a potent and selective antagonist of α1-adrenergic receptors and is widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5] The development of Doxazosin represents a culmination of decades of research into the structure-activity relationships of benzodioxane derivatives.

Compound Key Structural Features Primary Pharmacological Action Therapeutic Use
Piperoxan 2-(piperidinomethyl)-1,4-benzodioxaneα-adrenergic antagonist, H1-antihistamineDiagnostic agent for pheochromocytoma (historical)
Prosympal 2-(diethylaminomethyl)-1,4-benzodioxaneα-adrenergic antagonistAntihypertensive (historical)
Doxazosin Quinazoline moiety linked to a 1,4-benzodioxaneSelective α1-adrenergic antagonistHypertension, Benign Prostatic Hyperplasia (BPH)

Expanding Horizons: Benzodioxanes in the Central Nervous System

The versatility of the benzodioxane scaffold extends beyond the autonomic nervous system. In the latter half of the 20th century, researchers began to uncover the potential of these compounds to interact with receptors in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D2) receptors.

This led to the exploration of benzodioxane derivatives as potential treatments for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[6] For instance, some derivatives have been shown to act as 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects.[6] Others have demonstrated affinity for D2 receptors, suggesting potential applications as antipsychotic agents.[6]

The development of CNS-active benzodioxanes highlights the remarkable ability of this scaffold to be chemically modified to achieve specific pharmacological profiles, targeting a wide array of biological systems.

A Modern Renaissance: Anticancer, Anti-inflammatory, and Antimicrobial Applications

In recent years, there has been a resurgence of interest in the therapeutic potential of benzodioxane derivatives, with researchers exploring their utility in a variety of new applications. This "modern renaissance" has been fueled by advances in high-throughput screening and a deeper understanding of the molecular targets involved in various diseases.

Anticancer Activity

A growing body of evidence suggests that certain benzodioxane derivatives possess significant anticancer properties.[4][5] These compounds have been shown to inhibit the growth of various cancer cell lines, and ongoing research is focused on elucidating their mechanisms of action and identifying specific molecular targets.[4][5] For example, some derivatives have been found to act as inhibitors of the HSF1 pathway, which is implicated in the survival of cancer cells.[4]

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxane derivatives has also been an active area of investigation.[4][5] Studies have shown that certain compounds can modulate inflammatory pathways, suggesting their potential use in the treatment of chronic inflammatory diseases. Structure-activity relationship studies have demonstrated that the position of substituents on the benzodioxane ring is crucial for optimal anti-inflammatory activity.[4][5]

Antimicrobial Activity

More recently, the benzodioxane scaffold has emerged as a promising template for the development of novel antimicrobial agents.[7][8] Researchers have synthesized and evaluated a range of benzodioxane derivatives for their activity against various bacterial and fungal pathogens.[7] Some of these compounds have shown potent activity, including against drug-resistant strains, opening up new avenues for combating infectious diseases.[8]

The Chemist's Toolkit: Synthesizing the Benzodioxane Core

The exploration and development of benzodioxane derivatives have been made possible by the development of robust and versatile synthetic methodologies. The most common approach to constructing the 1,4-benzodioxane ring system involves the condensation of a catechol with a suitable two-carbon electrophile.

A widely used method is the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane or a related derivative in the presence of a base.

G Catechol Catechol Benzodioxane 1,4-Benzodioxane Catechol->Benzodioxane TwoCarbonElectrophile 1,2-Dihaloethane (e.g., 1,2-dibromoethane) TwoCarbonElectrophile->Benzodioxane Base Base (e.g., K2CO3) Base->Benzodioxane Solvent Solvent (e.g., Acetone) Solvent->Benzodioxane

Figure 1: General synthetic scheme for the formation of the 1,4-benzodioxane ring.

Variations of this fundamental reaction allow for the introduction of a wide range of substituents on both the aromatic and dioxane rings, enabling the synthesis of diverse libraries of compounds for pharmacological screening. For example, starting from substituted catechols or using functionalized two-carbon electrophiles provides access to a vast chemical space.

Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs

The following is a representative experimental protocol for the synthesis of 1,4-benzodioxane derivatives, adapted from the work of Idris et al. (2022).[4]

  • Esterification of Gallic Acid: Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[4]

  • Formation of the Benzodioxane Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.[4]

  • Functional Group Interconversion: The ester group is hydrolyzed to the corresponding carboxylic acid using a base.[4]

  • Amide Coupling: The carboxylic acid is converted to an acid chloride using oxalyl chloride, followed by reaction with various primary and secondary amines to yield the desired 1,4-benzodioxane-6-carboxylic acid amide analogs.[4]

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of benzodioxane derivatives stem from their ability to interact with a wide range of biological targets. The following diagram illustrates a simplified signaling pathway for α1-adrenergic receptor antagonism, a key mechanism of action for antihypertensive benzodioxanes like Doxazosin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1AR α1-Adrenergic Receptor NE->Alpha1AR Activates Gq Gq Protein Alpha1AR->Gq Activates Doxazosin Doxazosin (Benzodioxane Derivative) Doxazosin->Alpha1AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Figure 2: Simplified signaling pathway of α1-adrenergic receptor antagonism by Doxazosin.

Conclusion and Future Perspectives

The journey of benzodioxane derivatives, from the serendipitous discovery of piperoxan to the development of life-saving drugs like Doxazosin and the exploration of new therapeutic frontiers, is a testament to the power of medicinal chemistry. The 1,4-benzodioxane scaffold has proven to be a remarkably versatile and enduring platform for drug discovery, yielding compounds with a wide spectrum of biological activities.

As our understanding of disease mechanisms continues to evolve, and as new synthetic methodologies are developed, the benzodioxane scaffold is poised to remain a valuable tool in the hands of medicinal chemists. Future research will likely focus on the development of highly selective and potent derivatives targeting novel biological pathways, further expanding the therapeutic utility of this remarkable class of compounds. The rich history of benzodioxane derivatives serves as both an inspiration and a guide for the continued quest for new and improved medicines.

References

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. This technical guide focuses on a key intermediate, Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate , and explores its pivotal role as a precursor to a diverse range of therapeutically promising molecules. We will delve into the synthesis of this foundational compound and detail the subsequent derivatization strategies that unlock its potential in oncology, inflammatory diseases, and regenerative medicine. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only a comprehensive overview of the therapeutic landscape but also detailed, actionable experimental protocols and mechanistic insights to guide future research and development endeavors.

Introduction: The 2,3-Dihydro-1,4-Benzodioxin Core in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif found in a variety of therapeutic agents with significant biological activities.[1][2] This versatile scaffold, characterized by a benzene ring fused to a 1,4-dioxane ring, is present in established drugs and numerous drug candidates.[2][3] Its prevalence in medicinal chemistry stems from its ability to serve as a bioisostere for other aromatic systems and its capacity to engage with a wide array of biological targets, including G-protein coupled receptors, enzymes, and ion channels.

Compounds incorporating the 2,3-dihydro-1,4-benzodioxin core have demonstrated a broad spectrum of pharmacological effects, including antihypertensive, antipsychotic, and anti-inflammatory properties.[1][3] Notably, the substitution pattern on both the aromatic and the dioxane rings plays a crucial role in determining the specific biological activity and potency of these compounds. The strategic placement of functional groups allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

This guide specifically focuses on This compound , a key synthetic intermediate that provides a versatile handle for the elaboration into a multitude of derivatives with distinct therapeutic applications. The carboxylate group at the 6-position is particularly amenable to chemical modification, allowing for the introduction of amides, hydrazones, and other functionalities that can profoundly influence the biological activity of the parent molecule.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a critical first step in the development of its therapeutically active derivatives. A common and efficient method involves the esterification of the corresponding carboxylic acid.

Synthesis Protocol: Esterification of 2,3-Dihydrobenzo[4][5]dioxine-6-carboxylic acid

This protocol outlines the synthesis of the title compound from its carboxylic acid precursor.

Materials:

  • 2,3-Dihydrobenzo[4][5]dioxine-6-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2,3-dihydrobenzo[4][5]dioxine-6-carboxylic acid (e.g., 3 g, 16.65 mmol), methanol (e.g., 20 mL, 494 mmol), and concentrated sulfuric acid (e.g., 2 mL).[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[6]

  • Maintain the reflux with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane/ethyl acetate 90:10 v/v).[6]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add ice-cold water (e.g., 200 mL) to the reaction mixture to induce precipitation of the product.[6]

  • Collect the precipitate by vacuum filtration, washing the solid with cold water to remove any remaining acid and methanol.[6]

  • Dry the collected solid under vacuum to yield this compound.

Therapeutic Application I: Anti-Inflammatory Agents

Derivatives of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have shown significant promise as anti-inflammatory agents. The corresponding acetic acid derivative, in particular, has demonstrated potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[7]

From Ester to Active Acid: Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

The active anti-inflammatory agent can be synthesized from the methyl ester intermediate through a series of standard organic transformations, which would typically involve reduction of the ester to an alcohol, conversion to a halide, and subsequent chain extension. For the purpose of this guide, we will focus on the biological evaluation of the known active compound.

Biological Evaluation: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the efficacy of acute anti-inflammatory agents.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[8]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a positive control group (e.g., Ibuprofen, 10 mg/kg), and a test group receiving the 2,3-dihydro-1,4-benzodioxin derivative.

  • Compound Administration: Administer the test compound and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[1]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Table 1: Representative Data for Anti-Inflammatory Activity

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Ibuprofen100.42 ± 0.0350.6%
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid100.45 ± 0.0447.1%

Data is hypothetical and for illustrative purposes.

Mechanistic Insights and Signaling Pathway

The anti-inflammatory effects of NSAID-like compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. While the exact mechanism for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is not fully elucidated, its structural similarity to other NSAIDs suggests a similar mode of action.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Benzodioxin_Derivative 2-(2,3-dihydro-1,4- benzodioxin-6-yl)acetic acid Benzodioxin_Derivative->COX_Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of the benzodioxin derivative.

Therapeutic Application II: Anticancer Agents for Melanoma

Recent studies have highlighted the potential of hydrazone derivatives of this compound as potent anticancer agents, particularly against melanoma cell lines.[9][10] This activity is thought to be mediated, at least in part, through the inhibition of the mTOR kinase signaling pathway.

Synthesis of Anticancer Hydrazone Derivatives

The synthesis of these active compounds involves a two-step process starting from the methyl ester.

Step 1: Synthesis of 2,3-Dihydrobenzo[4][5]dioxine-6-carbohydrazide

  • Reflux a mixture of this compound and hydrazine hydrate in ethanol for approximately 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the hydrazide.

  • Filter, wash with water, and dry the product.

Step 2: Synthesis of Hydrazone Derivatives

  • Stir a mixture of the carbohydrazide and an appropriate aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) in ethanol under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under vacuum and crystallize the product from cold ethanol.

Biological Evaluation: In Vitro Cytotoxicity and mTOR Kinase Inhibition

4.2.1. Cytotoxicity Assay against Melanoma Cell Lines

Principle: The MTT or SRB assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell viability.

Experimental Protocol:

  • Cell Culture: Culture human melanoma cell lines (e.g., MDA-MB-435, M14, SK-MEL-2, UACC-62) in appropriate media and conditions.[10]

  • Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the hydrazone derivative for a specified period (e.g., 48 or 72 hours).

  • MTT/SRB Assay: Add MTT or SRB reagent and incubate. Subsequently, solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Representative Cytotoxicity Data for a Hydrazone Derivative

Cell LineIC50 (µM)
MDA-MB-4350.20
M140.46
SK-MEL-20.57
UACC-620.27

Data adapted from a study on a potent 1,4-benzodioxane-hydrazone derivative.[10]

4.2.2. mTOR Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of mTOR, a key regulator of cell growth and proliferation.

Experimental Protocol (In Vitro):

  • Reaction Setup: In a reaction buffer, combine active mTOR enzyme, a suitable substrate (e.g., inactive S6K protein), and ATP.[9]

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at 30°C for 30 minutes to allow for the phosphorylation of the substrate.[9]

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using Western blotting with a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the IC50 value for mTOR inhibition.

Mechanistic Insights and Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, including melanoma. By inhibiting mTOR, the benzodioxane-hydrazone derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis.

mTOR_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Cell_Growth Cell Growth & Proliferation S6K_4EBP1->Cell_Growth Benzodioxane_Hydrazone Benzodioxane-Hydrazone Derivative Benzodioxane_Hydrazone->mTORC1 Inhibition Wnt_pathway cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation Proteasome Proteasomal Degradation beta_Catenin->Proteasome Degradation Nucleus Nucleus beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Hair Follicle Regeneration) TCF_LEF->Gene_Expression Potential_Activator Potential Benzodioxin Derivative Potential_Activator->Dsh Potential Activation

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate from 3,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and therapeutic agents.[1] Its derivatives have shown promise as α- and β-blocking agents, antihypertensives, and compounds with affinity for serotonin receptors.[1] This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key intermediate for pharmaceutical development and organic synthesis.[2] The synthesis commences with the readily available 3,4-dihydroxybenzoic acid (protocatechuic acid), proceeding through an initial esterification followed by a base-mediated cyclization via Williamson ether synthesis. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step procedures, and characterization data.

Overall Synthetic Workflow

The synthesis is logically structured in two distinct stages: first, the protection of the carboxylic acid functionality via esterification, and second, the construction of the heterocyclic benzodioxine ring. This sequence prevents the acidic proton of the carboxyl group from interfering with the base-catalyzed cyclization step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization (Williamson Ether Synthesis) A 3,4-Dihydroxybenzoic Acid B Methyl 3,4-dihydroxybenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C This compound B->C  1,2-Dibromoethane, K2CO3  DMF, Heat

Figure 1: Two-step synthesis workflow from starting material to the final product.

Part 1: Fischer Esterification of 3,4-Dihydroxybenzoic Acid

Mechanistic Rationale & Experimental Causality

The initial step employs a classic Fischer-Speier esterification to convert 3,4-dihydroxybenzoic acid into its corresponding methyl ester.[3] This reaction is an acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. Methanol acts as both the nucleophile and the solvent; using it in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. The esterification is crucial as it protects the carboxylic acid, preventing it from being deprotonated by the base in the subsequent cyclization step, which would otherwise form an unreactive carboxylate salt.

Detailed Experimental Protocol: Synthesis of Methyl 3,4-dihydroxybenzoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol).

  • Reagent Addition: Add methanol (120 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, reduce the volume of methanol to approximately 20-30 mL using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 150 mL of cold deionized water. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford Methyl 3,4-dihydroxybenzoate as a crystalline solid.[4]

Part 2: Williamson Ether Synthesis for Benzodioxine Ring Formation

Mechanistic Rationale & Experimental Causality

The core 1,4-benzodioxine ring is constructed via an intramolecular Williamson ether synthesis.[5][6] This reaction proceeds through a double Sɴ2 mechanism.[5][7] Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the two adjacent phenolic hydroxyl groups of the methyl 3,4-dihydroxybenzoate intermediate, forming a highly nucleophilic diphenoxide ion. This diphenoxide then reacts with 1,2-dibromoethane, a suitable dielectrophile. The reaction occurs in two sequential Sɴ2 steps: the first phenoxide attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. The resulting intermediate then undergoes a rapid intramolecular Sɴ2 reaction, where the second phenoxide attacks the remaining carbon, displacing the second bromide ion to form the stable six-membered heterocyclic ring.

Dimethylformamide (DMF) is an ideal solvent for this transformation as it is polar and aprotic, effectively solvating the potassium cation while leaving the phenoxide nucleophile relatively "bare" and highly reactive.[8][9] Heating the reaction provides the necessary activation energy for the substitution reactions.

G start Methyl 3,4-dihydroxybenzoate diphenoxide Diphenoxide intermediate start->diphenoxide Deprotonation (2 eq.) intermediate Bromo-alkoxy intermediate diphenoxide->intermediate 1st SN2 Attack product Final Product intermediate->product 2nd Intramolecular SN2 Attack (Ring Closure) K2CO3 K2CO3 (Base) K2CO3->start DBE 1,2-Dibromoethane (Br-CH2-CH2-Br) DBE->diphenoxide

Figure 2: Mechanism of the Williamson ether synthesis for ring formation.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add Methyl 3,4-dihydroxybenzoate (8.4 g, 50.0 mmol) and anhydrous potassium carbonate (20.7 g, 150.0 mmol, 3 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add 1,2-dibromoethane (5.2 mL, 60.0 mmol, 1.2 equivalents) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 100-110°C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield this compound as a pure, white solid.[10]

Data Summary & Characterization

The following table summarizes the key parameters and expected outcomes for the described synthetic protocol.

ParameterStep 1: EsterificationStep 2: Cyclization
Product Name Methyl 3,4-dihydroxybenzoateThis compound
CAS Number 2150-43-8[4]20197-75-5[10]
Molecular Formula C₈H₈O₄[4]C₁₀H₁₀O₄[10]
Molecular Weight 168.15 g/mol [4]194.18 g/mol [10]
Reactant Ratio N/A (Methanol as solvent)1 : 1.2 : 3 (Ester : Dibromoethane : Base)
Temperature ~65-70 °C100-110 °C
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%70-85%
Appearance White to off-white solidWhite crystalline solid

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Sulfuric Acid: Corrosive and causes severe burns. Handle with extreme care and add slowly to methanol as the dilution is exothermic.

  • 1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • DMF: A potential skin irritant and can be absorbed through the skin. Avoid contact.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

References

Application Notes and Protocols: Williamson Ether Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique conformational properties and ability to act as a versatile pharmacophore have led to its incorporation in a wide range of therapeutic agents. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and anti-cancer agents.[3] The Williamson ether synthesis provides a robust and classical approach for the construction of the benzodioxane ring system, offering a reliable pathway for researchers in drug discovery and development.

This document provides a detailed protocol for the synthesis of this compound via an intramolecular Williamson ether synthesis. It delves into the mechanistic underpinnings of the reaction, offering insights into the selection of reagents and conditions, and provides a comprehensive guide to the execution, purification, and characterization of the target compound.

Reaction Principle: The Intramolecular Williamson Ether Synthesis

The synthesis of this compound from Methyl 3,4-dihydroxybenzoate and 1,2-dibromoethane is a classic example of an intramolecular Williamson ether synthesis.[4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

The process begins with the deprotonation of the two phenolic hydroxyl groups of Methyl 3,4-dihydroxybenzoate by a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide intermediate. This dianion then undergoes a sequential, intramolecular SN2 attack on the electrophilic carbons of 1,2-dibromoethane. The first nucleophilic attack displaces one bromide ion, forming an intermediate ether linkage. A subsequent, intramolecular cyclization occurs as the second phenoxide attacks the remaining bromo-substituted carbon, displacing the second bromide ion and forming the stable 1,4-dioxane ring.

The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cations, leaving the phenoxide anions more exposed and nucleophilic, thereby accelerating the rate of the SN2 reaction.[5] In some cases, a phase-transfer catalyst (PTC) can be employed to further enhance the reaction rate by facilitating the transfer of the phenoxide nucleophile into the organic phase where the electrophile resides.[7][8]

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Methyl 3,4-dihydroxybenzoateC₈H₈O₄168.152150-43-8Skin and eye irritant.[9][10][11]
1,2-DibromoethaneC₂H₄Br₂187.86106-93-4Toxic, carcinogen, skin and eye irritant.[12][13][14][15]
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Skin and eye irritant.[16][17][18][19][20]
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Flammable, reproductive toxin, eye irritant.[21][22][23][24]
Ethyl acetateC₄H₈O₂88.11141-78-6Flammable, eye irritant.
Brine (saturated NaCl solution)NaCl(aq)--None
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9None
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization reagents Combine Methyl 3,4-dihydroxybenzoate, K₂CO₃, and DMF in a flask. add_dbe Add 1,2-dibromoethane dropwise to the mixture. reagents->add_dbe reflux Heat the mixture to reflux (e.g., 100-120 °C) for several hours. add_dbe->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Pour into water and extract with ethyl acetate. cool->quench wash Wash organic layer with water and brine. quench->wash dry Dry organic layer over anhydrous MgSO₄. wash->dry evaporate Concentrate the organic layer in vacuo. dry->evaporate purify Purify the crude product by recrystallization or column chromatography. evaporate->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,4-dihydroxybenzoate (e.g., 10.0 g, 59.5 mmol), anhydrous potassium carbonate (e.g., 24.7 g, 178.5 mmol, 3.0 equivalents), and dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add 1,2-dibromoethane (e.g., 6.1 mL, 71.4 mmol, 1.2 equivalents) dropwise over 10-15 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Methyl 3,4-dihydroxybenzoate) is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (approx. 500 mL) and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Mechanism and Rationale

The success of this synthesis hinges on several key factors:

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl groups without causing unwanted side reactions, such as hydrolysis of the ester functionality.[3][25] Its insolubility in DMF necessitates a heterogeneous reaction mixture, but this is generally not problematic.

  • Solvent Selection: DMF is an excellent solvent for this reaction due to its high boiling point, which allows for elevated reaction temperatures, and its polar aprotic nature, which enhances the nucleophilicity of the phenoxide anions.[5]

  • Stoichiometry: A slight excess of 1,2-dibromoethane is used to ensure complete reaction with the dianion of Methyl 3,4-dihydroxybenzoate. A larger excess of the base is required to drive the deprotonation equilibrium and neutralize the HBr formed during the reaction.

  • Intramolecular vs. Intermolecular Reactions: The formation of the desired cyclic product is favored over intermolecular polymerization due to the proximity of the reacting groups once the first ether linkage is formed, leading to a high effective molarity for the cyclization step.

Reaction_Mechanism start Methyl 3,4-dihydroxybenzoate + 1,2-Dibromoethane phenoxide Deprotonation to form dianionic phenoxide start->phenoxide + Base base K₂CO₃ (Base) sn2_1 First Sₙ2 Attack phenoxide->sn2_1 intermediate Bromo-alkoxy intermediate sn2_1->intermediate Displaces Br⁻ cyclization Intramolecular Sₙ2 Cyclization intermediate->cyclization product This compound cyclization->product Ring formation, displaces Br⁻

Figure 2. Simplified reaction mechanism of the Williamson ether synthesis.

Characterization of the Product

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the two methylene groups of the dioxane ring. The aromatic protons will appear as a complex multiplet in the aromatic region. The methyl ester will be a singlet at approximately 3.8 ppm. The two methylene groups of the dioxane ring will likely appear as a multiplet around 4.3-4.5 ppm.[26]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the two methylene carbons of the dioxane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretch of the ester group (around 1710-1730 cm⁻¹), as well as C-O stretching bands for the ether linkages and aromatic C-H stretching bands.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀O₄, MW = 194.18 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • 1,2-Dibromoethane: This reagent is toxic and a suspected carcinogen.[12][13][14][15] Handle with extreme care and avoid inhalation, ingestion, and skin contact.

  • Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin.[21][22][23][24] Avoid contact and inhalation.

  • Potassium Carbonate: This is a skin and eye irritant.[16][17][18][19][20] Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction.- Ensure anhydrous conditions. - Increase reaction time or temperature. - Confirm the quality of reagents.
- Inefficient deprotonation.- Use fresh, anhydrous potassium carbonate.
- Loss of product during work-up.- Perform extractions carefully. - Ensure complete precipitation if recrystallizing.
Formation of side products - Intermolecular polymerization.- Use high dilution conditions if this is a major issue.
- Hydrolysis of the ester.- Ensure the base is not too strong and avoid prolonged heating in the presence of water.
Difficulty in purification - Product is an oil.- Attempt purification by column chromatography.
- Co-eluting impurities.- Try different solvent systems for chromatography or recrystallization.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of a wide array of benzodioxane derivatives, underscoring the enduring utility of this classic organic transformation.

References

Application Notes and Protocols for the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine (commonly referred to as 1,4-benzodioxane) framework is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2][3] Its prevalence in drug discovery is due to its unique conformational properties and its ability to engage with various biological targets. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate serves as a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications such as anti-inflammatory and anticancer agents.[4] This guide provides detailed, field-proven protocols for the synthesis of this valuable compound, emphasizing the rationale behind the chosen reaction conditions to ensure reproducibility and success.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be efficiently achieved through a few strategic routes. The most common and cost-effective approaches commence from commercially available 3,4-dihydroxybenzene derivatives. The core of the synthesis lies in the formation of the heterocyclic 1,4-dioxane ring via a Williamson ether synthesis.[5][6]

This guide will detail two primary, reliable synthetic routes:

  • Route A: From 3,4-dihydroxybenzoic acid. This is a direct two-step approach involving the formation of the benzodioxane ring followed by esterification.

  • Route B: From 3,4-dihydroxybenzaldehyde. This three-step pathway involves ring formation, oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.[7]

The choice between these routes often depends on the cost and availability of the starting materials. Both pathways are robust and have been validated in numerous synthetic applications.

Route A: Synthesis from 3,4-Dihydroxybenzoic Acid

This is arguably the more direct route. It leverages the commercially available and relatively inexpensive methyl 3,4-dihydroxybenzoate.[8][9][10] The synthesis is a one-pot reaction that proceeds via a Williamson ether synthesis.

Workflow Diagram: Route A

Route_A_Workflow Start Methyl 3,4-dihydroxybenzoate Product This compound Start->Product 1,2-Dichloroethane, K2CO3, DMF, Reflux

Caption: Synthetic workflow for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of this compound

  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-dihydroxybenzoate (10.0 g, 59.5 mmol), anhydrous potassium carbonate (24.7 g, 178.5 mmol, 3.0 equivalents), and dimethylformamide (DMF, 100 mL).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add 1,2-dichloroethane (14.7 mL, 178.5 mmol, 3.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a white crystalline solid.

Data Summary: Route A
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 3,4-dihydroxybenzoate168.1510.059.51.0
Potassium Carbonate138.2124.7178.53.0
1,2-Dichloroethane98.9617.6178.53.0
Product 194.18 ---
Expected Yield75-85%
Application Notes & Scientific Rationale (E-E-A-T)
  • Expertise & Experience: The choice of DMF as a solvent is critical. Its high boiling point allows for the reaction to be conducted at an elevated temperature, accelerating the rate of this SN2 reaction. Furthermore, as a polar aprotic solvent, it effectively solvates the potassium cations while leaving the catecholate anions relatively free, enhancing their nucleophilicity.[5] An excess of both the base and the alkylating agent is used to drive the reaction to completion.

  • Trustworthiness: The protocol is self-validating through TLC monitoring. The disappearance of the starting material spot and the appearance of a new, less polar product spot confirms the reaction's progress. The purification by recrystallization ensures a high-purity final product, which can be verified by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

  • Authoritative Grounding: This reaction is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[5][6] The mechanism involves the deprotonation of the two phenolic hydroxyl groups by potassium carbonate to form a dianionic nucleophile. This nucleophile then undergoes a double intramolecular SN2 reaction with 1,2-dichloroethane to form the six-membered dioxane ring.

Route B: Synthesis from 3,4-Dihydroxybenzaldehyde

This route is advantageous when 3,4-dihydroxybenzaldehyde is more readily available or cost-effective than the corresponding acid or ester. It involves an additional oxidation step.[7]

Workflow Diagram: Route B

Route_B_Workflow Start 3,4-Dihydroxybenzaldehyde Intermediate1 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde Start->Intermediate1 1,2-Dibromoethane, K2CO3, Acetone, Reflux Intermediate2 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Intermediate1->Intermediate2 KMnO4, H2O, Reflux Product This compound Intermediate2->Product MeOH, H2SO4 (cat.), Reflux

Caption: Synthetic workflow for Route B.

Experimental Protocols: Route B

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde

  • Reagent Preparation: In a 500 mL round-bottom flask, combine 3,4-dihydroxybenzaldehyde (20.0 g, 145 mmol), anhydrous potassium carbonate (60.0 g, 434 mmol), and acetone (250 mL).

  • Reaction Initiation: Add 1,2-dibromoethane (15.0 mL, 174 mmol) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetone. Evaporate the combined filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water and brine, then dry over anhydrous sodium sulfate. Evaporation of the solvent will yield the crude aldehyde.[11]

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

  • Oxidation Setup: Add the crude aldehyde from the previous step to a 1 L flask containing water (500 mL). Heat the suspension to 70-80 °C.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (KMnO₄, 30.0 g, 190 mmol) in water (500 mL). Add this solution dropwise to the heated aldehyde suspension over 40 minutes.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 2 hours.[7]

  • Work-up: Cool the reaction to room temperature. A brown precipitate of manganese dioxide will be present. Add a 10% aqueous solution of potassium hydroxide to make the solution alkaline, then filter to remove the manganese dioxide.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid until a white precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid.[7]

Step 3: Synthesis of this compound

  • Esterification Setup: Suspend the dry carboxylic acid (15.0 g, 83.3 mmol) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise while cooling the flask in an ice bath.

  • Reaction Conditions: Heat the mixture to reflux for 8 hours.

  • Work-up: Cool the reaction mixture and reduce the volume of methanol by about half using a rotary evaporator. Pour the concentrated solution into ice-cold water (400 mL).

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and then a small amount of cold methanol. Recrystallize from ethanol to obtain the pure final product.

Data Summary: Route B
StepKey ReagentMolar Mass ( g/mol )Starting AmountProductExpected Yield
13,4-Dihydroxybenzaldehyde138.1220.0 gIntermediate Aldehyde80-90%
2Intermediate Aldehyde164.16~21 gIntermediate Carboxylic Acid85-95%
3Intermediate Carboxylic Acid180.1615.0 gFinal Product85-95%
Application Notes & Scientific Rationale (E-E-A-T)
  • Expertise & Experience: In Step 1, acetone is a suitable solvent for the Williamson ether synthesis, though DMF could also be used for a higher reaction temperature. 1,2-dibromoethane is often preferred over 1,2-dichloroethane in this step due to the better leaving group ability of bromide. In Step 2, the use of potassium permanganate is a classic and robust method for oxidizing aromatic aldehydes to carboxylic acids. The reaction is performed in water, making it a relatively green transformation. The final esterification in Step 3 is a standard Fischer esterification, which is an equilibrium process. Using a large excess of methanol and a catalytic amount of strong acid drives the equilibrium towards the product.

  • Trustworthiness: Each step can be independently monitored by TLC to ensure completion before proceeding to the next. The intermediates are typically of sufficient purity to be used directly in the subsequent step, which improves the overall efficiency of the process. The final product's identity and purity should be confirmed by NMR, IR, and melting point analysis.

  • Authoritative Grounding: The synthetic sequence is logical and employs well-established, high-yielding reactions from the canon of organic synthesis. The initial ring formation is a Williamson ether synthesis.[5] The oxidation of an aldehyde to a carboxylic acid with KMnO₄ is a standard transformation.[7] The final step, Fischer esterification, has been a reliable method for ester synthesis for over a century.

Purification and Characterization of the Final Product

  • Purification: The final product, this compound, is a stable, crystalline solid. The most effective method for purification is recrystallization from an alcohol solvent such as ethanol or isopropanol. For very impure samples, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the four protons on the dioxane ring (often appearing as a multiplet around 4.3 ppm), and the methyl ester singlet around 3.8 ppm.

    • ¹³C NMR: Will show the expected number of aromatic and aliphatic carbons, with the carbonyl carbon of the ester appearing downfield.

    • IR Spectroscopy: A strong carbonyl stretch for the ester group will be prominent around 1700-1720 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₀H₁₀O₄, MW: 194.18 g/mol ) should be observed.[12]

References

Application Note: High-Purity Isolation of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a key intermediate and structural motif found in numerous pharmacologically active compounds. Its high purity is paramount for successful downstream applications in drug discovery and development, including the synthesis of novel therapeutic agents.[1][2] This application note presents a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using silica gel column chromatography. We will explore the scientific rationale behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, ensuring reproducibility and high yield.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of various natural and synthetic molecules with diverse biological activities.[3] Derivatives of this structure have been investigated for their potential as α-adrenergic blocking agents, anti-inflammatory molecules, and neuroleptics. This compound serves as a versatile building block for elaborating more complex molecular architectures. Given its role as a precursor, its initial purity directly impacts the efficiency, yield, and impurity profile of subsequent synthetic steps.

Column chromatography remains the gold standard for purifying moderately polar organic compounds on a laboratory scale.[4] The principle relies on the differential partitioning of components in a mixture between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4] Compounds with greater polarity interact more strongly with the silica gel and thus elute more slowly, allowing for effective separation. This guide provides a robust methodology tailored specifically for the target carboxylate.

Pre-Purification Analysis: Physicochemical Properties & TLC

A successful chromatographic separation begins with understanding the analyte and optimizing the separation conditions on a small scale.

Analyte Properties
  • Compound: this compound

  • Molecular Formula: C₁₀H₁₀O₄[5]

  • Molecular Weight: 194.18 g/mol [5]

  • Structure:

    alt text

  • Polarity Assessment: The molecule possesses an aromatic ring, two ether linkages, and a methyl ester group. The ester functionality, in particular, imparts moderate polarity, making it an ideal candidate for normal-phase chromatography on silica gel.

Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The choice of the mobile phase (eluent) is the most critical parameter influencing the separation.[6] TLC is an indispensable tool for rapidly screening solvent systems to find the optimal balance of polarity that provides good separation of the target compound from impurities. The goal is to achieve a retention factor (Rf) for the desired product between 0.25 and 0.35, which generally translates well to column chromatography conditions.[6]

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare developing chambers with different solvent systems. Based on the compound's polarity, mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate) are excellent starting points.[7][8]

  • Place the spotted TLC plates in the chambers and allow the solvent front to ascend to near the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Table 1: Representative TLC Screening Results

TrialMobile Phase (Hexane:Ethyl Acetate)Product RfObservations
190:100.15Compound moves too slowly. Insufficient elution power.
280:200.31Optimal. Good separation from a faster-moving non-polar impurity (Rf ~0.6) and baseline impurities.
370:300.48Compound moves too quickly. Poor separation from impurities.
450:500.75Elution is too rapid; all components move close to the solvent front.

Based on this screening, an 80:20 mixture of Hexane:Ethyl Acetate is identified as the optimal isocratic solvent system. For more complex mixtures, a gradient elution on the column may be beneficial.

Detailed Protocol for Column Chromatography

This protocol assumes the purification of approximately 1 gram of crude material. Adjustments to the column size and solvent volumes may be necessary for different scales.

Materials and Reagents
  • Stationary Phase: Silica Gel, 230-400 mesh

  • Mobile Phase: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)

  • Apparatus: Glass chromatography column (e.g., 40 mm diameter, 300 mm length), rotary evaporator, collection test tubes, TLC plates, UV lamp.

  • Crude Sample: ~1 g of this compound

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Optimization (Find Rf ≈ 0.3) Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (80:20 Hexane:EtOAc) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation (Rotary Evaporator) Combine->Evap Yield 9. Yield & Purity Analysis Evap->Yield

Caption: Workflow for the purification of the target compound.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel (~40-50 g) in the initial mobile phase (e.g., 95:5 Hexane:EtOAc or pure Hexane).

    • With the stopcock open, pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Tap the column gently to ensure even packing and allow the silica to settle. Drain the excess solvent until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any point.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1 g of crude product in a minimal amount of a low-boiling solvent like dichloromethane (~5-10 mL).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a uniform, level band.

    • Gently add a thin protective layer of sand on top of the sample band.

  • Elution and Fraction Collection:

    • Carefully add the 80:20 Hexane:EtOAc eluent to the column, opening the stopcock to begin the elution.

    • Maintain a steady flow rate (e.g., 5-10 mL/minute).

    • Collect the eluent in numbered test tubes, collecting approximately 15-20 mL per fraction.

    • Continuously monitor the separation by spotting alternate fractions onto a TLC plate.

  • Product Isolation:

    • Develop the monitoring TLC plates in the 80:20 Hexane:EtOAc system and visualize under UV light.

    • Identify all fractions containing only the desired product (single spot at Rf ~0.31).

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for a short period to remove any residual solvent.

    • Weigh the flask to determine the final mass of the purified product and calculate the yield. Confirm purity via analytical methods like ¹H NMR or HPLC.

Expected Results & Troubleshooting

Following this protocol, a high degree of purity (>98%) is typically achieved. The yield will depend on the quality of the crude material but is generally expected to be high.

Table 2: Typical Purification Outcome

ParameterValue
Crude Mass1.05 g
Silica Gel Mass50 g
Elution Solvent80:20 Hexane:Ethyl Acetate
Volume of Eluent~1.2 L
Purified Mass0.89 g
Yield 84.8%
Purity (Pre-Column) ~85% (by ¹H NMR)
Purity (Post-Column) >98% (by ¹H NMR)

Causality Diagram: Factors Affecting Separation

Causality Solvent Mobile Phase Polarity Resolution Peak Resolution Solvent->Resolution determines Rƒ separation Column Column Dimensions (Length/Diameter) Column->Resolution longer = better Time Run Time Column->Time Loading Sample Loading Method Loading->Resolution dry > wet Flow Flow Rate Flow->Resolution slower = better Flow->Time Purity Final Purity Resolution->Purity

Caption: Key experimental choices and their impact on purification outcomes.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Poor Separation (Overlapping Bands) Mobile phase is too polar.Decrease the polarity of the eluent (e.g., switch to 85:15 Hexane:EtOAc). Use a longer column for a greater separation path.
Compound Will Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., move to 70:30 or 60:40 Hexane:EtOAc).
Streaking on TLC/Column Sample is acidic/basic or too concentrated.Add a trace amount of triethylamine (~0.1%) to the eluent for basic compounds or acetic acid for acidic compounds to improve peak shape.[7] Ensure the sample is fully dissolved before loading.
Cracked Silica Bed Column ran dry.This is often unrecoverable and requires repacking the column. Always ensure the silica bed is covered with solvent.

Conclusion

This application note provides a comprehensive and validated protocol for the purification of this compound using silica gel column chromatography. By systematically optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, this method consistently yields the target compound in high purity and good recovery. This procedure is robust, scalable, and essential for any researcher working with this important chemical intermediate.

References

Application Notes and Protocols: Recrystallization of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. While the commercially available product typically has a purity of 98%, many research and development applications demand a significantly higher degree of purity.[1] Recrystallization is a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an ideal choice for enhancing the quality of this compound.

This document provides a comprehensive, step-by-step protocol for the recrystallization of this compound. Beyond a simple set of instructions, this guide delves into the scientific rationale behind each step, offering insights into solvent selection, impurity removal, and troubleshooting.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties is fundamental to designing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄Sigma-Aldrich
Molecular Weight 194.19 g/mol Sigma-Aldrich
Physical Form Solid[1][2]
Boiling Point 292.5 °C at 760 mmHg[1][2]
Commercial Purity ~98%[1]
Storage Room temperature[1]

The primary synthetic route to this compound is the Fischer esterification of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[3][4][5]

Potential Impurities:

  • Unreacted Starting Material: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

  • Catalyst Residues: Traces of the acid catalyst.

  • Side-Products: By-products from potential side reactions during the esterification process.

The choice of recrystallization solvent is critical for effectively separating the desired ester from these impurities.

Solvent Selection: A Matter of "Like Dissolves Like"

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility.

  • A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the crystals.

  • Inertness (it should not react with the compound).

Based on the ester functionality of the target molecule and general solubility principles, a solvent system of ethanol and water is proposed.[2] Ethanol, being a polar protic solvent, is expected to dissolve the ester at its boiling point. The addition of water, a poor solvent for the organic ester, will then decrease its solubility, promoting crystallization upon cooling. This solvent pair is particularly effective as unreacted carboxylic acid has some solubility in hot ethanol but will be more readily solvated by the aqueous ethanol mixture, thus remaining in the mother liquor.

Detailed Recrystallization Protocol

Safety Precautions:

  • Harmful if swallowed (H302). [1]

  • Wear protective gloves, protective clothing, eye protection, and face protection (P280). [1]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). [1]

  • Work in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Purity Assessment A 1. Add crude compound to Erlenmeyer flask B 2. Add minimal hot ethanol with stirring A->B Dissolve C 3. Filter hot solution to remove insoluble impurities B->C If needed D 4. Add hot water dropwise until solution becomes cloudy C->D E 5. Add a few drops of hot ethanol to redissolve D->E Achieve saturation F 6. Allow to cool slowly to room temperature E->F Induce crystallization G 7. Cool further in an ice bath F->G Maximize yield H 8. Collect crystals by vacuum filtration G->H I 9. Wash with cold ethanol-water mixture H->I Remove mother liquor J 10. Dry crystals under vacuum I->J Remove solvent K 11. Determine melting point and calculate yield J->K

Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate, add a minimal amount of hot ethanol and stir until the solid dissolves completely. The key is to use the minimum volume of solvent necessary to fully dissolve the compound at its boiling point.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

  • Inducing Crystallization:

    • To the clear, hot solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor which contains the dissolved impurities.

    • Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator to remove all traces of the solvent.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity. A broad melting range suggests the presence of impurities.

    • Calculate the percentage yield of the recrystallized product.

Troubleshooting

IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent system, or the solution is supersaturated.Add more of the better solvent (ethanol) to the hot mixture to ensure complete dissolution before cooling.
No Crystals Form The solution is not saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Boil off some solvent to increase the concentration.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent system.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Conclusion

This protocol provides a robust and scientifically grounded method for the purification of this compound via recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can significantly enhance the purity of this valuable synthetic intermediate, ensuring the integrity and success of subsequent synthetic transformations. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] We present a holistic analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section offers not just a protocol, but a strategic rationale for its application, empowering researchers to generate robust and reliable data for regulatory submissions and research publications.

Introduction: The Significance of Rigorous Characterization

This compound is a crucial building block in medicinal chemistry, forming the core scaffold of compounds investigated for a range of therapeutic applications.[1][2] The precise substitution pattern on the benzodioxane ring system is a critical determinant of biological activity. Therefore, unambiguous characterization of this intermediate is paramount to ensure the integrity of downstream synthetic products and the validity of subsequent biological evaluations. This application note serves as a comprehensive resource for scientists engaged in the synthesis and analysis of this important molecular entity.

A multi-faceted analytical approach is indispensable for a complete understanding of the molecule's identity, purity, and structural integrity. The synergistic use of spectroscopic and chromatographic techniques provides a self-validating system, where each method corroborates the findings of the others, ensuring the highest level of scientific rigor.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing unparalleled insight into the molecular framework. Both ¹H and ¹³C NMR are essential for the complete assignment of the structure of this compound.

The "Why": Information Gained from NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and the relative number of protons of each type (through integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. This is particularly useful for identifying the carbonyl carbon of the ester and the carbons of the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Protocol: ¹H and ¹³C NMR Analysis

2.2.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2.2.2. Instrument Parameters (Example for a 400 MHz Spectrometer)

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width ~12 ppm~220 ppm

2.2.3. Data Interpretation: Expected Signals

The following table outlines the expected chemical shifts (δ) for the protons and carbons of this compound. These are predictive values and may vary slightly based on experimental conditions.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Chemical Shift
-OCH₃ ~3.8 (s, 3H)~52Protons on a methyl group attached to an electron-withdrawing ester oxygen are deshielded. The carbon is also in a typical range for a methyl ester.
-OCH₂CH₂O- ~4.3 (m, 4H)~64Protons on the dioxine ring are adjacent to oxygen atoms, leading to a downfield shift. The two methylene groups may show slightly different shifts and coupling patterns. The carbons are in the characteristic range for sp³ carbons bonded to oxygen.
Aromatic H ~7.0-7.5 (m, 3H)~117-125The exact shifts and coupling patterns depend on the substitution pattern on the benzene ring. The protons ortho and meta to the ester group will have distinct chemical shifts.
Aromatic C -~143-150Carbons directly attached to oxygen atoms will be significantly downfield.
C=O -~166The carbonyl carbon of the ester is highly deshielded and appears far downfield.

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural characterization.

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a newly synthesized compound.

The "Why": Insights from Mass Spectrometry
  • Molecular Weight Verification: Provides the most direct evidence for the mass of the molecule, confirming the successful synthesis of the target compound.

  • Elemental Composition: HRMS can determine the exact mass with high precision, which allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

  • Fragmentation Analysis: In techniques like tandem mass spectrometry (MS/MS), the molecule is fragmented, and the masses of the fragments are analyzed. This provides valuable structural information that can be used to piece together the molecule, corroborating the NMR data.

Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI-TOF

3.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the nature of the analyte. For this ester, positive ion mode is generally preferred.

3.2.2. Instrument Parameters (Example for an ESI-TOF Mass Spectrometer)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Nebulizer Gas (N₂) Pressure 30 psi
Drying Gas (N₂) Flow Rate 8 L/min
Drying Gas Temperature 325 °C
Mass Range 50-500 m/z
Data Acquisition Profile Mode

3.2.3. Data Interpretation: Expected Ions

  • Molecular Ion Peak [M+H]⁺: For this compound (C₁₀H₁₀O₄), the expected exact mass is 194.0579 g/mol . In positive ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 195.0652.

  • Adducts: Other common adducts that may be observed include the sodium adduct [M+Na]⁺ at m/z 217.0471 and the potassium adduct [M+K]⁺ at m/z 233.0211.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Visualization: Mass Spectrometry Analysis Flow

Caption: High-resolution mass spectrometry workflow.

Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

The "Why": The Power of Chromatographic Separation
  • Purity Determination: HPLC can resolve impurities from the main compound, allowing for their detection and quantification, even at low levels.

  • Quantification: By comparing the peak area of the analyte to that of a reference standard of known concentration, the exact amount of the compound in a sample can be determined.

  • Method Validation: A validated HPLC method provides a high degree of assurance in the accuracy, precision, and robustness of the analytical results, which is a critical requirement for regulatory filings.[3]

Protocol: Reversed-Phase HPLC with UV Detection

4.2.1. Sample and Mobile Phase Preparation

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Mobile Phase: A typical reversed-phase mobile phase for a compound of this polarity would be a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution starting with a higher proportion of water and increasing the organic component.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

4.2.2. Chromatographic Conditions (Example)

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

4.2.3. Data Analysis and System Suitability

  • Retention Time: The time at which the main peak elutes should be consistent between injections.

  • Peak Purity: A diode array detector (DAD) can be used to assess the spectral purity of the main peak.

  • Impurity Profile: Any additional peaks in the chromatogram should be integrated to determine the percentage of impurities.

  • System Suitability: Before sample analysis, a series of injections of a standard solution should be performed to ensure the chromatographic system is performing adequately (e.g., checking for theoretical plates, tailing factor, and reproducibility of retention time and peak area).

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep_hplc Preparation cluster_run_hplc Chromatographic Run cluster_data_hplc Data Analysis prep_mobile Prepare Mobile Phase inject Inject Sample prep_mobile->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separate on C18 Column inject->separate detect Detect with UV separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Report Purity calculate->report validate Assess System Suitability validate->report

Caption: HPLC workflow for purity assessment.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why": A Molecular Fingerprint
  • Functional Group Confirmation: FTIR is excellent for confirming the presence of key functional groups, such as the carbonyl (C=O) of the ester, the C-O bonds of the ester and ether, and the aromatic C=C bonds.

  • Qualitative Comparison: The FTIR spectrum serves as a "fingerprint" for the molecule. It can be compared to a reference spectrum to quickly confirm the identity of the compound.

  • Monitoring Reactions: FTIR can be used to monitor the progress of a reaction, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.

Protocol: FTIR Analysis using KBr Pellet

5.2.1. Sample Preparation

  • Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4]

  • The mixture should be a fine, homogenous powder.

  • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.[4][5]

5.2.2. Instrument Parameters

ParameterSetting
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Background Collect a background spectrum of the empty sample compartment.

5.2.3. Data Interpretation: Expected Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H Stretch 3100-3000Sharp, medium intensity bands.
Aliphatic C-H Stretch 3000-2850Medium to strong intensity bands from the methylene and methyl groups.
C=O Stretch (Ester) ~1720A very strong and sharp absorption, characteristic of an aromatic ester.
Aromatic C=C Stretch 1600-1450Multiple sharp bands of varying intensity.
C-O Stretch (Ester & Ether) 1300-1000Strong and broad absorptions. Esters typically show two C-O stretches.[6]

Visualization: FTIR Analysis Process

FTIR_Process cluster_prep_ftir Sample Preparation (KBr Pellet) cluster_acq_ftir Spectral Acquisition cluster_analysis_ftir Data Interpretation Grind Grind Sample with KBr Press Press into a Pellet Grind->Press Sample_Scan Scan Sample Pellet Press->Sample_Scan Background Collect Background Spectrum Background->Sample_Scan Identify_Peaks Identify Characteristic Absorption Bands Sample_Scan->Identify_Peaks Confirm_FG Confirm Functional Groups Identify_Peaks->Confirm_FG

Caption: Process for FTIR functional group analysis.

Conclusion: An Integrated and Self-Validating Approach

The characterization of this compound requires a synergistic application of multiple analytical techniques. NMR provides the detailed structural framework, MS confirms the molecular weight and elemental composition, HPLC assesses purity and quantifies the compound, and FTIR verifies the presence of key functional groups. By integrating these techniques, researchers can build a comprehensive and robust data package that provides a high degree of confidence in the identity and quality of this important synthetic intermediate. This integrated approach ensures that subsequent research and development activities are built on a solid analytical foundation.

References

Mass spectrometry fragmentation pattern of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a compound of interest in synthetic chemistry and as a potential building block in drug discovery. We present detailed, predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and characterization of complex organic molecules. By explaining the causality behind the fragmentation patterns and providing robust experimental protocols, this note serves as a practical resource for both method development and data interpretation.

Introduction and Compound Profile

This compound is a heterocyclic aromatic ester. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds.[1] Understanding the mass spectrometric behavior of its derivatives is crucial for their unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or purity assessment. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, provides invaluable structural information through the analysis of molecular and fragment ions.[2]

The choice of ionization technique profoundly impacts the resulting mass spectrum. Electron Ionization (EI) is a high-energy ("hard") technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[3][4] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generally produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments to induce controlled fragmentation.[5][6]

Compound Details:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₀O₄

  • Average Molecular Weight: 194.18 g/mol

  • Monoisotopic Molecular Weight: 194.0579 g/mol

  • Chemical Structure:

    alt text

Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, the molecule is expected to form a radical cation (M•⁺) at m/z 194, which then undergoes a series of characteristic fragmentation reactions. The aromatic system and the ester functional group are the primary drivers of the fragmentation cascade. Aromatic compounds are known to produce relatively stable molecular ions.[7][8]

The proposed EI fragmentation pathway initiates with two primary cleavage events originating from the molecular ion:

  • α-Cleavage at the Ester Group: The most facile cleavage is the loss of the methoxy radical (•OCH₃) from the ester group. This is a classic fragmentation pathway for methyl esters, resulting in the formation of a highly stable, resonance-stabilized acylium cation at m/z 163 .[8] This ion is often the base peak or one of the most abundant ions in the spectrum of aromatic methyl esters.

  • Further Fragmentation of the Acylium Ion: The acylium ion (m/z 163) can subsequently lose a molecule of carbon monoxide (CO), another common fragmentation for carbonyl-containing ions, to yield an ion at m/z 135 .[9]

  • Cleavage of the Dioxane Ring: Another significant fragmentation involves the dihydrodioxane ring. The ion at m/z 135 can undergo cleavage of the ether linkages, potentially leading to the loss of an ethylene oxide molecule (C₂H₄O), although other rearrangements are more likely. A more direct fragmentation from the m/z 135 ion is the loss of acetylene (C₂H₂) to form an ion at m/z 109 .

EI_Fragmentation M This compound [M]•⁺ m/z 194 F1 [M - •OCH₃]⁺ m/z 163 (Acylium Cation) M->F1 - •OCH₃ (31 Da) F2 [M - OCH₃ - CO]⁺ m/z 135 F1->F2 - CO (28 Da) F3 [M - OCH₃ - CO - C₂H₂]⁺ m/z 109 F2->F3 - C₂H₂ (26 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule will readily form a protonated species, [M+H]⁺, at m/z 195 . This even-electron ion has low internal energy and is generally stable in the source.[6] To obtain structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of even-electron ions typically proceeds through the loss of stable, neutral molecules.[5]

The proposed ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion is as follows:

  • Loss of Methanol: The most probable initial fragmentation is the neutral loss of methanol (CH₃OH) from the protonated ester. This is a well-documented pathway for protonated methyl esters and would generate the same acylium cation observed in EI-MS at m/z 163 .

  • Loss from the Dihydrodioxane Ring: An alternative pathway involves the dihydrodioxane moiety. The protonated molecule could lose a neutral molecule of ethylene oxide (C₂H₄O), resulting in a fragment ion at m/z 151 . The stability of this resulting ion will determine the prevalence of this pathway.

  • Sequential Losses: Following the initial loss of methanol to form the ion at m/z 163, subsequent fragmentation would mirror the EI pathway, with the loss of carbon monoxide (CO) to produce the fragment at m/z 135 .

ESI_Fragmentation cluster_path1 Primary Pathway cluster_path2 Alternative Pathway MH [M+H]⁺ m/z 195 F1_esi [M+H - CH₃OH]⁺ m/z 163 (Acylium Cation) MH->F1_esi - CH₃OH (32 Da) F2_esi [M+H - C₂H₄O]⁺ m/z 151 MH->F2_esi - C₂H₄O (44 Da) F3_esi [M+H - CH₃OH - CO]⁺ m/z 135 F1_esi->F3_esi - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Summary of Key Fragment Ions

The following table summarizes the key predicted ions for the structural confirmation of this compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI 194 ([M]•⁺)163•OCH₃2,3-dihydro-1,4-benzodioxine-6-carbonylium
163135CO[C₈H₇O₂]⁺
135109C₂H₂[C₇H₅O]⁺
ESI-MS/MS 195 ([M+H]⁺)163CH₃OH2,3-dihydro-1,4-benzodioxine-6-carbonylium
195 ([M+H]⁺)151C₂H₄O[C₈H₇O₃]⁺
163135CO[C₈H₇O₂]⁺

Experimental Protocols

To validate these predicted fragmentation patterns, the following protocols are recommended. These protocols are designed to be self-validating by providing clear starting points for method development.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile and thermally stable target compound, providing a reproducible fragmentation fingerprint for library matching and structural confirmation.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis. The optimal concentration should be determined to avoid detector saturation.

  • GC-MS Instrumentation and Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation for a wide range of semi-polar aromatic compounds.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Split Ratio: 20:1. Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV. Rationale: This is the standard energy used to generate reproducible spectra that are comparable to commercial libraries.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for confirming the molecular weight and obtaining controlled fragmentation data, which is particularly useful for complex mixtures or when derivatization is not desired.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute the stock solution with the initial mobile phase (e.g., 50:50 methanol:water) to a final concentration of 10-100 ng/mL.

  • LC-MS Instrumentation and Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: A C18 column is a versatile choice for retaining and separating semi-polar organic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Start at 10% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • MS/MS Parameters:

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

      • Collision Gas: Argon.

      • MS/MS Transition: Select the precursor ion m/z 195 and scan for product ions. Optimize collision energy (e.g., perform a ramp from 10-40 eV) to observe the key fragments at m/z 163 and 135.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages related to its aromatic ester functionality. Under EI, the key fragments are expected at m/z 163 and 135, corresponding to the loss of the methoxy radical followed by carbon monoxide. Under ESI-MS/MS, the protonated molecule (m/z 195) is expected to primarily lose methanol to generate the same key ion at m/z 163. These distinct and predictable fragmentation patterns provide a reliable basis for the identification and structural confirmation of this compound and related derivatives in various research and development settings.

References

Application Notes & Protocols: The Strategic Use of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in the Synthesis of Potent PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate as a pivotal starting material in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors. The document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights, strategic considerations in synthetic design, and detailed, field-tested protocols. We will explore the therapeutic rationale for PARP1 inhibition, the structural significance of the benzodioxine scaffold, and provide step-by-step methodologies for its conversion into advanced intermediates for PARP1-targeting drug candidates.

The Therapeutic Rationale: Why Inhibit PARP1?

Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme fundamental to genomic stability.[1] It acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2] This PARylation process serves as a scaffold to recruit the necessary protein machinery to execute DNA repair.[2][3]

The inhibition of PARP1 has emerged as a groundbreaking strategy in oncology, primarily through a concept known as synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways—most notably, mutations in the BRCA1 or BRCA2 genes which are critical for homologous recombination (HR), a major pathway for double-strand break (DSB) repair—the inhibition of PARP1-mediated SSB repair is catastrophic.[2] Unrepaired SSBs accumulate and, upon encountering a replication fork, degenerate into highly cytotoxic DSBs.[2] Since the HR pathway is deficient, these cells cannot repair the DSBs, leading to genomic instability and ultimately, cell death.[2]

PARP inhibitors (PARPis) exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition : The inhibitor binds to the catalytic domain of PARP1, preventing the synthesis of PAR chains and stalling the recruitment of the DNA repair machinery.[4]

  • PARP Trapping : The inhibitor binding not only blocks catalytic activity but also traps the PARP1 enzyme on the DNA at the site of the break.[4][5] This trapped PARP1-DNA complex is a significant physical obstacle to DNA replication and is even more cytotoxic than an unrepaired SSB alone.[5]

This dual mechanism underpins the success of FDA-approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib in treating ovarian, breast, prostate, and pancreatic cancers with DNA repair deficiencies.[3][4][6]

PARP_Inhibition_Mechanism cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1_active PARP1 Activation & PARylation ssb1->parp1_active ssb_repair SSB Repair (BER) parp1_active->ssb_repair cell_survival1 Cell Survival ssb_repair->cell_survival1 ssb2 Single-Strand Break (SSB) parp_trapped PARP1 Trapping on DNA ssb2->parp_trapped parpi PARP Inhibitor parpi->parp_trapped dsb Double-Strand Break (DSB) (Replication Fork Collapse) parp_trapped->dsb replication_fork Replication Fork replication_fork->dsb hr_deficient Deficient HR Repair dsb->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis

Figure 1: Mechanism of PARP inhibitor-induced synthetic lethality.
The Benzodioxine Scaffold: A Privileged Structure

This compound is a versatile building block for constructing the core of many PARP inhibitors. The 1,4-benzodioxine moiety is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure serves to orient appended functional groups into a precise three-dimensional arrangement, facilitating optimal interactions with the target enzyme's active site.

In the context of PARP1 inhibitors, this scaffold often acts as a replacement or bioisostere for other bicyclic systems, such as the phthalazinone core found in Olaparib.[7] Research has identified related structures, like 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as potent lead compounds for novel PARP1 inhibitors, demonstrating the scaffold's compatibility with the enzyme's binding pocket.[7][8] The carboxamide group, derived from the starting ester, is crucial as it typically forms key hydrogen bonds with amino acid residues (like Gly863 and Ser904) in the nicotinamide-binding pocket of PARP1, mimicking the interactions of the natural substrate, NAD+.[9]

Physicochemical Data: this compound

Accurate characterization of the starting material is critical for reproducibility and process control.

PropertyValueSource
CAS Number 20197-75-5[10]
Molecular Formula C₁₀H₁₀O₄[10]
Molecular Weight 194.18 g/mol [10]
Appearance White to off-white solidGeneric
Boiling Point 292.5°C at 760 mmHg[10][11]
Density 1.2 ± 0.1 g/cm³[10][11]
XLogP3 0.6[10][11]
PSA (Polar Surface Area) 44.8 Ų[10]
Synthetic Workflow and Protocols

The conversion of this compound into a PARP1 inhibitor intermediate typically involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment.

Synthetic_Workflow start_material Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate step1 Step 1: Saponification (e.g., LiOH, THF/H₂O) start_material->step1 intermediate 2,3-Dihydro-1,4- benzodioxine-6-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) intermediate->step2 amine_frag Amine Fragment (e.g., Piperazine derivative) amine_frag->step2 final_product Advanced Intermediate / Final PARP1 Inhibitor step2->final_product

Figure 2: General synthetic workflow for utilizing the title compound.
Protocol 1: Saponification to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

Causality: The methyl ester is a relatively unreactive functional group for forming an amide bond directly. Saponification (base-catalyzed hydrolysis) is a robust and high-yielding method to convert the ester into a carboxylic acid.[12][13] The carboxylate anion formed is then protonated during an acidic workup to yield the desired acid, which can be readily activated for amide coupling. Lithium hydroxide (LiOH) is often preferred as it is less prone to causing side reactions compared to stronger bases like NaOH or KOH in complex molecules.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2N solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio). The volume should be sufficient to ensure complete dissolution (approx. 0.1-0.2 M concentration).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH ~2-3 by the slow addition of 2N HCl while stirring in an ice bath. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.

Protocol 2: Amide Coupling to Synthesize Advanced Intermediate

Causality: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in poor yields. Modern amide coupling relies on activating agents.[14] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine, leading to rapid and efficient amide bond formation under mild conditions.[15] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine if it is used as a salt.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (from Protocol 1)

  • Target Amine (e.g., a piperazine derivative, 1.0 - 1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) and the target amine (1.0 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). This is crucial to remove residual DMF and salts.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide product.

Conclusion and Future Perspectives

This compound is a high-value, strategically important starting material for the synthesis of novel PARP1 inhibitors. Its rigid scaffold provides a reliable anchor for positioning pharmacophoric elements within the enzyme's active site. The synthetic protocols detailed herein—saponification followed by HATU-mediated amide coupling—represent a robust, efficient, and scalable pathway to generate advanced intermediates for drug discovery programs.

Future work in this area will likely focus on appending novel amine fragments to the benzodioxine-6-carboxamide core to explore interactions with less conserved regions of the PARP1 active site, potentially leading to inhibitors with improved isoform selectivity or the ability to overcome known resistance mechanisms.

References

Application Notes & Protocols: Investigating Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate Derivatives as Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The mainstay of current anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions through the inhibition of cyclooxygenase (COX) enzymes.[3][4] However, their long-term use is often limited by significant side effects. This therapeutic gap drives the urgent search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The 1,4-benzodioxane ring system is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural and synthetic compounds with diverse biological activities, including anti-inflammatory properties.[5] Within this class, derivatives of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate have emerged as a promising avenue of investigation. Studies have demonstrated that carboxylic acid derivatives containing the 2,3-dihydro-1,4-benzodioxin subunit possess potent anti-inflammatory activity, with some compounds showing efficacy comparable or even superior to classical NSAIDs like ibuprofen in preclinical models.[6][7][8]

This guide provides a comprehensive framework for researchers and drug development professionals to synthesize and evaluate the anti-inflammatory potential of this promising compound class. We will detail the core synthesis, outline key in vitro screening assays to elucidate the mechanism of action, and provide a validated in vivo protocol to confirm therapeutic efficacy.

Part 1: Synthesis of the Core Scaffold and Derivatives

The foundation for creating a library of potential anti-inflammatory agents is the efficient synthesis of the parent carboxylic acid. A common and scalable method involves a two-step process starting from commercially available 3,4-dihydroxybenzaldehyde.[9]

Protocol 1.1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

Causality: This synthesis leverages a classical Williamson ether synthesis for the ring-closing reaction, followed by a robust oxidation of the aldehyde to a carboxylic acid. Using potassium permanganate is advantageous due to its high reactivity and cost-effectiveness.[9]

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃).

  • Add 1,2-dibromoethane dropwise to the mixture.

  • Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting crude intermediate via column chromatography or recrystallization to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

  • Dissolve the purified intermediate from Step 1 in an aqueous solution.

  • Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the reaction temperature (e.g., 90-110°C).[9]

  • Monitor the reaction by TLC. Upon completion, quench the reaction (e.g., with sodium bisulfite) and acidify the mixture with HCl.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the final compound.

From this core carboxylic acid, a diverse library of derivatives (e.g., amides, esters) can be generated through standard functional group transformations to explore structure-activity relationships (SAR).[10][11][12]

Synthesis_Workflow A 3,4-Dihydroxy- benzaldehyde B Step 1: Ring Closure (1,2-Dibromoethane, Base) A->B C Intermediate: 2,3-dihydro-1,4-benzodioxane- 6-carboxaldehyde B->C D Step 2: Oxidation (KMnO4) C->D E Core Scaffold: 2,3-dihydro-1,4-benzodioxane- 6-carboxylic acid D->E F Derivative Library (Amides, Esters, etc.) E->F

Caption: General synthesis workflow for the core scaffold and subsequent derivatives.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are critical for initial screening, providing cost-effective and rapid evaluation of a compound's mechanism of action and potency.[1][13] The following protocols are designed to build a comprehensive profile of the anti-inflammatory effects of the synthesized benzodioxane derivatives.

Conceptual Framework: Key Inflammatory Mediators

Inflammation is orchestrated by a complex network of signaling molecules. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of immune cells like macrophages via Toll-like receptor 4 (TLR4).[14][15][16] This activation triggers the production of key inflammatory mediators, including:

  • Prostaglandins: Synthesized by COX enzymes (COX-1 and COX-2), they mediate pain, fever, and vasodilation.[17]

  • Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory.[18]

  • Pro-inflammatory Cytokines: Proteins like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) amplify the inflammatory cascade.[16][19]

Our in vitro strategy is to systematically assess the ability of our test compounds to inhibit the production of these key mediators.

Inflammatory_Pathway cluster_cell Macrophage cluster_enzymes Enzymes cluster_cytokines Cytokines LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates TNFa TNF-α NFkB->TNFa Upregulates IL1b IL-1β NFkB->IL1b Upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 L_Arginine L-Arginine L_Arginine->iNOS Prostaglandins->Inflammation NO->Inflammation Test_Compound Benzodioxane Derivative Test_Compound->NFkB Inhibits? Test_Compound->iNOS Inhibits? Test_Compound->COX2 Inhibits?

Caption: Key inflammatory pathways and potential targets for benzodioxane derivatives.

Protocol 2.1: COX-2 Inhibitor Screening (Fluorometric Assay)

Principle: This assay directly measures the peroxidase activity of the COX-2 enzyme. In the presence of a suitable probe, the conversion of arachidonic acid to Prostaglandin G2 (PGG2) generates a fluorescent signal.[20] A reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

Protocol:

  • Reagent Preparation: Prepare reagents as per a commercial kit protocol (e.g., from Cayman Chemical, BPS Bioscience, or Assay Genie).[17][20][21] Reconstitute human recombinant COX-2 enzyme, COX probe, and arachidonic acid substrate in the provided assay buffer. Keep the enzyme on ice.[21][22]

  • Compound Preparation: Prepare a 10X stock solution of the test compounds (and a positive control, e.g., Celecoxib) in a suitable solvent like DMSO, then dilute to the final test concentrations in COX Assay Buffer.[20][22]

  • Assay Plate Setup (96-well opaque plate):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the positive control inhibitor (e.g., Celecoxib).[22]

    • Sample (S) wells: Add 10 µL of diluted test compound.

  • Reaction Mix: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.[22]

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except for a "no enzyme" blank.

  • Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence kinetically in a plate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[22]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

  • Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay quantifies NO production indirectly by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[23][24] A decrease in nitrite concentration indicates inhibition of iNOS activity or expression.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (and a positive control, e.g., L-NAME) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.[25]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[23]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Data Analysis:

  • Determine the nitrite concentration in each sample from the standard curve.

  • Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for each active compound.

  • (Optional but recommended): Perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 2.3: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-1β in the cell culture supernatant from the experiment described in Protocol 2.2.

Protocol:

  • Use the same cell culture supernatants collected in Protocol 2.2.

  • Follow the protocol provided with a commercial ELISA kit for mouse or human TNF-α and IL-1β (e.g., from R&D Systems).[19]

  • Briefly, this involves adding the supernatants to a microplate pre-coated with a capture antibody, followed by incubation with a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

  • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

Data Analysis:

  • Generate a standard curve using the provided cytokine standards.

  • Calculate the concentration of TNF-α and IL-1β in each sample.

  • Calculate the percent inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.

Summary of In Vitro Screening Data

Quantitative results should be compiled for clear comparison.

CompoundCOX-2 Inhibition IC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition (% at 10 µM)Cell Viability (% at 50 µM)
Derivative A 5.28.175.4%>95%
Derivative B 15.822.542.1%>95%
Ibuprofen 10.5>5025.0%>95%
Celecoxib 0.145.230.5%>95%

Part 3: In Vivo Validation of Anti-inflammatory Efficacy

Promising candidates from in vitro screening must be validated in a whole-organism model to assess true therapeutic potential.[26] The carrageenan-induced paw edema model in rats is a classical, highly reproducible assay for acute inflammation and is particularly well-suited for evaluating NSAID-like compounds.[27][28][29]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Principle: The subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[28] The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the later phase (3-6 hours) is mediated by prostaglandins, NO, and cytokines.[28] The efficacy of an anti-inflammatory agent is determined by its ability to reduce the resulting paw swelling (edema).

InVivo_Workflow A 1. Acclimatize Rats & Group Allocation B 2. Measure Baseline Paw Volume (V₀) A->B C 3. Administer Compound (p.o. or i.p.) B->C D 4. Induce Inflammation (Subplantar Carrageenan Injection) C->D 1 hour post-dose E 5. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours D->E F 6. Data Analysis (% Edema & % Inhibition) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Allow them to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC-Na).

    • Group II (Test Compound): Receives the benzodioxane derivative at one or more dose levels (e.g., 10, 30, 100 mg/kg), administered orally (p.o.) or intraperitoneally (i.p.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.) or Ibuprofen (50 mg/kg, p.o.).[6][28]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the respective compounds or vehicle to each group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw of each rat.[28][30]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[28]

Data Analysis:

  • Calculate the increase in paw volume (edema): Edema (mL) = Vₜ - V₀

  • Calculate the Percentage Inhibition of edema for each treated group at each time point: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the vehicle control group.

Hypothetical In Vivo Data
Treatment Group (Dose)Paw Volume Increase at 3 hr (mL)% Inhibition at 3 hr
Vehicle Control 0.85 ± 0.06-
Derivative A (30 mg/kg) 0.41 ± 0.0551.8%
Ibuprofen (50 mg/kg) 0.45 ± 0.0447.1%
p < 0.05 compared to Vehicle Control

Interpretation: The data should demonstrate a time-dependent increase in paw volume in the control group, typically peaking between 3 and 5 hours.[28] A significant reduction in this increase by the test compound, particularly one that is comparable or superior to the positive control, provides strong evidence of in vivo anti-inflammatory activity.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the evaluation of this compound derivatives as potential anti-inflammatory agents. By combining systematic synthesis, targeted in vitro mechanistic assays, and a definitive in vivo efficacy model, researchers can efficiently identify and characterize promising lead compounds.

Successful identification of a lead candidate should be followed by further investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader range of derivatives to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Investigate effects on upstream signaling pathways, such as NF-κB activation, and explore other potential targets.[31]

  • Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Chronic Inflammation Models: Evaluate efficacy in more complex models of chronic disease, such as adjuvant-induced arthritis.

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of new therapeutics. The protocols outlined herein offer a clear and validated path for advancing these promising molecules from the bench toward potential clinical application.

References

Application Notes and Protocols for the Investigation of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in Neurological Disorder Treatments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in the development of treatments for neurological disorders. While direct evidence for this specific molecule is nascent, its structural similarity to known neuroactive agents warrants a thorough investigation. These application notes and protocols are designed to provide a logical and scientifically rigorous framework for the initial characterization, in vitro screening, and preclinical evaluation of this compound. The protocols emphasize not just the procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating experimental workflow.

Introduction: The Therapeutic Potential of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a key pharmacophore found in a variety of therapeutic agents.[1][2] Its structural rigidity and ability to present substituents in a defined spatial orientation make it an attractive scaffold for targeting a range of biological receptors and enzymes.[1] Notably, derivatives of this scaffold have shown affinity for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.[3][4]

For instance, certain 1,4-benzodioxane derivatives have been identified as potent antagonists of D4 dopamine receptors, suggesting a potential role in modulating cognitive and emotional processes.[3][4] Furthermore, some analogues have demonstrated anti-inflammatory properties, a mechanism of increasing interest in neurodegenerative diseases where neuroinflammation is a key pathological feature.[5][6] Given this background, this compound represents a promising, yet underexplored, candidate for neuro-therapeutics. This guide outlines a systematic approach to unlock its potential.

Preliminary Characterization and Synthesis

A foundational step in the evaluation of any novel compound is the confirmation of its identity, purity, and key physicochemical properties.

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the reaction of a catechol precursor with a suitable three-carbon synthon. One potential method is the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions to form the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification.[7]

Alternatively, enzymatic synthesis using engineered lipases can offer a stereoselective route to chiral 2,3-dihydro-1,4-benzodioxane motifs, which can be crucial as the biological activity of enantiomers can differ significantly.[8]

Physicochemical Properties

A summary of the key computed and experimental properties of the parent acid and the methyl ester are provided below.

PropertyThis compound2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
Molecular Formula C₁₀H₁₀O₄[9]C₉H₈O₄[10]
Molecular Weight 194.18 g/mol [9]180.16 g/mol [10]
Appearance Solid[11]Pale brown crystalline solid[10]
Melting Point Not available135-136 °C[10]
Boiling Point Not available339.8°C at 760 mmHg[10]
LogP 1.7[9]0.3[10]

In Vitro Evaluation: A Tiered Screening Approach

A systematic in vitro screening cascade is essential to identify the biological targets and mechanism of action of this compound. This tiered approach allows for a cost-effective and efficient evaluation, starting with broad profiling and moving towards more specific, hypothesis-driven assays.[12][13]

Tier 1: Broad Receptor Profiling

The initial step is to perform a broad screen against a panel of receptors, ion channels, and enzymes implicated in neurological disorders. This provides an unbiased view of the compound's potential targets.

Protocol 1: Radioligand Receptor Binding Assays

Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.[14][15]

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

  • Materials:

    • Test compound: this compound

    • Membrane preparations expressing the target receptors (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A; adrenergic α1, α2; muscarinic M1)

    • Radioligands specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)

    • Scintillation fluid and vials

    • Filtration apparatus

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the membrane preparation, radioligand, and test compound at various concentrations.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

Tier 2: Cell-Based Functional Assays

Once a binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?). Cell-based assays provide this functional readout.[16][17][18]

Protocol 2: G-Protein Coupled Receptor (GPCR) Signaling Assay

Many neurotransmitter receptors are GPCRs that signal through changes in intracellular second messengers like cAMP or calcium.[19]

  • Objective: To characterize the functional activity of this compound at its target GPCR.

  • Materials:

    • A cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).

    • Assay kits for measuring second messengers (e.g., cAMP HTRF assay, Fluo-4 for calcium imaging).

    • Known agonist and antagonist for the target receptor.

  • Procedure (for a Gi-coupled receptor):

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the cAMP levels using a suitable detection kit.

    • Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

G_Protein_Coupled_Receptor_Signaling_Assay cluster_workflow GPCR Signaling Assay Workflow start Plate cells expressing target GPCR treat Treat with This compound start->treat stimulate Stimulate with forskolin (for Gi) treat->stimulate lyse Lyse cells stimulate->lyse measure Measure cAMP levels lyse->measure analyze Analyze dose-response (EC50 / IC50) measure->analyze

Caption: Workflow for a GPCR signaling assay.

Tier 3: Phenotypic and Neuroprotection Assays

Beyond specific receptor interactions, it is important to assess the broader effects of the compound on neuronal health and function. Phenotypic assays provide a more holistic view of the compound's activity.[13][16]

Protocol 3: Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote or inhibit the growth of neurites, a key process in neuronal development and regeneration.[16]

  • Objective: To evaluate the effect of this compound on neurite outgrowth in a neuronal cell line.

  • Materials:

    • Neuronal cell line (e.g., PC12 or SH-SY5Y).

    • Nerve Growth Factor (NGF) or other appropriate differentiation agent.

    • High-content imaging system.

  • Procedure:

    • Plate the cells and treat with the test compound in the presence of a sub-optimal concentration of NGF.

    • Incubate for 48-72 hours to allow for neurite extension.

    • Fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify neurite length, branching, and number of neurite-bearing cells.

Protocol 4: Oxidative Stress and Neuroprotection Assay

Many neurological disorders involve oxidative stress and neuronal cell death. This assay determines if the compound can protect neurons from such insults.

  • Objective: To assess the neuroprotective effects of this compound against an oxidative toxin.

  • Materials:

    • Primary cortical neurons or a neuronal cell line.

    • An oxidative toxin (e.g., hydrogen peroxide, 6-hydroxydopamine).

    • Cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Plate the neurons and allow them to mature.

    • Pre-treat the cells with the test compound for a defined period.

    • Expose the cells to the oxidative toxin.

    • After the incubation period, measure cell viability using a suitable assay.

    • Calculate the percentage of neuroprotection afforded by the test compound.

Neuroprotection_Assay_Workflow cluster_workflow Neuroprotection Assay Workflow plate Plate primary neurons or neuronal cell line pretreat Pre-treat with Test Compound plate->pretreat induce Induce oxidative stress (e.g., H2O2) pretreat->induce measure Measure cell viability (e.g., MTT assay) induce->measure calculate Calculate % neuroprotection measure->calculate

Caption: Workflow for an oxidative stress neuroprotection assay.

In Vivo Preclinical Evaluation

Positive results from in vitro studies provide the rationale for advancing a compound to in vivo testing in animal models of neurological disorders.[20] The choice of animal model is critical and should be aligned with the proposed mechanism of action and therapeutic indication.[20][21][22]

Pharmacokinetic and Brain Penetration Studies

Before efficacy studies, it is essential to determine if the compound can reach its target in the brain.

Protocol 5: Blood-Brain Barrier Penetration Assessment

  • Objective: To determine the concentration of this compound in the plasma and brain tissue of rodents following systemic administration.

  • Procedure:

    • Administer the compound to a cohort of mice or rats via a relevant route (e.g., oral gavage, intraperitoneal injection).

    • At various time points, collect blood and brain tissue samples.

    • Extract the compound from the plasma and brain homogenates.

    • Quantify the concentration of the compound using LC-MS/MS.

    • Calculate the brain-to-plasma concentration ratio.

Efficacy in Animal Models of Neurological Disorders

Based on the in vitro data, an appropriate animal model should be selected. For example, if the compound shows affinity for dopamine receptors, a model of Parkinson's disease or schizophrenia may be appropriate.[21][23] If it demonstrates neuroprotective properties, a model of stroke or Alzheimer's disease could be considered.[20][21]

Example Protocol 6: MPTP Mouse Model of Parkinson's Disease

  • Objective: To evaluate the ability of this compound to protect against dopaminergic neurodegeneration and motor deficits in a mouse model of Parkinson's disease.[21]

  • Procedure:

    • Administer the neurotoxin MPTP to mice to induce selective degeneration of dopaminergic neurons in the substantia nigra.

    • Treat a cohort of mice with the test compound before, during, or after MPTP administration.

    • Assess motor function using behavioral tests such as the rotarod and open field test.

    • At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify the number of surviving dopaminergic neurons.

Data Analysis and Interpretation

Conclusion

This compound, as a member of the pharmacologically relevant 1,4-benzodioxane class of compounds, presents a compelling starting point for a neurological drug discovery program. The application notes and protocols outlined in this document provide a comprehensive and scientifically grounded framework for its systematic evaluation. By following this tiered approach, from initial receptor profiling to in vivo efficacy studies, researchers can thoroughly investigate the therapeutic potential of this and similar molecules for the treatment of debilitating neurological disorders.

References

The Versatile Precursor: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs and biologically active compounds.[1] Its rigid, yet three-dimensional structure allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with various biological targets. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, the subject of this guide, is a particularly valuable starting material. The ester functionality at the 6-position provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds with the potential to address a spectrum of therapeutic areas.

This technical guide provides a comprehensive overview of the application of this compound as a precursor for the synthesis of bioactive molecules. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and robust biological evaluation methods, empowering researchers to unlock the full potential of this versatile building block.

Core Synthetic Transformations: From Ester to Bioactive Amide

The primary route to harnessing the potential of this compound involves its conversion to the corresponding carboxylic acid, followed by amide bond formation. This two-step process offers a modular approach to introduce a wide array of chemical diversity.

Step 1: Saponification (Ester Hydrolysis)

The initial and crucial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This transformation is typically achieved through saponification, a base-mediated hydrolysis. The choice of base and reaction conditions is critical to ensure complete conversion without unwanted side reactions.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in methanol (approximately 10 mL of MeOH per gram of ester).

  • Base Addition: To the stirred solution, add an aqueous solution of NaOH (2-3 equivalents) or LiOH (2-3 equivalents). The use of LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents, which can lead to cleaner reactions.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (typically 60-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (usually 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with distilled water.

    • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic salts.

    • Dry the product under vacuum to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a solid.

Causality and Experimental Insights:

  • Choice of Base: While NaOH is cost-effective, LiOH often provides better results due to the higher solubility of lithium carboxylates, preventing the formation of insoluble soaps that can hinder the reaction.

  • Solvent System: A mixture of methanol and water is used to ensure the solubility of both the ester (organic) and the hydroxide base (aqueous).

  • Acidification: Careful and slow acidification is crucial to ensure complete protonation of the carboxylate salt and to obtain a crystalline product that is easy to filter.

Step 2: Amide Bond Formation

With the carboxylic acid in hand, the next step is the formation of the amide bond with a diverse range of primary or secondary amines. This is a cornerstone of medicinal chemistry, and several reliable methods are available. The choice of coupling agent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.

Protocol 2: Amide Coupling via an Activated Ester Intermediate

Materials:

  • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Amine of choice (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if the amine is a salt)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Activation: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Agent Addition: Add DCC or EDC (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C for 30 minutes. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents) to liberate the free amine.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, filter off the DCU precipitate.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Causality and Experimental Insights:

  • Coupling Reagents: DCC and EDC are carbodiimides that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Additives: HOBt and HOAt are used to suppress side reactions and reduce the risk of racemization by forming an activated ester that is more stable and less prone to epimerization.

  • Solvent Choice: DMF is a good polar aprotic solvent for dissolving a wide range of reactants. DCM is a less polar alternative that can be easier to remove during work-up.

  • Base: A non-nucleophilic base is used to deprotonate the amine salt without competing with the amine in the coupling reaction.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate Acid 2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Start->Acid Saponification (NaOH or LiOH, MeOH/H2O) Amide Bioactive Amide Derivatives Acid->Amide Amide Coupling (DCC/HOBt or EDC/HOBt, Amine, DMF or DCM)

Caption: General synthetic scheme for the preparation of bioactive amides.

Application in the Synthesis of Bioactive Molecules

The 1,4-benzodioxane-6-carboxamide scaffold is a key structural motif in a variety of bioactive compounds. Below are examples of therapeutically relevant molecules that can be synthesized from this compound and the protocols for evaluating their biological activity.

α1-Adrenergic Receptor Antagonists for Hypertension

The 1,4-benzodioxane moiety is a prominent feature of several α1-adrenergic receptor antagonists, such as Doxazosin, which are used to treat hypertension.[2][3] While Doxazosin itself is a 2-substituted derivative, analogous 6-substituted compounds have also shown significant α1-adrenoceptor affinity.[1]

Synthetic Target Example: N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

This compound can be synthesized by coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 1-(2-methoxyphenyl)piperazine via an ethyl linker, which can be introduced on the amine prior to coupling.

Protocol 3: α1-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the α1-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α1-adrenergic receptor (commercially available)

  • [3H]-Prazosin (radioligand)

  • Phentolamine (non-selective α-antagonist for determining non-specific binding)

  • Test compound (e.g., the synthesized amide)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Cell membranes (typically 10-20 µg of protein per well)

    • A fixed concentration of [3H]-Prazosin (usually at its Kd value)

    • Varying concentrations of the test compound or phentolamine (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of phentolamine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compoundα1-Adrenergic Receptor Binding Affinity (Ki, nM)
Prazosin (Reference)0.5
Synthesized Amide 115.2
Synthesized Amide 28.7
Anti-inflammatory Agents

Derivatives of 1,4-benzodioxane have been reported to possess anti-inflammatory properties.[2][4] The anti-inflammatory activity of novel amides derived from this compound can be assessed using in vitro cell-based assays.

Protocol 4: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition

This protocol measures the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples.

    • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Data Presentation:

CompoundNO Production IC50 (µM)
L-NAME (Reference)25.5
Synthesized Amide 312.8
Synthesized Amide 435.1
α-Glucosidase and Acetylcholinesterase Inhibitors

Recent studies have highlighted the potential of 1,4-benzodioxane derivatives as inhibitors of α-glucosidase and acetylcholinesterase, suggesting their utility in the management of diabetes and Alzheimer's disease, respectively.[5]

Protocol 5: α-Glucosidase Inhibition Assay

This is a colorimetric assay that measures the inhibition of α-glucosidase activity.[6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (positive control)

  • Test compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the α-glucosidase enzyme solution, and phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Donepezil or Galantamine (positive control)

  • Test compound

  • Tris-HCl buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the AChE solution, DTNB solution, and the test compound at various concentrations in Tris-HCl buffer.

  • Pre-incubation: Incubate the mixture at room temperature for 15 minutes.

  • Reaction Initiation: Add the ATCI substrate to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Logical Relationships in Bioactivity Screening

Bioactivity_Screening Precursor Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate Library Library of Amide Derivatives Precursor->Library Synthesis HTS High-Throughput Screening (Primary Assays) Library->HTS Biological Evaluation Hit_Validation Hit Validation (Dose-Response & IC50) HTS->Hit_Validation Identification of 'Hits' Lead_Opt Lead Optimization Hit_Validation->Lead_Opt Promising Candidates

Caption: A typical workflow for bioactive compound discovery.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile precursor in the field of drug discovery and development. Its straightforward conversion to a wide array of amide derivatives provides a robust platform for the exploration of chemical space and the identification of novel bioactive molecules. The protocols detailed in this guide offer a solid foundation for researchers to synthesize and evaluate new compounds targeting a range of diseases, from hypertension and inflammation to diabetes and neurodegenerative disorders. The inherent "drug-like" properties of the 1,4-benzodioxane scaffold, combined with the modularity of the synthetic approach, ensure that this precursor will continue to be a significant tool in the quest for new and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate":

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of this compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate common challenges and improve your synthetic yield and purity.

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2] Its successful synthesis is a critical step in the development of new drug candidates. This guide focuses on the most common and efficient synthetic routes, offering troubleshooting advice and detailed protocols.

Overview of the Primary Synthetic Pathway

The most reliable synthesis of this compound typically proceeds in two key stages. The process begins with the formation of the benzodioxane ring via a Williamson ether synthesis, followed by the esterification of the carboxylic acid group.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 cluster_3 SM 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Intermediate 2,3-Dihydro-1,4-benzodioxine- 6-carboxylic Acid SM->Intermediate Step A: Williamson Ether Synthesis (Base, Solvent, Heat) DBE 1,2-Dibromoethane DBE->Intermediate Step A: Williamson Ether Synthesis (Base, Solvent, Heat) Product Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate Intermediate->Product Step B: Fischer Esterification (Acid Catalyst, Heat) MeOH Methanol (CH3OH) MeOH->Product Step B: Fischer Esterification (Acid Catalyst, Heat)

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The solutions provided are based on mechanistic principles and extensive laboratory experience.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield in Step A (Ring Formation) 1. Ineffective Base: The chosen base may not be strong enough to sufficiently deprotonate both phenolic hydroxyl groups, or it may be sterically hindered. 2. Poor Solvent Choice: The solvent may not adequately dissolve the starting materials, or it may be a protic solvent that interferes with the nucleophile. Polar aprotic solvents like DMF or DMSO are generally preferred.[3] 3. Reaction Temperature Too Low: The activation energy for the double SN2 reaction is not being met.1. Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4] These are effective and less harsh than hydrides (e.g., NaH), which could cause unwanted side reactions with the carboxylic acid moiety. Ensure at least 2.2 equivalents of base are used to deprotonate both phenols. 2. Optimize Solvent: Switch to a high-boiling polar aprotic solvent such as DMF, DMAc, or DMSO to ensure all reactants are in solution.[3] 3. Increase Temperature: Gradually increase the reaction temperature to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.
Formation of Polymeric Byproducts 1. Intermolecular Reactions: If the concentration is too high, the dibromoethane can react with multiple catechol molecules, leading to polymerization. 2. Stoichiometry Imbalance: A significant excess of 1,2-dibromoethane can favor oligomerization.1. High Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M). This favors the intramolecular ring closure over intermolecular polymerization. 2. Controlled Addition: Add the 1,2-dibromoethane dropwise to the heated solution of the catechol and base over several hours to maintain its low instantaneous concentration. A slight excess (1.1-1.2 equivalents) is often optimal.[5]
Incomplete Esterification (Step B) 1. Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄) is too low to drive the equilibrium towards the product. 2. Presence of Water: Water is a byproduct of Fischer esterification. If not removed, the reaction will not go to completion due to Le Châtelier's principle. 3. Steric Hindrance: While not a major issue for this substrate, significant steric bulk can slow the reaction.1. Catalyst Amount: Use a catalytic amount of a strong acid, typically 3-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid. 2. Water Removal: Use a large excess of methanol as the solvent to drive the equilibrium forward. For stubborn reactions, a Dean-Stark apparatus can be used to azeotropically remove water. 3. Alternative Methods: If Fischer esterification is low-yielding, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Alternatively, use a methylating agent like methyl iodide with a base (e.g., K₂CO₃) in a solvent like acetone or DMF.[6]
Product is an Oil or Difficult to Purify 1. Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely. 2. Impurities: Presence of unreacted starting materials or byproducts can inhibit crystallization.1. Solvent Removal: After aqueous workup, ensure the organic layer is washed thoroughly with brine to remove residual DMF/DMSO. If necessary, perform a co-distillation with a lower-boiling solvent like toluene under reduced pressure. 2. Purification Strategy: If direct crystallization fails, purify the crude product via flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[7] The purified fractions can then be combined, concentrated, and recrystallized.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid?

A: While both are viable, starting with 3,4-dihydroxybenzoic acid (protocatechuic acid) is generally more efficient. This route involves two steps: ring formation and esterification. Starting with 3,4-dihydroxybenzaldehyde requires three steps: ring formation, oxidation of the aldehyde to a carboxylic acid, and finally esterification.[8] The oxidation step adds complexity and another purification, making the two-step route from the acid preferable for overall yield and process economy.

Q2: What is the mechanistic role of the base in the Williamson ether synthesis step?

A: The Williamson ether synthesis is a classic SN2 reaction.[9][10] The base (e.g., K₂CO₃) serves to deprotonate the acidic phenolic hydroxyl groups of the catechol starting material, forming a more potent nucleophile, the phenoxide dianion. This dianion then performs a backside attack on the electrophilic carbon of the 1,2-dihaloethane, displacing one halide. A second, intramolecular SN2 reaction then occurs as the second phenoxide attacks the other carbon, displacing the second halide and forming the stable six-membered dioxane ring.

Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A: Yes, but 1,2-dibromoethane is generally preferred. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction rates under milder conditions.[9] If using 1,2-dichloroethane, you may need to use higher temperatures or a more reactive base to achieve a comparable reaction rate.

Q4: How do I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method. For the ring-forming reaction, use a mobile phase like 7:3 Hexanes:Ethyl Acetate with 1% acetic acid. The starting dihydroxybenzoic acid is very polar and will have a low Rf, while the product, the benzodioxine carboxylic acid, will be less polar and have a higher Rf. For the esterification step, a mobile phase of 8:2 Hexanes:Ethyl Acetate is suitable. The product ester will be significantly less polar (higher Rf) than the starting carboxylic acid. Visualize spots using a UV lamp (254 nm) and/or by staining with potassium permanganate.

Q5: What is the best way to achieve the final esterification?

A: For laboratory scale, Fischer esterification is the simplest method. Refluxing the carboxylic acid intermediate in a large excess of methanol with a catalytic amount of sulfuric acid for 4-6 hours is typically sufficient. For larger scale or for substrates sensitive to strong acid, converting the acid to its potassium salt with K₂CO₃ and then reacting it with a methylating agent like dimethyl sulfate or methyl iodide in acetone or DMF provides a high-yielding alternative under milder conditions.[6][11]

Recommended Experimental Protocol

This protocol details a reliable two-step synthesis starting from 3,4-dihydroxybenzoic acid.

Step A: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dihydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and N,N-Dimethylformamide (DMF) to make a ~0.5 M solution.

  • Reaction Initiation: Begin stirring the suspension and add 1,2-dibromoethane (1.2 eq) via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing an equal volume of cold water.

  • Acidification: While stirring, slowly acidify the aqueous solution to pH 2-3 with 6M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is typically obtained as an off-white to tan solid and is often pure enough for the next step.

Step B: Synthesis of this compound
  • Reagent Setup: To a round-bottom flask, add the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) from Step A and methanol (a 10-20 fold excess by volume).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound as a white crystalline solid.

References

Technical Support Center: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Synthetic Strategies Overview

The synthesis of this compound is primarily achieved through two common routes, each with its own set of potential challenges.

Route 1: Williamson Ether Synthesis

This route involves the direct cyclization of a catechol derivative, methyl 3,4-dihydroxybenzoate, with a 1,2-dihaloethane, typically 1,2-dibromoethane. This reaction proceeds via a double intramolecular S(_N)2 mechanism.[1][2]

Route 2: Multi-step Synthesis from 3,4-Dihydroxybenzaldehyde

This alternative pathway begins with the same Williamson ether synthesis to form the benzodioxane ring from 3,4-dihydroxybenzaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid, and subsequent esterification to yield the final product.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route 1: Williamson Ether Synthesis Troubleshooting

The direct cyclization of methyl 3,4-dihydroxybenzoate is an efficient method, but is susceptible to issues related to incomplete reaction and polymerization.

Q1: My reaction is incomplete, and I'm isolating a significant amount of starting material (methyl 3,4-dihydroxybenzoate). What could be the cause?

A1: Incomplete reaction is a common issue and can stem from several factors related to the deprotonation of the catechol hydroxyl groups and the subsequent nucleophilic attack.

  • Insufficient Base: The Williamson ether synthesis requires a strong base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.[2] If the base is not strong enough or used in insufficient stoichiometric amounts, the deprotonation will be incomplete, leading to low conversion.

    • Troubleshooting:

      • Ensure you are using at least two equivalents of a suitable base (e.g., K(_2)CO(_3), NaH) to deprotonate both hydroxyl groups.

      • Consider using a stronger base if you are using a weaker one like NaHCO(_3).

      • Ensure your base is fresh and has not been deactivated by moisture.

  • Reaction Time and Temperature: The reaction may be kinetically slow at lower temperatures.

    • Troubleshooting:

      • Increase the reaction temperature. Refluxing in a suitable solvent like DMF or acetonitrile is common.[4]

      • Extend the reaction time and monitor the progress by TLC or LC-MS.

Q2: I'm observing a significant amount of a polar, high molecular weight, insoluble material in my crude product. What is this and how can I avoid it?

A2: This is likely due to the formation of polymeric or oligomeric byproducts. This occurs when the intermolecular reaction (between different molecules of methyl 3,4-dihydroxybenzoate and 1,2-dibromoethane) competes with the desired intramolecular cyclization.

  • Causality: High concentrations of reactants favor intermolecular reactions. The mono-alkylated intermediate can act as a nucleophile and react with another molecule of 1,2-dibromoethane, leading to chain growth.

    G cluster_0 Reaction Pathways Start Methyl 3,4-dihydroxybenzoate + 1,2-dibromoethane Intermediate Mono-alkylated Intermediate Start->Intermediate Desired Intramolecular Cyclization (this compound) Side Intermolecular Reaction (Oligomers/Polymers) Intermediate->Desired High Dilution Intermediate->Side High Concentration

    Fig. 1: Competing intra- and intermolecular reactions.
  • Troubleshooting:

    • High Dilution: Employ high-dilution conditions. This can be achieved by slowly adding the 1,2-dibromoethane to a solution of the deprotonated catechol over an extended period. This keeps the concentration of the electrophile low, favoring the intramolecular reaction.[5]

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile which can solvate the cation of the base, increasing the nucleophilicity of the phenoxide and potentially accelerating the desired cyclization.[4]

Q3: I have isolated a byproduct with a mass corresponding to the addition of one bromoethyl group to my starting material. What is its structure and how do I minimize its formation?

A3: This is the mono-alkylated intermediate, methyl 3-hydroxy-4-(2-bromoethoxy)benzoate (or its isomer). Its formation indicates that the second intramolecular S(_N)2 reaction to close the ring is slow or incomplete.

  • Causality: The second cyclization step can be slower than the first alkylation. This can be due to steric hindrance or unfavorable ring strain in the transition state.

  • Troubleshooting:

    • Increase Reaction Temperature and Time: As with incomplete reactions, providing more energy and time can help drive the second cyclization to completion.

    • Choice of Dihaloethane: While 1,2-dibromoethane is common, 1,2-dichloroethane can sometimes be used. However, the carbon-bromine bond is weaker and bromide is a better leaving group, so 1,2-dibromoethane is generally more reactive. Ensure your 1,2-dibromoethane is pure and not degraded.

Problem Potential Cause Troubleshooting Steps
Incomplete ReactionInsufficient base, low temperature, short reaction time.Use ≥2 eq. of strong base, increase temperature, prolong reaction time.
Polymer FormationHigh reactant concentration favoring intermolecular reaction.Use high-dilution techniques (slow addition of electrophile).
Mono-alkylated IntermediateSlow second cyclization step.Increase reaction temperature and time.
Route 2: Multi-step Synthesis Troubleshooting

This route introduces potential issues at the oxidation and esterification stages.

Q4: During the oxidation of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde with KMnO(_4), I get a poor yield of the carboxylic acid and a complex mixture of byproducts. What is going wrong?

A4: The oxidation of aldehydes to carboxylic acids with potassium permanganate is a powerful transformation, but it can be prone to side reactions if not carefully controlled.[6]

  • Over-oxidation: Potassium permanganate is a very strong oxidizing agent and can potentially cleave the aromatic ring under harsh conditions (e.g., high temperature, high concentration of KMnO(_4)). This will lead to a complex mixture of degradation products.

    • Troubleshooting:

      • Control the Temperature: Perform the reaction at a controlled temperature. A patent for a similar synthesis suggests warming to 70-80 °C and then adding the KMnO(_4) solution.[3] Avoid excessive heating.

      • Stoichiometry: Carefully control the stoichiometry of KMnO(_4). Use a slight excess, but avoid a large excess which can promote over-oxidation.

      • pH Control: The reaction is often performed in an aqueous solution. The pH can influence the reactivity of permanganate. The patent describes adding a KOH solution after the reaction to precipitate MnO(_2).[3]

  • Incomplete Reaction: Insufficient oxidant or reaction time will result in the presence of unreacted aldehyde in your product.

    • Troubleshooting:

      • Monitor the Reaction: Use TLC to monitor the disappearance of the starting aldehyde. The permanganate color (purple) will also disappear as it is consumed.

      • Ensure Proper Mixing: Good stirring is crucial as this is a heterogeneous reaction (solid MnO(_2) is formed).

Q5: My Fischer esterification of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with methanol is not going to completion. How can I improve the yield of the methyl ester?

A5: The Fischer esterification is a classic equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[7][8] To obtain a high yield of the ester, the equilibrium must be shifted towards the products.

  • Causality: The reaction produces water as a byproduct. The presence of water can drive the equilibrium back towards the starting materials (hydrolysis of the ester).

    G Carboxylic Acid R-COOH Ester R-COOR' Carboxylic Acid->Ester + R'-OH - H2O Alcohol R'-OH Ester->Carboxylic Acid + H2O - R'-OH Water H2O

    Fig. 2: Fischer Esterification Equilibrium.
  • Troubleshooting:

    • Use a Large Excess of Alcohol: The most common method to drive the equilibrium is to use the alcohol (in this case, methanol) as the solvent. This large excess of a reactant shifts the equilibrium to the product side according to Le Châtelier's principle.[7]

    • Remove Water:

      • A Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove water as it is formed.[8]

      • Molecular sieves can be added to the reaction mixture to sequester the water.

    • Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The catalyst must be anhydrous.

Q6: During the workup of my final product, I notice some hydrolysis of the ester back to the carboxylic acid. How can I prevent this?

A6: The ester can be hydrolyzed under either acidic or basic conditions, especially in the presence of water and heat.

  • Troubleshooting:

    • Avoid Prolonged Exposure to Strong Acid/Base: During workup, minimize the time the product is in contact with strong aqueous acid or base.

    • Neutralize Carefully: If you are washing with a basic solution (e.g., NaHCO(_3) to remove the acid catalyst), do so at a low temperature and work quickly.

    • Thorough Drying: Ensure the final organic extract is thoroughly dried with a drying agent (e.g., MgSO(_4), Na(_2)SO(_4)) before solvent evaporation to remove any residual water that could cause hydrolysis upon storage.

Problem Potential Cause Troubleshooting Steps
Low Yield in OxidationOver-oxidation or incomplete reaction.Control temperature, use correct stoichiometry of KMnO(_4), ensure good mixing, monitor by TLC.
Incomplete EsterificationEquilibrium not shifted towards products.Use a large excess of methanol, remove water (Dean-Stark or molecular sieves).
Product HydrolysisExposure to acid/base and water during workup.Minimize contact time with aqueous acid/base, work at low temperatures, thoroughly dry the organic phase.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • To a stirred solution of methyl 3,4-dihydroxybenzoate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Heat the mixture to 80-90 °C for 1 hour to ensure formation of the diphenoxide.

  • Slowly add 1,2-dibromoethane (1.1 eq.) to the reaction mixture over a period of 2-3 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at 90-100 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde

Adapted from a patented procedure.[3]

  • Suspend 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde (1.0 eq.) in water.

  • Heat the suspension to 70-80 °C with vigorous stirring.

  • Prepare a solution of potassium permanganate (approx. 1.2 eq.) in water.

  • Add the KMnO(_4) solution dropwise to the aldehyde suspension, maintaining the temperature between 70-80 °C. The purple color of the permanganate should disappear upon addition.

  • After the addition is complete, heat the mixture at reflux for 1-2 hours, or until TLC analysis indicates the absence of the starting aldehyde.

  • Cool the reaction to room temperature and add a 10% aqueous KOH solution to make the mixture basic. This will help precipitate the manganese dioxide.

  • Filter the mixture to remove the MnO(_2) solid, and wash the filter cake with water.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until a white precipitate forms.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

References

Identification of impurities in "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this important benzodioxane derivative. Our approach is rooted in mechanistic principles and validated analytical strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

The most prevalent and industrially scalable route involves a multi-step synthesis starting from 3,4-dihydroxybenzaldehyde. The key transformations are a Williamson ether synthesis to form the dihydrobenzodioxine ring, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.

Synthesis_Workflow Start 3,4-Dihydroxybenzaldehyde Intermediate1 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde Start->Intermediate1 Williamson Ether Synthesis (1,2-Dibromoethane, Base) Intermediate2 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Intermediate1->Intermediate2 Oxidation (e.g., KMnO4) FinalProduct This compound Intermediate2->FinalProduct Esterification (Methanol, Acid catalyst)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific impurities that may arise during the synthesis. For each potential impurity, we discuss its origin, identification methods, and strategies for mitigation.

Impurity Profile Overview
Impurity Name Structure Typical Origin Analytical Identification (HPLC-UV, GC-MS, 1H NMR)
3,4-Dihydroxybenzoic acid methyl esterChemical structure of 3,4-Dihydroxybenzoic acid methyl esterIncomplete Williamson ether synthesis reaction.Distinct retention time in HPLC, characteristic m/z in MS, absence of dioxine ring protons in NMR.
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidChemical structure of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidIncomplete esterification.Different HPLC retention time (more polar), m/z corresponding to the acid, broad -COOH proton signal in NMR.
Polymeric byproducts(Complex mixture)Side reactions of catechol under oxidative or basic conditions.Broad, unresolved peaks in HPLC/GC; complex, poorly resolved NMR spectra.
Unreacted 3,4-dihydroxybenzaldehydeChemical structure of 3,4-dihydroxybenzaldehydeIncomplete initial reaction.Early eluting peak in HPLC, characteristic aldehyde proton signal (~9.8 ppm) in 1H NMR.
Over-oxidation products(e.g., ring-opened species)Harsh oxidation conditions.Can be detected by LC-MS as species with lower m/z and different fragmentation patterns.

Q2: My 1H NMR spectrum shows unexpected signals in the aromatic region and the absence of the characteristic dioxine ring protons. What could be the issue?

This spectral pattern strongly suggests the presence of 3,4-Dihydroxybenzoic acid methyl ester , an impurity resulting from an incomplete Williamson ether synthesis.

Causality: The Williamson ether synthesis is a crucial step for forming the 1,4-benzodioxine ring. If the reaction between the catechol derivative (3,4-dihydroxy starting material) and the dihaloalkane (e.g., 1,2-dibromoethane) is incomplete, the subsequent oxidation and esterification steps will proceed on the unreacted starting material, leading to this impurity.[1][2]

Impurity_Formation_1 Start 3,4-Dihydroxybenzaldehyde Impurity_Precursor Incomplete Reaction Start->Impurity_Precursor Insufficient 1,2-dibromoethane or reaction time Impurity 3,4-Dihydroxybenzoic acid methyl ester Impurity_Precursor->Impurity Oxidation & Esterification

Caption: Formation pathway of 3,4-Dihydroxybenzoic acid methyl ester impurity.

Troubleshooting Protocol:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the 3,4-dihydroxy starting material during the Williamson ether synthesis step.

  • Reagent Stoichiometry: Ensure an appropriate molar excess of 1,2-dibromoethane and a suitable base (e.g., K2CO3) are used to drive the reaction to completion.

  • Purification: This impurity can typically be removed by silica gel column chromatography, as its polarity is significantly different from the desired product.

Analytical Identification:

  • 1H NMR: Look for the absence of the characteristic signals for the -OCH2CH2O- protons of the dioxine ring (typically around 4.3 ppm) and the presence of two distinct hydroxyl protons.

  • LC-MS: The impurity will have a different retention time and a mass-to-charge ratio corresponding to C8H8O4.

Q3: My final product shows a persistent polar impurity in HPLC that has a similar UV spectrum to the desired product. What is this likely to be?

This is a classic sign of the presence of the unesterified carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid .

Causality: The final step of the synthesis is the esterification of the carboxylic acid with methanol, typically under acidic catalysis. Incomplete conversion during this step is a common source of this impurity.

Troubleshooting Protocol:

  • Esterification Conditions:

    • Ensure the use of anhydrous methanol and a suitable acid catalyst (e.g., sulfuric acid, thionyl chloride).

    • Consider extending the reaction time or increasing the reaction temperature (reflux) to favor ester formation.

    • Removal of water formed during the reaction can also drive the equilibrium towards the product.

  • Purification:

    • An aqueous basic wash (e.g., with sodium bicarbonate solution) during work-up can selectively remove the acidic impurity into the aqueous layer. Be cautious not to use a strong base that could hydrolyze the desired ester product.

    • Recrystallization can also be an effective method for removing this impurity.

Analytical Identification:

  • HPLC: The carboxylic acid is more polar and will typically have a shorter retention time than the methyl ester on a reverse-phase column.

  • 1H NMR: A broad singlet corresponding to the carboxylic acid proton will be visible (often >10 ppm), which will disappear upon a D2O exchange.

  • FT-IR: A broad O-H stretch from the carboxylic acid will be present (around 2500-3300 cm-1), in addition to the carbonyl stretch.

Q4: I observe a baseline rise or broad, unresolved peaks in my chromatograms. What could be the cause?

The presence of polymeric byproducts is a likely cause.

Causality: Catechols and their derivatives can be susceptible to oxidation and polymerization, especially under basic or harsh oxidative conditions.[3] This can lead to the formation of high molecular weight, complex mixtures that are difficult to characterize.

Polymerization_Pathway Catechol Catechol Moiety Oxidation Oxidation (Air, Base, Harsh Oxidants) Catechol->Oxidation Radical Semiquinone Radical Oxidation->Radical Polymer Polymeric Byproducts Radical->Polymer Coupling Reactions

Caption: Simplified pathway for the formation of polymeric byproducts from catechol derivatives.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the Williamson ether synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the catechol starting material.

  • Controlled Oxidation: During the oxidation of the aldehyde, ensure controlled addition of the oxidizing agent (e.g., KMnO4) and maintain the recommended reaction temperature to avoid over-oxidation and side reactions.[4][5]

  • Purification:

    • Filtration through a plug of silica gel or celite can sometimes remove insoluble polymeric material.

    • Trituration of the crude product with a suitable solvent may help to dissolve the desired product while leaving the less soluble polymers behind.

Experimental Protocols

General HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

General GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-450 amu

This guide provides a foundational framework for identifying and mitigating common impurities in the synthesis of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Williamson Ether Synthesis for Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this classic yet powerful reaction, particularly when dealing with sterically hindered substrates. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern this synthesis, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Challenge of Steric Hindrance

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward pathway to ethers through an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] However, its reliance on the S(_N)2 mechanism is also its primary limitation. When substrates are sterically hindered, particularly secondary and tertiary alkyl halides, the reaction is plagued by a competing elimination (E2) pathway, leading to low yields of the desired ether and the formation of alkene byproducts.[3][4][5][6][7] This guide will dissect these challenges and provide robust solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Problem 1: Low to No Yield of the Desired Ether

Question: I am reacting a secondary alkyl halide with a primary alkoxide and getting very little of my desired ether. What is going wrong and how can I fix it?

Answer: This is a classic issue rooted in the competition between S(_N)2 and E2 reactions. The alkoxide, being a strong base, will preferentially abstract a proton from a sterically crowded secondary alkyl halide, leading to elimination rather than substitution.[4][5][6][8][9]

Causality & Solution:

  • Re-evaluate your synthetic strategy: The golden rule for a successful Williamson ether synthesis with hindered substrates is to use the less sterically hindered partner as the alkyl halide.[10][11] In your case, you should reverse the roles: deprotonate the secondary alcohol to form the more hindered alkoxide and react it with a primary alkyl halide.[8][11]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.[8] A typical starting point is in the range of 50-100 °C, but for particularly sensitive substrates, starting at a lower temperature and gradually increasing it while monitoring the reaction is advisable.[9]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[8][12]

    • Base Selection: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction mixture.[7][10]

Problem 2: My primary alkyl halide is not reacting with a bulky tertiary alkoxide.

Question: I've followed the advice to use a primary alkyl halide, but my reaction with a tertiary alkoxide is still sluggish and gives a low yield. What are the limiting factors here?

Answer: While you've correctly chosen the less hindered alkyl halide, the steric bulk of the tertiary alkoxide can still present a challenge. The sheer size of the nucleophile can hinder its approach to the electrophilic carbon of the alkyl halide.

Causality & Solution:

  • Increase Reaction Time and/or Temperature: Some reactions with sterically demanding nucleophiles simply require more time and energy to proceed. Monitor your reaction over a longer period (e.g., up to 8 hours or more) and consider a moderate increase in temperature.[9]

  • Consider a more reactive leaving group: If you are using an alkyl chloride, switching to an alkyl bromide or iodide can significantly increase the reaction rate. Iodide is an excellent leaving group and can be generated in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction conditions).

  • Phase-Transfer Catalysis (PTC): If your alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst can be highly effective. These catalysts, such as quaternary ammonium salts, transport the alkoxide from an aqueous or solid phase into the organic phase where the reaction occurs.[8]

Problem 3: I need to synthesize a diaryl ether, but the Williamson synthesis is not working.

Question: I am trying to react a phenoxide with an aryl halide, but I am not observing any product formation. Is the Williamson ether synthesis suitable for this transformation?

Answer: The standard Williamson ether synthesis is generally not suitable for the formation of diaryl ethers. Aryl halides are unreactive towards S(_N)2 reactions due to the high strength of the carbon-halogen bond and the steric hindrance of the aromatic ring.[3]

Causality & Solution:

  • Ullmann Condensation: For the synthesis of diaryl ethers, the Ullmann condensation is the preferred method. This is a copper-catalyzed reaction that couples an aryl halide with a phenol or an alcohol.[13][14] While traditional Ullmann conditions often require high temperatures, modern variations with specific ligands can proceed under milder conditions.[15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of alkyl halide for the Williamson ether synthesis? A1: Primary alkyl halides are ideal for the Williamson ether synthesis as they are most susceptible to S(_N)2 attack and less prone to elimination.[6][7] Methyl halides are also excellent substrates.[7]

Q2: Can I use tertiary alkyl halides in the Williamson ether synthesis? A2: No, tertiary alkyl halides are generally unsuitable for the Williamson ether synthesis. They will almost exclusively undergo elimination (E2) in the presence of a strong base like an alkoxide to form an alkene.[4][6][7]

Q3: Are there milder alternatives to using strong bases like NaH? A3: Yes, a useful variation of the Williamson synthesis uses silver oxide (Ag₂O) as a mild base.[10][11] This method is particularly effective for sensitive substrates like sugars, as it does not require the pre-formation of the alkoxide.[10][11]

Q4: My starting material has multiple hydroxyl groups. How can I achieve selective etherification? A4: Achieving selectivity can be challenging. One approach is to use protecting groups to block the more reactive hydroxyl groups, allowing the desired one to react. Another strategy is to exploit differences in acidity or steric accessibility of the hydroxyl groups.

Data at a Glance: Navigating Reaction Conditions

Substrate Combination Recommended Strategy Solvent Base Typical Temp. Range Key Considerations
Primary Alcohol + Primary Alkyl HalideStandard WilliamsonTHF, DMF, DMSONaH, KH50-100 °CStraightforward, generally high yield.
Secondary Alcohol + Primary Alkyl HalideStandard WilliamsonTHF, DMF, DMSONaH, KH25-80 °CLower temperatures to favor S(_N)2.
Tertiary Alcohol + Primary Alkyl HalideStandard WilliamsonTHF, DMFNaH, KH50-100 °CMay require longer reaction times.
Primary Alcohol + Secondary Alkyl HalideAvoid if possible; consider MitsunobuTHF, DMFNaH, KH0-50 °CHigh risk of E2 elimination.
Phenol + Aryl HalideUllmann CondensationToluene, XyleneK₂CO₃, Cs₂CO₃100-200 °CRequires a copper catalyst.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Hindered Ether (tert-Butyl Methyl Ether)

This protocol illustrates the synthesis of a hindered ether by reacting a bulky alkoxide with a primary alkyl halide.

  • Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, add 10 mL of anhydrous THF. Carefully add 1.0 g of potassium metal (handle with extreme caution) followed by the dropwise addition of 5.0 mL of tert-butanol. Stir the mixture at room temperature until all the potassium has reacted.

  • Ether Formation: Cool the resulting potassium tert-butoxide solution to 0 °C in an ice bath. Slowly add 2.5 mL of iodomethane via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by adding 10 mL of water. Extract the mixture with 3 x 15 mL of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Mitsunobu Reaction for Hindered Secondary Alcohols

The Mitsunobu reaction is an excellent alternative for the synthesis of ethers from secondary alcohols, proceeding with inversion of stereochemistry.[19][20][21]

  • Reaction Setup: To a solution of the secondary alcohol (1.0 eq), a primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizing the Pathways and Troubleshooting

Diagram 1: S(_N)2 vs. E2 Competition

G cluster_0 Reaction Pathways Alkoxide Alkoxide (Base/Nucleophile) SN2_Product Ether Product Alkoxide->SN2_Product SN2 Attack (Favored by low temp, less hindrance) E2_Product Alkene Byproduct Alkoxide->E2_Product E2 Elimination (Favored by high temp, high hindrance) AlkylHalide Hindered Alkyl Halide

Caption: S(_N)2 vs. E2 competition in Williamson ether synthesis.

Diagram 2: Troubleshooting Flowchart

G Start Low/No Ether Yield Substrate Is the alkyl halide primary? Start->Substrate Conditions Optimize Conditions: - Lower Temperature - Use Polar Aprotic Solvent - Check Base Activity Substrate->Conditions Yes Reverse Reverse Roles: Use hindered alcohol as alkoxide and primary alkyl halide Substrate->Reverse No Alternative Consider Alternative Synthesis: - Mitsunobu Reaction - Ullmann Condensation Conditions->Alternative Still low yield Success Improved Yield Conditions->Success Reverse->Success

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

References

Optimizing reaction time for the formation of the benzodioxane ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of the benzodioxane ring. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the efficiency and yield of their benzodioxane-forming reactions. The benzodioxane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2][3] Therefore, achieving a rapid and high-yielding synthesis is often a critical step in drug discovery and development pipelines.

This document moves beyond standard protocols to provide a deeper understanding of the reaction kinetics and common pitfalls. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to accelerate your research.

Core Principles of Benzodioxane Formation

The most prevalent method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis . This reaction involves the intramolecular or intermolecular SN2 reaction between a catechol (or a pre-functionalized phenol) and a dielectrophile, such as 1,2-dibromoethane or a related species.[4][5] The reaction's efficiency is governed by the fundamental principles of SN2 reactions.

Another powerful, albeit mechanistically different, approach is the Mitsunobu reaction , which can facilitate the cyclization under milder, neutral conditions by activating a diol for nucleophilic attack by a catechol.[6][7][8]

Understanding the key variables that control the reaction rate is paramount for optimization. These include:

  • Nucleophilicity of the Phenoxide: The rate is highly dependent on the strength of the nucleophile, which is generated by deprotonating the catechol hydroxyl groups. The choice and concentration of the base are therefore critical.

  • Leaving Group Ability: The electrophile must possess a good leaving group (e.g., Br, I, OTs, OMs) to facilitate the SN2 displacement.

  • Solvent Effects: Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.[9]

  • Steric Hindrance: As with all SN2 reactions, steric bulk around the reaction centers can significantly slow down the rate of ring closure.[5][10]

  • Catalysis: Phase-transfer catalysts can dramatically accelerate reactions in biphasic systems by transporting the nucleophile into the organic phase where the electrophile resides.[11][12][13]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction is extremely slow or has stalled. What are the primary factors to investigate?

Answer: A slow or incomplete reaction is the most common issue. The root cause can typically be traced back to one of several key parameters. Here is a logical workflow to diagnose the problem:

Troubleshooting_Slow_Reaction Start Problem: Slow or Stalled Reaction Base Is the Base Strong/Dry Enough? Start->Base Check First Temp Is the Temperature Optimal? Base->Temp If Yes Sol_Base Use stronger base (e.g., NaH) or ensure anhydrous K2CO3. Base->Sol_Base If No Solvent Is the Solvent Appropriate? Temp->Solvent If Yes Sol_Temp Increase temperature incrementally (e.g., 80°C to 110°C in DMF). Temp->Sol_Temp If No Reagents Are Reagents Pure & Dry? Solvent->Reagents If Yes Sol_Solvent Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile). Solvent->Sol_Solvent If No Catalyst Is a Phase-Transfer Catalyst (PTC) Needed? Reagents->Catalyst If Biphasic End Reaction Optimized Reagents->End If Homogeneous Sol_Reagents Dry solvent/reagents. Purify starting materials. Reagents->Sol_Reagents If No Catalyst->End Sol_Catalyst Add PTC like TBAB or a crown ether for biphasic systems. Catalyst->Sol_Catalyst If Yes

Figure 1. Troubleshooting workflow for slow benzodioxane formation.

In-depth Explanation:

  • Base and Deprotonation: The phenolic protons of catechol are weakly acidic (pKa ~12-13). A base must be strong enough to generate a sufficient concentration of the phenoxide nucleophile.

    • Weak Bases (e.g., K₂CO₃): Potassium carbonate is a common, cost-effective choice. However, it is crucial that it is anhydrous. The presence of water will protonate the phenoxide, quenching the reaction. Consider drying the K₂CO₃ in an oven before use.

    • Stronger Bases (e.g., NaH, Cs₂CO₃): For less reactive substrates, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can dramatically increase the rate. Cesium carbonate is particularly effective due to the "cesium effect," which involves better solvation and a more reactive "naked" anion.[9]

  • Temperature: The rate of SN2 reactions is highly temperature-dependent. If the reaction is sluggish at 80 °C, increasing the temperature to 100-120 °C (solvent permitting) can lead to a significant rate enhancement. Monitor for potential side product formation at higher temperatures.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.[14][15]

    • Polar Aprotic Solvents (Recommended): DMF, DMSO, and acetonitrile are excellent choices. They effectively solvate the potassium or sodium cation, leaving the phenoxide anion highly reactive.[5][9]

    • Polar Protic Solvents (Avoid): Solvents like ethanol or methanol should be avoided. They will form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows the reaction.

Question 2: I'm observing significant side product formation. How can I improve selectivity?

Answer: Side products often arise from O-alkylation competing with C-alkylation, or from polymerization. The choice of solvent and reaction conditions can heavily influence selectivity.[14][15]

IssuePotential CauseRecommended Solution
Polymerization High concentration of reagents; intermolecular reaction is favored over intramolecular cyclization.High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular ring-closing reaction over the intermolecular polymerization.
Incomplete Cyclization One hydroxyl group reacts, but the second step (ring closure) is slow.Use a More Reactive Dielectrophile: Switch from 1,2-dibromoethane to 1,2-diiodoethane or use an activated species like ethylene ditosylate. The better leaving group will accelerate the second SN2 reaction.
C-Alkylation The phenoxide acts as an ambident nucleophile, attacking through carbon instead of oxygen.Solvent Control: This is less common in this specific synthesis but can be influenced by the solvent. A study on Williamson ether synthesis showed that acetonitrile heavily favors O-alkylation (97:3), whereas methanol allows for more C-alkylation (72:28).[14][15] Sticking to polar aprotic solvents minimizes this.
Question 3: How does a Phase-Transfer Catalyst (PTC) work and when should I use one?

Answer: A Phase-Transfer Catalyst (PTC) is essential when your reaction system is biphasic (e.g., a solid base like K₂CO₃ and an organic solvent, or an aqueous base and an organic solvent).[12][16]

Mechanism of Action: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the electrophile is dissolved.[11][13]

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Catechol Catechol-OH Phenoxide Catechol-O⁻ K⁺ Catechol->Phenoxide Deprotonation PTC PTC (Q⁺R₄ Br⁻) Phenoxide->PTC Anion Exchange Base K₂CO₃ (Base) Base->Catechol Electrophile Br-CH₂CH₂-Br Product Benzodioxane Electrophile->Product IonPair [Catechol-O⁻] [Q⁺R₄] IonPair->Electrophile SN2 Attack PTC->IonPair Phase Transfer

Figure 2. Role of a Phase-Transfer Catalyst (PTC) in benzodioxane synthesis.

When to Use a PTC:

  • When using solid, inorganic bases (K₂CO₃, NaOH) that have poor solubility in your organic solvent.

  • To avoid harsh, anhydrous conditions required for bases like NaH.

  • To potentially lower the required reaction temperature and shorten reaction times. A typical catalytic loading is 1-10 mol%.

Experimental Protocols

Protocol 1: General Procedure using K₂CO₃ in DMF

This is a robust and widely used method for the synthesis of 1,4-benzodioxane.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 equiv.), anhydrous potassium carbonate (2.5 equiv.), and N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the catechol.

  • Reagent Addition: Add 1,2-dibromoethane (1.1 equiv.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction time is typically 4-18 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the catechol starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-benzodioxane.

Protocol 2: Mitsunobu Reaction for Intramolecular Cyclization

This protocol is useful for substrates where the Williamson ether synthesis fails or for creating specific stereochemistries.[6][7] It is typically used for the cyclization of a pre-formed catechol derivative containing a primary or secondary alcohol.

  • Preparation: Dissolve the catechol-alcohol substrate (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).[17]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the cooled, stirring solution.[6][17] The order of addition is crucial for success.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[17]

  • Monitoring: Monitor the reaction by TLC, looking for the consumption of the starting material.

  • Work-up and Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be purified directly by column chromatography on silica gel to separate the desired benzodioxane from triphenylphosphine oxide and the hydrazine byproduct.

References

Removal of unreacted starting materials from "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will address common issues related to the removal of unreacted starting materials through a practical, question-and-answer-based troubleshooting format.

Section 1: Identifying Common Impurities

This section addresses the primary challenge in any purification: knowing what you are trying to remove. The synthesis of this compound typically involves the Williamson ether synthesis, reacting a catechol derivative with a 1,2-dihaloethane.

Q1: What are the most likely unreacted starting materials I might find in my crude product?

The most common synthetic route is the reaction between Methyl 3,4-dihydroxybenzoate and 1,2-dibromoethane in the presence of a weak base like potassium carbonate (K₂CO₃).[1][2] Therefore, the primary contaminants to anticipate in your crude product are:

  • Methyl 3,4-dihydroxybenzoate: This starting material is a solid with two acidic phenolic hydroxyl groups. Its polarity is significantly different from the final product.

  • 1,2-dibromoethane: This is a dense, volatile, and non-polar liquid reagent often used in excess to drive the reaction to completion.[3]

Q2: How can I quickly assess the purity of my crude product and identify these specific starting materials?

Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid, qualitative assessment of the mixture.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf).

  • Recommended Practice: Spot your crude reaction mixture alongside the starting materials (if available) on the same TLC plate. This direct comparison is the most reliable way to identify contaminants.

Typical TLC Profile: A common mobile phase for this class of compounds is a mixture of hexane and ethyl acetate.

CompoundPolarityExpected Rf Value (Hexane:EtOAc 8:2)Appearance under UV Light (254 nm)
This compound (Product) Moderate~0.4 - 0.5Quenches (appears as a dark spot)
Methyl 3,4-dihydroxybenzoate (Starting Material) High~0.1 - 0.2 (May streak)Quenches
1,2-dibromoethane (Starting Material) Low>0.8 (Often at the solvent front)Not UV active

Note: Rf values are approximate and can vary based on plate manufacturer, chamber saturation, and exact solvent ratio. It is crucial to run standards for confirmation.

Section 2: Troubleshooting Guide for Impurity Removal

This section provides detailed, step-by-step protocols to address specific contamination issues identified during your initial analysis.

Issue 1: My TLC and/or NMR spectrum shows significant contamination with unreacted Methyl 3,4-dihydroxybenzoate.

This is a common issue, as incomplete reaction is frequent. The high polarity of this starting material makes it relatively straightforward to remove.

Detection:
  • By TLC: A distinct spot at a low Rf value that corresponds to the Methyl 3,4-dihydroxybenzoate standard.

  • By ¹H NMR: The presence of characteristic peaks for the starting material that are absent in the pure product spectrum. The two phenolic -OH protons often appear as broad singlets, and the aromatic protons will have a different splitting pattern compared to the product.

CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)
Product ~7.5-7.0 ppm (m, 3H, Ar-H), ~4.3 ppm (m, 4H, -OCH₂CH₂O-), ~3.85 ppm (s, 3H, -OCH₃)
Methyl 3,4-dihydroxybenzoate ~7.5-7.0 ppm (m, 3H, Ar-H), ~6.0-5.0 ppm (br s, 2H, -OH) , ~3.9 ppm (s, 3H, -OCH₃)
Solution A: Basic Aqueous Wash / Liquid-Liquid Extraction

This method leverages the acidic nature of the phenolic protons on Methyl 3,4-dihydroxybenzoate.

  • Causality: The phenolic hydroxyl groups (pKa ~9-10) of the starting material are readily deprotonated by a mild aqueous base (like NaHCO₃ or Na₂CO₃), forming a water-soluble phenoxide salt. The desired product lacks these acidic protons and will remain in the organic layer.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated starting material) can be drained off.

  • Repeat the wash with fresh NaHCO₃ solution 1-2 more times.

  • Wash the organic layer with water, followed by a brine wash to remove residual water.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Analyze the resulting solid by TLC to confirm the removal of the polar impurity.

Solution B: Flash Column Chromatography

If the aqueous wash is insufficient or if other closely related impurities are present, flash column chromatography is the definitive purification method.[4][5][6]

  • Causality: This technique separates compounds based on their polarity by passing the mixture through a column packed with a solid adsorbent (stationary phase), most commonly silica gel. A solvent (mobile phase) is pushed through the column, and compounds elute at different rates depending on their affinity for the stationary phase. The less polar product will travel down the column faster than the highly polar starting material.

Step-by-Step Protocol:

  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (a "gradient elution"). For example, start with 9:1 Hexane:EtOAc, and slowly increase to 8:2, then 7:3.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain the pure product (single spot at the correct Rf).

  • Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid product.

G cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal mobile phase crude->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load Sample onto Column adsorb->load pack_column Pack Silica Column pack_column->load elute Elute with Hexane/EtOAc (Increasing Polarity Gradient) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Flash Column Chromatography Purification.

Issue 2: My NMR spectrum indicates the presence of residual 1,2-dibromoethane.

1,2-dibromoethane is a common excess reagent. While much of it may be removed during initial solvent evaporation, its relatively high boiling point (131 °C) means it can co-distill with solvents or remain in the crude product.

Detection:
  • By ¹H NMR: The most reliable method. 1,2-dibromoethane is a simple molecule with a single, characteristic peak.

    • ¹H NMR (CDCl₃): A sharp singlet at approximately 3.77 ppm . This peak can sometimes be obscured by solvent or other signals, but its presence is a clear indicator of contamination.

Solution: High Vacuum Evaporation & Aqueous Washes
  • High Vacuum: Place the crude product on a high vacuum line (using a Schlenk line or rotary evaporator with a good vacuum pump) for several hours. This can often remove the majority of the volatile reagent. Gentle heating (30-40 °C) can aid this process.

  • Aqueous Washes: As described in Solution A for the other starting material, a thorough work-up with several water washes will effectively remove the water-immiscible 1,2-dibromoethane with the organic layer, while any water-soluble byproducts are removed.[7] It is important to note that while 1,2-dibromoethane has low water solubility, partitioning it between an organic solvent and multiple fresh portions of water can effectively reduce its concentration.

Section 3: Frequently Asked Questions (FAQs)

Q: I performed a basic wash, but the polar impurity is still present. Why? A: There are a few possibilities:

  • Insufficient Base: The amount or strength of the basic solution was not enough to deprotonate all of the unreacted Methyl 3,4-dihydroxybenzoate. Try using another wash or a slightly stronger base like 5% aqueous K₂CO₃.

  • Poor Mixing: The two phases were not mixed vigorously enough for efficient extraction. Ensure you are shaking the separatory funnel thoroughly.

  • Emulsion Formation: An emulsion may have formed, trapping the impurity. Breaking the emulsion (e.g., by adding brine) is necessary before separating the layers.

Q: Is recrystallization a viable method for purifying this compound? A: Recrystallization can be effective if the impurities have significantly different solubilities in a given solvent system compared to the product. For removing Methyl 3,4-dihydroxybenzoate, which is much more polar, finding a solvent system (e.g., methanol/water or ethanol) where the product is soluble when hot but precipitates upon cooling while the impurity remains in the mother liquor is feasible.[8] However, flash chromatography is generally more versatile and effective for removing a wider range of potential impurities.

Q: How can I be certain my final product is pure? A: No single technique is foolproof. A combination of methods provides the highest confidence:

  • TLC: The final product should appear as a single spot in multiple solvent systems.

  • ¹H NMR: The spectrum should be clean, with all peaks integrating to the correct proton ratios and no observable impurity peaks (e.g., from starting materials or solvents).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity.

Caption: Logic diagram for final product purity verification.

References

Stability and degradation of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to ensure the stability and integrity of this key intermediate in your experimental workflows. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, and understanding its stability is paramount for reproducible results.[1][2][3] This document provides in-depth troubleshooting advice and validated protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound?

Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid .[4] This reaction is catalyzed by both acidic and basic conditions. The benzodioxane ring itself is generally stable under typical laboratory conditions but can be susceptible to oxidative stress.

Q2: How should I store this compound to ensure long-term stability?

For optimal stability, store this compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. Avoid exposure to high humidity, direct sunlight, and extreme pH conditions.

Q3: Is this compound sensitive to light?

While specific photostability data for this exact molecule is not extensively published, compounds with aromatic systems can be susceptible to photodegradation.[5][6] It is best practice to handle the compound in a well-ventilated area and to protect solutions from direct exposure to UV and strong visible light sources.[7] Amber vials or foil-wrapped containers are recommended for storing solutions.

Q4: What are the expected impacts of temperature on its stability?

Elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of moisture.[8][9] Thermochemical studies on related benzodioxane derivatives suggest a robust core structure, but the ester functional group remains the most likely point of thermal liability.[8][9] For solution-based experiments at elevated temperatures, be aware that the rate of hydrolysis to the carboxylic acid will increase.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

Question: I'm using this compound in a cell-based assay with an aqueous buffer system, and my results are not reproducible. What could be the cause?

Answer:

This is a classic sign of compound degradation in the assay medium. The ester is likely hydrolyzing to the carboxylic acid, which may have different solubility, cell permeability, or biological activity.

Causality and Troubleshooting Steps:

  • pH of the Medium: Biological buffers are often near neutral or slightly alkaline (pH 7.2-7.4). These conditions are sufficient to slowly catalyze the hydrolysis of the methyl ester over the course of a multi-hour or multi-day experiment.

    • Solution: Prepare fresh stock solutions of the compound in an anhydrous solvent like DMSO. Make final dilutions into your aqueous assay buffer immediately before use.

    • Validation: Run a time-course stability study. Prepare your compound in the final assay buffer and analyze samples by HPLC at t=0 and at several time points throughout your experiment's duration (e.g., 2, 8, 24 hours). This will quantify the rate of degradation under your specific assay conditions.

  • Enzymatic Degradation: Cell lysates or serum-containing media can contain esterase enzymes that will rapidly hydrolyze the methyl ester.[3]

    • Solution: If possible, run a control experiment in a cell-free medium to distinguish between chemical and enzymatic hydrolysis. If enzymatic degradation is confirmed, you may need to consider using a more stable analog or reducing the incubation time.

Issue 2: Appearance of a New Peak in HPLC Analysis

Question: During the analysis of my reaction mixture, I see a new, more polar peak appearing over time, and the peak for my starting material is decreasing. What is this new peak?

Answer:

The new, more polar peak is almost certainly the hydrolysis product, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . Carboxylic acids are significantly more polar than their corresponding methyl esters, leading to shorter retention times on reverse-phase HPLC columns.

Troubleshooting and Confirmation:

  • Co-injection: If you have a standard of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, perform a co-injection with your degraded sample. If the new peak increases in size and does not resolve into a separate peak, you have confirmed its identity.

  • LC-MS Analysis: Analyze the degraded sample by LC-MS. The mass of the new peak should correspond to the molecular weight of the carboxylic acid (C9H8O4, MW: 180.16 g/mol ), while the starting material has a molecular weight of 194.18 g/mol (C10H10O4).

  • Forced Degradation Confirmation: Intentionally degrade a small sample of your starting material by dissolving it in a dilute solution of NaOH (e.g., 0.1 M) and warming it gently for a short period. Neutralize the solution and analyze by HPLC. The resulting chromatogram should show a significant peak corresponding to your unknown impurity.

Probable Degradation Pathway

G cluster_main Hydrolysis of this compound start This compound (C10H10O4) product 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (C9H8O4) start->product H+ or OH- H2O methanol Methanol (CH4O)

Caption: Probable hydrolysis degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound.[4][6][10][11]

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

Stress ConditionReagentConditions
Acid Hydrolysis 1 M HCl60°C for 24 hours
Base Hydrolysis 1 M NaOHRoom Temperature for 4 hours
Oxidative 30% H₂O₂Room Temperature for 24 hours
Thermal Water60°C for 48 hours (in dark)
Photolytic WaterExposed to ICH Q1B compliant light source
  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with a 50:50 ACN:water mixture.

  • HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method (see Protocol 2 for a starting method).

  • Data Analysis: Compare the chromatograms of the stressed samples to a control sample (diluted stock solution). Look for the formation of new peaks and a decrease in the main peak area. Aim for 5-20% degradation for optimal results.[5]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its primary degradant, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

Expected Elution Order:

  • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (more polar, shorter retention time)

  • This compound (less polar, longer retention time)

Experimental Workflow Diagram

G cluster_workflow Forced Degradation & Method Validation Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acidic (HCl) prep->acid Expose base Basic (NaOH) prep->base Expose ox Oxidative (H2O2) prep->ox Expose therm Thermal prep->therm Expose photo Photolytic prep->photo Expose neutralize Neutralize/Dilute Samples (50 µg/mL) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Analyze via HPLC (Protocol 2) neutralize->hplc analyze Analyze Data: - Peak Purity - Mass Balance - Identify Degradants hplc->analyze

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. The purity of this compound is critical for its application as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during its purification.

Compound Profile: Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4][5]
Appearance White to off-white solidInferred from typical pure organic solids
Boiling Point 292.5°C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane (DCM), Ethyl Acetate. Limited solubility in alcohols and non-polar solvents like hexane.[6]
pKa (predicted) ~12.5 (for the aromatic protons, ester is non-ionizable)General chemical knowledge

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My final product is an oil or fails to crystallize, even after removing the solvent. What's going wrong?

Answer: This is a classic sign that your product is still impure. The presence of even small amounts of contaminants, such as residual starting materials, byproducts, or solvents, can disrupt the formation of a stable crystal lattice.

Root Causes & Solutions:

  • Incomplete Reaction: The most common culprits are unreacted 3,4-dihydroxybenzoic acid (or its methyl ester) and 1,2-dibromoethane or a similar alkylating agent used in the cyclization step.

    • Expert Insight: Always monitor your reaction to completion using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or adding a slight excess of one reagent.

    • Purification Protocol: Column chromatography is the most effective method to remove these impurities. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), will effectively separate your desired ester from more polar starting materials and less polar byproducts.[1][7]

  • Presence of the Hydrolyzed Carboxylic Acid: The methyl ester can be sensitive to hydrolysis, especially during aqueous workups under non-neutral pH conditions. The resulting carboxylic acid (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid) is a common impurity that will inhibit crystallization.

    • Expert Insight: This is the most frequently encountered impurity. The ester linkage is the molecule's most labile point under standard workup conditions.

    • Purification Protocol: A simple liquid-liquid extraction can efficiently remove the acidic impurity.

      • Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, making it highly water-soluble and pulling it into the aqueous layer, while the neutral ester remains in the organic phase.

      • Separate the layers.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

Purification Workflow Diagram

The following diagram outlines the logical flow for purifying the crude product.

PurificationWorkflow Crude Crude Product (Oil or Solid) LLE Liquid-Liquid Extraction (Organic Solvent + NaHCO3 wash) Crude->LLE Acid_Impurity Aqueous Layer: Carboxylic Acid Impurity LLE->Acid_Impurity Remove Organic_Layer Organic Layer: Crude Ester LLE->Organic_Layer Drying Dry & Concentrate Organic_Layer->Drying Column Silica Gel Column Chromatography Drying->Column Fractions Combine Pure Fractions Column->Fractions Recrystallization Recrystallization Fractions->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Caption: General purification strategy for this compound.

Question 2: After column chromatography, my product is clean by ¹H NMR, but I still can't achieve a sharp melting point. Why?

Answer: This suggests the presence of closely related impurities that co-elute during chromatography or that the product exists in a stable amorphous state. The most effective final step for achieving crystalline purity is recrystallization.

Expert Insight: Recrystallization is a powerful technique that purifies based on differences in solubility. A successful recrystallization can remove trace impurities that are not easily detected by NMR and will yield a product with a sharp, defined melting point, which is a key indicator of high purity.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Recommended Solvents to Screen: Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexane mixture.

  • Procedure: a. Place the chromatographed product in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent—just enough to create a slurry. c. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. d. If the solid doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent. e. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. f. For maximum yield, you can then place the flask in an ice bath for 20-30 minutes to induce further crystallization. g. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). h. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. i. Dry the crystals under a high vacuum to remove all traces of solvent.

Troubleshooting Decision Tree

This flowchart helps diagnose the state of your crude product and directs you to the appropriate action.

TroubleshootingTree Start Analyze Crude Product (TLC, ¹H NMR) CheckAcid Is Carboxylic Acid Impurity Present? Start->CheckAcid CheckStart Are Starting Materials Present? CheckAcid->CheckStart No Wash Perform NaHCO₃ Wash CheckAcid->Wash Yes IsOily Is the Product Oily/Amorphous? CheckStart->IsOily No Column Perform Column Chromatography CheckStart->Column Yes Pure Product is Pure IsOily->Pure No Recrys Perform Recrystallization IsOily->Recrys Yes Wash->CheckStart Column->IsOily Recrys->Pure

Caption: Decision-making flowchart for purification troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of product degradation during purification?

A1: The most common degradation pathway is the base- or acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.[8][9] While the benzodioxane ring itself is quite stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, should be avoided. Perform aqueous extractions efficiently and ensure all acidic or basic reagents are thoroughly removed before solvent evaporation.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can identify impurities if they are present in significant amounts (>1-5%).

  • HPLC: Provides a quantitative measure of purity by separating the main compound from any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. A broad melting range suggests the presence of contaminants.

Q3: My synthesis involves a substituted catechol. Could this lead to isomeric impurities?

A3: Yes, this is a critical consideration. If you use a non-symmetrically substituted catechol (e.g., 3-nitrocatechol), the cyclization reaction can produce two different regioisomers.[11] These isomers often have very similar polarities, making their separation by standard column chromatography extremely challenging. In such cases, High-Performance Liquid Chromatography (HPLC) on a preparative scale or specialized chiral chromatography might be necessary if the isomers cannot be separated by careful flash chromatography.[7][12] It is crucial to use advanced NMR techniques (like HMBC and NOESY) to unequivocally identify the correct isomer.[11]

References

Alternative catalysts for the synthesis of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the use of alternative catalysts in this synthesis. Our focus is on providing practical, field-proven insights to help you overcome common experimental challenges and optimize your reaction conditions.

Introduction: Beyond Traditional Synthesis

The synthesis of this compound, a key intermediate for various pharmaceuticals, typically involves the Williamson ether synthesis. This reaction, while fundamental, can be plagued by issues of low yield, harsh reaction conditions, and the formation of undesirable byproducts. To address these challenges, our research and development team has focused on alternative catalytic systems that offer improved efficiency, selectivity, and a better environmental profile. This guide will explore two powerful alternatives: Phase-Transfer Catalysis (PTC) and Enzymatic Resolution .

Part 1: Phase-Transfer Catalysis (PTC) for Enhanced O-Alkylation

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases.[1] In the synthesis of our target molecule, a PTC is employed to efficiently transport the phenoxide ion from the aqueous or solid phase into the organic phase, where it can react with the alkylating agent. This approach offers several advantages, including milder reaction conditions, reduced need for anhydrous solvents, and often, improved reaction rates and yields.[2]

Frequently Asked Questions (FAQs) - Phase-Transfer Catalysis

Q1: What are the most effective phase-transfer catalysts for the synthesis of this compound?

A1: Quaternary ammonium salts are the most commonly used and effective PTCs for this type of O-alkylation.[3] Among these, Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium hydrogen sulfate (TBAHS) are excellent choices due to their commercial availability and proven efficacy.[4][5] For reactions requiring higher temperatures, quaternary phosphonium salts can offer greater thermal stability.[1]

Q2: How does the choice of solvent impact the reaction when using a phase-transfer catalyst?

A2: Solvent selection is critical for controlling the selectivity of the alkylation.[6] To favor the desired O-alkylation over the competing C-alkylation, polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are recommended.[7] These solvents solvate the cation of the ion pair, leaving the phenoxide oxygen more nucleophilic and accessible for reaction. Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, shielding it and promoting undesired C-alkylation.[6]

Q3: What is the optimal base for this PTC-mediated reaction?

A3: A moderately strong inorganic base is typically sufficient and preferred for this reaction. Potassium carbonate (K₂CO₃) is a common and effective choice as it is strong enough to deprotonate the phenolic hydroxyl groups without promoting significant side reactions.[8] In some protocols, a stronger base like sodium hydroxide (NaOH) is used, often in a concentrated aqueous solution.[5]

Troubleshooting Guide - Phase-Transfer Catalysis
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield 1. Inefficient phase transfer. 2. Catalyst poisoning. 3. Insufficient reaction time or temperature.1. Increase catalyst loading: A higher concentration of the PTC can enhance the rate of ion transport between phases. Start with 1-5 mol% and incrementally increase. 2. Switch catalyst type: If using a quaternary ammonium salt, consider a phosphonium salt for higher temperature reactions. The structure of the quaternary ammonium salt also matters; longer alkyl chains increase lipophilicity and can improve transfer.[3] 3. Ensure adequate mixing: Vigorous stirring is essential to maximize the interfacial area between the phases. 4. Check for catalyst poisons: Certain anions can compete with the desired phenoxide transport, effectively "poisoning" the catalyst. Ensure starting materials are free from such impurities.
Formation of C-Alkylated Byproduct 1. Use of protic solvents. 2. Highly reactive alkylating agent.1. Solvent optimization: Switch to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[6] 2. Control reaction temperature: Lowering the temperature can sometimes improve selectivity towards the thermodynamically favored O-alkylated product.
Dialkylation of the Catechol Ring 1. Excess alkylating agent. 2. High reaction temperature.1. Stoichiometry control: Use a stoichiometric amount or a slight excess of the dihaloalkane alkylating agent. 2. Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Reaction Stalls or is Sluggish 1. Poor catalyst solubility. 2. Inadequate base strength.1. Select an appropriate catalyst: Ensure the chosen PTC is soluble in the organic phase. For instance, tetrabutylammonium salts are generally soluble in a wide range of organic solvents.[9] 2. Increase base strength or concentration: If using K₂CO₃, ensure it is finely powdered to maximize surface area. Alternatively, a switch to aqueous NaOH may be necessary.
Experimental Protocol: PTC Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-dihydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2.2 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

  • Add DMF to the flask to create a stirrable slurry.

  • Begin vigorous stirring and add 1,2-dibromoethane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Part 2: Enzymatic Resolution for Chiral Synthesis

For applications requiring enantiomerically pure this compound, enzymatic kinetic resolution is a highly effective and environmentally friendly approach.[10] This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.[11]

Frequently Asked Questions (FAQs) - Enzymatic Resolution

Q1: Which enzyme is recommended for the kinetic resolution of this compound?

A1: Candida antarctica Lipase B (CALB) , often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the enantioselective hydrolysis of benzodioxane esters.[10] Engineered variants of CALB have also shown excellent performance.

Q2: What is the principle of the enzymatic resolution in this context?

A2: The enzyme selectively hydrolyzes one enantiomer of the racemic methyl ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. This results in a mixture of one enantiomer as the ester and the other as the carboxylic acid, which can then be separated based on their different chemical properties (e.g., by extraction with a basic aqueous solution).

Q3: How can I optimize the enantioselectivity of the enzymatic reaction?

A3: The enantioselectivity (expressed as the enantiomeric ratio, E) can be significantly influenced by the reaction conditions. Key parameters to optimize include:

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.[10]

  • Co-solvent: The addition of a co-solvent, such as n-butanol, to the aqueous buffer can enhance both the activity and selectivity of the enzyme.[10]

  • pH: Maintaining the optimal pH for the enzyme's activity is crucial. This is typically achieved using a buffered aqueous solution.

Troubleshooting Guide - Enzymatic Resolution
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Conversion Rate 1. Low enzyme activity. 2. Sub-optimal temperature or pH. 3. Poor substrate solubility.1. Verify enzyme activity: Ensure the enzyme has been stored correctly and has not lost activity. Use a fresh batch if necessary. 2. Optimize reaction conditions: Systematically vary the temperature and pH to find the optimum for your specific substrate.[12] 3. Improve solubility: The use of a co-solvent can help to solubilize the substrate and improve its availability to the enzyme.[10]
Low Enantioselectivity (low ee) 1. Sub-optimal reaction conditions. 2. Reaction has proceeded too far.1. Screen co-solvents: Different organic co-solvents can have a dramatic impact on the enantioselectivity of the enzyme.[12] 2. Lower the temperature: This is a common strategy to enhance enantioselectivity, although it may slow down the reaction rate.[10] 3. Monitor the reaction closely: For a kinetic resolution, the highest enantiomeric excess of the remaining starting material is typically achieved at around 50% conversion. Allowing the reaction to proceed further will result in the conversion of the desired enantiomer as well, lowering the ee.
Difficulty in Separating Products 1. Incomplete conversion. 2. Emulsion formation during extraction.1. Ensure sufficient reaction time: Allow the reaction to reach approximately 50% conversion for optimal separation. 2. Improve extraction procedure: Acidify the reaction mixture to protonate the carboxylic acid product before extraction. If emulsions form, adding a small amount of brine can help to break them.[6]
Experimental Protocol: Enzymatic Kinetic Resolution

This protocol provides a general framework for the enzymatic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., pH 7.0)

  • n-Butanol (as co-solvent)

  • Ethyl acetate (for extraction)

  • Aqueous HCl solution (for acidification)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing a specific percentage of a co-solvent (e.g., 20% n-butanol in phosphate buffer).

  • Add the racemic methyl ester to the buffered co-solvent system and stir until dissolved.

  • Add the immobilized lipase to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Acidify the reaction mixture with a dilute HCl solution to a pH of around 2-3.

  • Extract the mixture with ethyl acetate. The unreacted ester will be in the organic phase, while the carboxylic acid product will remain in the aqueous phase.

  • To isolate the carboxylic acid, basify the aqueous layer and extract the unreacted starting material with ethyl acetate. Then, re-acidify the aqueous layer and extract the carboxylic acid product with ethyl acetate.

  • The separated enantiomers can be further purified as needed.

Visualization of Catalytic Pathways

To better illustrate the concepts discussed, the following diagrams outline the key steps in both the PTC and enzymatic catalytic cycles.

Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenol Catechol Derivative Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide PTC_Phenoxide_aq PTC⁺Phenoxide⁻ Phenoxide->PTC_Phenoxide_aq PTC_aq PTC⁺X⁻ PTC_aq->PTC_Phenoxide_aq Anion Exchange PTC_Phenoxide_org PTC⁺Phenoxide⁻ PTC_Phenoxide_aq->PTC_Phenoxide_org Phase Transfer AlkylHalide 1,2-Dibromoethane Product Benzodioxane Product AlkylHalide->Product SN2 Reaction PTC_org PTC⁺X⁻ Product->PTC_org PTC_org->PTC_aq PTC_Phenoxide_org->Product

Caption: Phase-Transfer Catalysis (PTC) cycle for O-alkylation.

Enzymatic Kinetic Resolution Logic

Enzymatic_Resolution cluster_products Reaction Products at ~50% Conversion Racemic Racemic Methyl Ester (R- and S-enantiomers) Enzyme Lipase (e.g., CALB) Racemic->Enzyme S_Ester S-Ester (Unreacted) Enzyme->S_Ester No/Slow Reaction R_Acid R-Carboxylic Acid (Product) Enzyme->R_Acid Selective Hydrolysis Separation Separation (e.g., Extraction) S_Ester->Separation R_Acid->Separation Pure_S Enantiopure S-Ester Separation->Pure_S Pure_R Enantiopure R-Acid Separation->Pure_R

Caption: Workflow for enzymatic kinetic resolution of the racemic ester.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and practical field experience.

Overview of Synthetic Strategies

This compound is a key intermediate in medicinal chemistry, notably in the synthesis of therapeutic agents like Doxazosin.[1] While several synthetic routes exist, successful scale-up requires a careful selection of starting materials and reaction conditions to ensure safety, efficiency, and purity. The two most prevalent strategies commence from either 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid (protocatechuic acid).

Synthetic_Routes A1 3,4-Dihydroxybenzaldehyde A2 Williamson Ether Synthesis (Ring Closure) A1->A2 label_A Route A A3 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde A2->A3 A4 Oxidation A3->A4 A5 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid A4->A5 A6 Esterification A5->A6 A7 This compound A6->A7 B1 3,4-Dihydroxybenzoic Acid B2 Esterification B1->B2 label_B Route B B3 Methyl 3,4-dihydroxybenzoate B2->B3 B4 Williamson Ether Synthesis (Ring Closure) B3->B4 B4->A7

Caption: Primary synthetic pathways to the target compound.

Route A is often preferred for industrial scale-up due to the relatively low cost of 3,4-dihydroxybenzaldehyde and the robust nature of the oxidation step.[2] Route B avoids the oxidation step but requires protection of the carboxylic acid (via esterification) prior to the ring-closing reaction.

Troubleshooting the Core Reaction: Williamson Ether Synthesis for Benzodioxane Ring Formation

The formation of the 2,3-dihydro-1,4-benzodioxane ring is the cornerstone of this synthesis. It is typically achieved via a Williamson ether synthesis, involving the reaction of a catechol derivative with a 1,2-dihaloethane.[3]

FAQ 1: My yield for the ring-closure reaction is low. What are the common causes and how can I improve it?

Low yields in this step are frequently encountered, especially during scale-up. The primary culprits are typically competing side reactions and incomplete conversion.

Answer: A low yield is often traced back to one of several factors:

  • Base and Nucleophile Strength: The reaction involves deprotonating the catechol hydroxyl groups to form a phenoxide, which then acts as a nucleophile.[4] The choice of base is critical. While strong bases like sodium hydride (NaH) are effective, they can be hazardous on a large scale.[5] Weaker bases like potassium carbonate (K₂CO₃) are safer for scale-up but may require more forcing conditions (higher temperature, longer reaction times), which can promote side reactions.[1]

  • Competing Elimination (E2) Reaction: The alkylating agent (e.g., 1,2-dibromoethane) can undergo an E2 elimination reaction to form vinyl bromide, especially at higher temperatures and with sterically hindered or overly strong bases.[6][7]

  • Polymerization: The bifunctional nature of both the catechol and the 1,2-dihaloethane can lead to the formation of polymeric byproducts if intermolecular reactions are favored over the desired intramolecular cyclization.

Troubleshooting & Optimization Strategy:

Troubleshooting_Yield start Low Yield in Ring Closure check_reagents Are starting materials pure and dry? (Catechol, Solvent, Base) start->check_reagents check_base Is the base appropriate for the scale? Consider K₂CO₃ vs. NaH. check_reagents->check_base Yes solution_reagents Purify/dry all reagents. Use anhydrous solvents (e.g., DMF, Acetone). check_reagents->solution_reagents No check_temp Is the reaction temperature too high? (Favors E2/Polymerization) check_base->check_temp Yes solution_base For scale-up, use K₂CO₃ in DMF/Acetone. May require higher temp but is safer. check_base->solution_base No check_conc Is the concentration too high? (Favors Polymerization) check_temp->check_conc No solution_temp Lower the temperature. Run reaction for a longer duration. check_temp->solution_temp Yes solution_conc Use high-dilution principles. Add alkylating agent slowly via addition funnel. check_conc->solution_conc Yes

Caption: Decision tree for troubleshooting low reaction yield.

FAQ 2: I am seeing significant amounts of a dark, tar-like byproduct. What is it and how can I prevent its formation?

Answer: The formation of dark, insoluble tars is a classic sign of catechol oxidation and/or polymerization. Catechols are highly susceptible to oxidation, especially under basic conditions and in the presence of trace metals or oxygen, forming highly colored quinone-type species which can then polymerize.

Prevention Strategies:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[5]

  • Solvent Degassing: Degas your solvent before use by sparging with an inert gas or using a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Reagent Purity: Ensure your catechol starting material is of high purity and has not discolored from storage.

  • Controlled Addition: Add the base portion-wise to the catechol solution at a controlled temperature to avoid large exotherms that can accelerate decomposition.

Navigating Subsequent Transformations

FAQ 3: My oxidation of the aldehyde to the carboxylic acid is not going to completion. Should I increase the amount of oxidant?

This question pertains to Route A, where 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde is oxidized.

Answer: While adding more oxidant might seem intuitive, it can lead to over-oxidation and ring-opening, especially with strong oxidants like potassium permanganate (KMnO₄).[2] The key is to optimize conditions for selectivity and complete conversion.

  • Problem: Incomplete conversion often results from poor solubility of the aldehyde starting material in the aqueous oxidant solution.

  • Solution: Ensure vigorous stirring and maintain a consistent temperature. A patent for this process describes adding an aqueous solution of KMnO₄ dropwise to a heated suspension of the aldehyde in water (70-80°C), followed by a reflux period.[2] This gradual addition and elevated temperature help maintain a sufficient reaction rate without requiring a large excess of the oxidant.

  • Work-up is Key: After the reaction, the product is the potassium salt of the carboxylic acid, which is soluble in the aqueous base. The byproduct, manganese dioxide (MnO₂), is a solid. A filtration step is necessary to remove MnO₂, followed by acidification of the filtrate to precipitate the desired carboxylic acid.[2] Incomplete precipitation during acidification can also be a source of yield loss. Ensure the pH is sufficiently low (pH < 2).

FAQ 4: The final Fischer esterification step has a low yield. How can I drive the reaction to completion?

Answer: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol (methanol, in this case) under acidic catalysis.[8] To achieve high yields, the equilibrium must be shifted towards the product side.

Methods to Drive Equilibrium:

MethodPrincipleImplementation DetailsProsCons
Use Excess Alcohol Le Châtelier's Principle: Increasing the concentration of a reactant (methanol) shifts the equilibrium to the product side.Use methanol as the reaction solvent.[9]Simple, inexpensive, effective for large scale.Requires removal of large amounts of excess solvent.
Removal of Water Le Châtelier's Principle: Removing a product (water) shifts the equilibrium to the product side.Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).Highly effective for driving reaction to >95% completion.More complex setup; may require higher temperatures.
Alternative Reagents Convert the carboxylic acid to a more reactive species.1. Acid Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, then react with methanol. 2. Diazoalkane: Use diazomethane for a high-yield, mild esterification.[10]Very high yields, not equilibrium-limited.Reagents are more hazardous and expensive (especially diazomethane). Generates stoichiometric waste.

For scaling up, using excess methanol as the solvent with a strong acid catalyst like sulfuric acid is the most common and cost-effective method.[1][11]

Detailed Experimental Protocol (Route A)

This protocol is a synthesized example based on common procedures for scale-up.[1][2] Warning: Always perform a thorough safety review before conducting any chemical synthesis.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde
  • Setup: Equip a suitable reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with 3,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.5-3.0 eq), and N,N-Dimethylformamide (DMF, ~5-10 volumes).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Heating: Heat the stirred slurry to 80-90°C.

  • Addition: Slowly add 1,2-dibromoethane (1.1-1.2 eq) to the mixture over 1-2 hours, maintaining the internal temperature.

  • Reaction: Stir the mixture at 90-100°C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Quench the filtrate by pouring it into a large volume of cold water. The product should precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the aldehyde intermediate.

Step 2: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
  • Setup: Use a reactor equipped for heating and vigorous stirring.

  • Suspension: Suspend the aldehyde from Step 1 (1.0 eq) in water (~20 volumes) and heat to 70-80°C.

  • Oxidant Preparation: In a separate vessel, dissolve potassium permanganate (KMnO₄, ~1.2 eq) in water (~20 volumes).

  • Addition: Add the KMnO₄ solution dropwise to the hot aldehyde suspension over 2-3 hours. The purple color should disappear as the reaction proceeds.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete conversion.[2]

  • Work-up: Cool the mixture to room temperature. Filter the hot solution to remove the brown manganese dioxide (MnO₂) precipitate.

  • Isolation: Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) until pH < 2. Collect the white precipitate by filtration, wash with cold water, and dry.

Step 3: Esterification to this compound
  • Setup: Use a reactor equipped for reflux.

  • Solution: Suspend the carboxylic acid from Step 2 (1.0 eq) in methanol (~10-15 volumes).

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 6-12 hours. Monitor by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution (caution: foaming), and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol or ethanol) to obtain the pure final product.

References

Validation & Comparative

A Researcher's Guide to the In Vitro Evaluation of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of derivatives of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate". We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide your research and development efforts. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This guide will focus on the in vitro assays essential for characterizing and comparing the bioactivities of novel derivatives based on this promising scaffold.

The Significance of the 1,4-Benzodioxane Core

The 2,3-dihydro-1,4-benzodioxine ring system is a key pharmacophore that imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, bicyclic structure can orient substituents in a well-defined three-dimensional space, facilitating specific interactions with biological targets. Furthermore, the oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, contributing to binding affinity. The "this compound" scaffold offers a versatile starting point for medicinal chemistry campaigns, with the ester group at the 6-position providing a convenient handle for derivatization into amides, hydrazones, and other functional groups.

I. Comparative Analysis of Anticancer Activity

Derivatives of the 1,4-benzodioxane scaffold have demonstrated significant potential as anticancer agents.[3] Their mechanisms of action can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of apoptosis. In this section, we will explore the in vitro assays crucial for evaluating the anticancer potential of "this compound" derivatives and discuss the rationale for their selection.

A. Cytotoxicity Assessment: A Three-Pronged Approach

A primary step in anticancer drug discovery is to assess the general cytotoxicity of a compound against various cancer cell lines. Here, we compare three common colorimetric assays: MTT, XTT, and LDH. The choice of assay can be critical, as they measure different aspects of cell viability and death.

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Culture and Treatment cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis seed_cells Seed cancer cells in 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat cells with varying concentrations of test compounds incubate_adhesion->treat_compounds incubate_treatment Incubate for 24-72h treat_compounds->incubate_treatment add_reagent Add MTT, XTT, or collect supernatant for LDH incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent solubilize Add solubilizing agent (MTT only) incubate_reagent->solubilize read_absorbance Measure absorbance on a microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step and thus reducing assay time and potential for error.

3. LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is indicative of cytotoxicity.

Causality Behind Experimental Choices:

  • Complementary Information: Utilizing both a metabolic activity-based assay (MTT or XTT) and a membrane integrity assay (LDH) provides a more comprehensive picture of a compound's cytotoxic effects. A compound might inhibit mitochondrial function without immediately compromising membrane integrity, a distinction that would be missed by using only one type of assay.

  • Sensitivity and Timing: MTT and XTT assays are generally more sensitive for detecting early cytotoxic events compared to the LDH assay, which measures a later-stage event (membrane rupture).

  • Compound Interference: It is crucial to consider potential interference of the test compounds with the assay reagents. For example, highly colored compounds can interfere with absorbance readings.

Comparative Data of Benzodioxane Derivatives:

Derivative TypeCancer Cell LineAssayIC50 (µM)Reference
Hydrazone of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acidHeLaNot specified50.17% inhibition[4]
Hydrazone of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acidPC3Not specified37.11% inhibition[4]
2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamidePARP1 EnzymeEnzyme Inhibition5.8[6]
B. Mechanistic Insights: Enzyme Inhibition Assays

To move beyond general cytotoxicity and understand the specific molecular targets of your derivatives, enzyme inhibition assays are indispensable. For instance, some 1,4-benzodioxane derivatives have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[6]

PARP1 Inhibition Assay Protocol (Simplified):

  • Reagent Preparation: Prepare a reaction buffer containing NAD+ and activated DNA.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the PARP1 enzyme and varying concentrations of the test compound. Incubate for a short period to allow for binding.

  • Initiate Reaction: Add the reaction buffer to initiate the PARylation reaction.

  • Detection: After a defined incubation period, add a detection reagent that binds to the poly(ADP-ribose) chains. The signal generated is proportional to the PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Hypothetical Signaling Pathway Inhibition

G cluster_0 DNA Damage and PARP1 Activation cluster_1 PARylation and DNA Repair dna_damage DNA Damage parp1_activation PARP1 Activation dna_damage->parp1_activation parylation PARylation of proteins parp1_activation->parylation dna_repair Recruitment of DNA repair proteins parylation->dna_repair cell_survival Cell Survival dna_repair->cell_survival inhibitor Benzodioxane Derivative (PARP1 Inhibitor) inhibitor->parp1_activation Inhibition

Caption: Inhibition of the PARP1-mediated DNA repair pathway.

II. Evaluating Antimicrobial Potential

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The 1,4-benzodioxane scaffold has been incorporated into compounds with promising antimicrobial activities.[7]

A. Determining Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and quantitative technique for MIC determination.

Broth Microdilution Workflow

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination serial_dilution Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate bacterial_suspension Prepare a standardized bacterial inoculum bacterial_suspension->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic MIC is the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for the broth microdilution method to determine MIC.

Broth Microdilution Protocol (Simplified):

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Antimicrobial Activity of Benzodioxane Derivatives:

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Sulfonamide of 2,3-dihydro-1,4-benzodioxin-6-amineB. subtilis8.41±0.98[8]
Sulfonamide of 2,3-dihydro-1,4-benzodioxin-6-amineS. typhi13.00±0.89[8]

III. Assessment of Antioxidant Capacity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The 1,4-benzodioxane core is found in natural products with known antioxidant activity.

A. Radical Scavenging Assays: DPPH and ABTS

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the radical scavenging activity of compounds.

  • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS Assay: In this assay, the ABTS radical cation is generated, and the ability of a test compound to reduce this radical is measured by the decrease in its characteristic absorbance.

Comparative Antioxidant Activity:

Derivative TypeAssayIC50 (µg/mL)Reference
Hydrazone of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acidDPPH17.16±2.641[4]
Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amineDPPHGood activity[9]

IV. Investigating Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Certain derivatives of 2,3-dihydro-1,4-benzodioxin have shown anti-inflammatory potential.[10]

A. Enzyme Inhibition: Targeting Cyclooxygenases (COX)

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2). In vitro assays to determine the inhibitory activity of compounds against these enzymes are crucial for identifying potential anti-inflammatory agents.

COX Inhibition Assay (Simplified):

  • Enzyme and Inhibitor Pre-incubation: Incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound.

  • Substrate Addition: Add arachidonic acid, the natural substrate for COX enzymes, to initiate the reaction.

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percent inhibition of PGE2 production and determine the IC50 values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of "this compound" derivatives. By employing a strategic combination of assays, researchers can effectively characterize the anticancer, antimicrobial, antioxidant, and anti-inflammatory potential of their novel compounds. The key to a successful drug discovery campaign lies not only in the synthesis of novel molecules but also in the rigorous and logical in vitro testing that informs the subsequent stages of development. The protocols and comparative data presented herein are intended to serve as a valuable resource to guide your experimental design and data interpretation.

References

A Comparative Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate and Its Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,4-Benzodioxane Scaffold and the Significance of Isomeric Substitution

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a valuable template for the design of ligands targeting a diverse array of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1] This has led to the development of benzodioxane-containing molecules with a wide range of therapeutic applications, from antihypertensive and antipsychotic agents to anticancer and anti-inflammatory drugs.[1]

A crucial aspect of drug design and development is understanding the structure-activity relationship (SAR), which dictates how the chemical structure of a molecule influences its biological activity. For substituted benzodioxanes, the position of functional groups on the aromatic ring can dramatically alter a compound's pharmacological profile. This guide provides an in-depth comparative analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate and its positional isomers, focusing on how the location of the methyl carboxylate group on the benzodioxane ring impacts performance in key biological assays. This analysis is critical for researchers in drug discovery aiming to optimize lead compounds for enhanced potency and selectivity.

The Critical Role of Substituent Position: A Comparative Overview

The seemingly subtle difference in the placement of a substituent on the benzodioxane ring can lead to profound changes in biological activity. This is primarily due to the altered electronic properties and steric interactions with the target protein's binding site. While direct comparative studies on all positional isomers of Methyl 2,3-dihydro-1,4-benzodioxine-carboxylate are not extensively available in the public domain, we can infer the importance of the substitution pattern from related compounds within the benzodioxane class.

One of the most well-documented examples is in the context of anti-inflammatory activity. A study on 2,3-dihydro-1,4-benzodioxin analogs bearing an acetic acid substituent demonstrated that the optimal position for this group to elicit potent anti-inflammatory effects is at the 6-position.[1] The regioisomer with the substituent at the 2-position of the dioxane ring exhibited only mediocre activity.[1] This highlights the critical role of the substituent's location on the benzene portion of the scaffold for this particular biological effect.

While the following data primarily pertains to the carboxylic acid analogs, it is a reasonable starting point for understanding the SAR of the corresponding methyl esters, as the ester is often a prodrug or a simple derivative of the more biologically active carboxylic acid.

Comparative Biological Activity Data (Hypothetical Data Based on Known SAR)
CompoundAnti-inflammatory Activity (% inhibition of edema)Cytotoxicity (IC50 in µM against A549 cells)Adrenergic Receptor Binding (Ki in nM for α1A)
Methyl 2,3-dihydro-1,4-benzodioxine-6 -carboxylateHigh (Comparable to Ibuprofen)ModerateHigh
Methyl 2,3-dihydro-1,4-benzodioxine-5 -carboxylateModerateLowModerate
Methyl 2,3-dihydro-1,4-benzodioxine-7 -carboxylateLowLowLow
Methyl 2,3-dihydro-1,4-benzodioxine-8 -carboxylateLowLowLow

Note: The data presented in this table is illustrative and based on established structure-activity relationships for the broader class of benzodioxane derivatives. Direct experimental values for the methyl esters may vary and require experimental confirmation.

Key Biological Assays: Protocols and Mechanistic Insights

To provide a framework for the comparative evaluation of these isomers, we detail the standard protocols for key biological assays relevant to the known activities of benzodioxane derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely accepted model for evaluating the efficacy of acute anti-inflammatory agents.[2][3][4]

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds (e.g., this compound and its isomers) and a reference drug (e.g., Ibuprofen) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Causality and Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins, which are key mediators of inflammation.[2] The ability of a compound to reduce paw edema in this model suggests its potential to inhibit the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The superior activity of the 6-substituted isomer in this assay would imply a more favorable interaction with the active site of COX enzymes.

Workflow Diagram:

Carrageenan_Assay cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Model Wistar Rats Compound_Admin Administer Test Compounds & Reference Drug (e.g., Ibuprofen) Animal_Model->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume (0-4 hours) Carrageenan_Injection->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5]

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzodioxane isomers for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[6]

Causality and Rationale: This assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A lower IC50 value indicates greater cytotoxicity. Differences in the IC50 values among the isomers would suggest that the position of the methyl carboxylate group influences the compound's ability to interfere with cellular metabolic processes or induce apoptosis.

Workflow Diagram:

MTT_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Addition Add Benzodioxane Isomers Cell_Seeding->Compound_Addition MTT_Incubation Incubate with MTT Compound_Addition->MTT_Incubation Formazan_Solubilization Dissolve Formazan in DMSO MTT_Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Receptor Binding Affinity: Radioligand Binding Assay for Adrenergic Receptors

Many benzodioxane derivatives are known to interact with adrenergic receptors.[5] A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.[7][8]

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the target adrenergic receptor (e.g., α1A) are prepared from tissues or cultured cells.[7]

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) and varying concentrations of the unlabeled test compounds (the benzodioxane isomers).

  • Incubation and Filtration: The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

Causality and Rationale: This assay directly measures the ability of a compound to compete with a known high-affinity radioligand for the receptor's binding site. A lower Ki value indicates a higher binding affinity. The differential binding affinities of the isomers would demonstrate how the position of the methyl carboxylate group affects the molecule's fit within the receptor's binding pocket, influencing its potential as a receptor modulator.

Workflow Diagram:

Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Receptor-expressing Cell Membranes Incubation Incubate Membranes with Radioligand & Test Compounds Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Ki_Calculation Calculate Ki Values Scintillation->Ki_Calculation NFkB_Pathway cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression regulates

References

Comparative analysis of synthetic routes to "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a valuable scaffold in the synthesis of various biologically active molecules, is one such intermediate. This guide provides a comparative analysis of the most practical synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and mechanistic insights to inform your synthetic strategy.

Introduction: The Significance of the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and natural products. Its rigid, bicyclic structure and potential for substitution make it an attractive framework for designing molecules with specific biological activities. This compound serves as a key building block for the elaboration of more complex molecules, particularly those targeting a variety of receptors and enzymes. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug discovery or development program.

This guide will focus on two primary and practical synthetic pathways to this compound, providing a detailed, side-by-side comparison to aid in your selection of the most appropriate method for your research needs.

Synthetic Route 1: Direct Cyclization via Williamson Ether Synthesis

This is the most direct and atom-economical approach, proceeding via a classical Williamson ether synthesis. The route starts from the readily available methyl 3,4-dihydroxybenzoate and involves a one-step cyclization with 1,2-dibromoethane.

Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In this intramolecular variation, the two phenolic hydroxyl groups of methyl 3,4-dihydroxybenzoate are deprotonated by a base to form a diphenoxide. This nucleophilic species then undergoes a double SN2 reaction with 1,2-dibromoethane to form the six-membered heterocyclic ring of the 1,4-benzodioxane system.[2] The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Williamson_Ether_Synthesis start Methyl 3,4-dihydroxybenzoate + 1,2-Dibromoethane base Base (e.g., K2CO3) start->base Deprotonation intermediate Diphenoxide Intermediate base->intermediate product This compound intermediate->product Intramolecular SN2 Cyclization

Caption: Williamson ether synthesis pathway.

Experimental Protocol

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a stirred suspension of methyl 3,4-dihydroxybenzoate (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetone, add 1,2-dibromoethane (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Synthetic Route 2: A Multi-step Approach from 3,4-Dihydroxybenzaldehyde

This alternative route begins with 3,4-dihydroxybenzaldehyde and proceeds through a three-step sequence: cyclization, oxidation, and esterification.

Mechanistic Rationale

This pathway first establishes the 1,4-benzodioxane ring system on the aldehyde, which is then chemically transformed into the desired methyl ester. The initial cyclization is another example of the Williamson ether synthesis. The subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, with potassium permanganate being a common and effective choice. The final step is a standard esterification of the carboxylic acid, for which several methods are available, including the acid-catalyzed Fischer esterification.

Multi_Step_Synthesis start 3,4-Dihydroxybenzaldehyde step1 Cyclization with 1,2-Dibromoethane start->step1 intermediate1 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 intermediate2 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid step2->intermediate2 step3 Esterification (e.g., Fischer) intermediate2->step3 product This compound step3->product

Caption: Multi-step synthesis pathway from 3,4-dihydroxybenzaldehyde.

Experimental Protocol

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde

  • Materials: 3,4-Dihydroxybenzaldehyde, 1,2-Dibromoethane, Sodium Hydroxide (NaOH), Tetrabutylammonium bromide.

  • Procedure: In a 2L three-necked flask, dissolve 55.2g of 3,4-dihydroxybenzaldehyde in a solution of 90g NaOH in 420mL of water. With stirring, add 350g of 1,2-dibromoethane and 5g of tetrabutylammonium bromide. Heat the mixture to reflux for 5 hours. After cooling, separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and concentrate. Recrystallize the residue to obtain 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

  • Materials: 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde, Potassium Permanganate (KMnO₄), Potassium Hydroxide (KOH).

  • Procedure: Add 25g of the aldehyde from Step 1 to 500mL of water and heat to 70-80°C. Slowly add a solution of 30g of KMnO₄ in 500mL of water. After the addition is complete, heat the mixture to reflux for 2 hours. Cool to room temperature, make the solution alkaline with 10% KOH, and filter. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry the solid. This process yields approximately 23g of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (90% yield).

Step 3: Esterification to this compound

  • Materials: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, Methanol, Sulfuric Acid (H₂SO₄).

  • Procedure (Fischer Esterification): Dissolve the carboxylic acid from Step 2 in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Comparative Analysis

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Multi-step Synthesis
Starting Material Methyl 3,4-dihydroxybenzoate3,4-Dihydroxybenzaldehyde
Number of Steps 13
Overall Yield Moderate to Good (typically 60-80%)Good to High (overall yield dependent on individual step efficiencies, but can be >70%)
Reagents 1,2-Dibromoethane, K₂CO₃1,2-Dibromoethane, NaOH, KMnO₄, Methanol, H₂SO₄
Process Simplicity Simpler, one-pot reactionMore complex, involves multiple steps and purifications
Scalability Readily scalableScalable, but requires more unit operations
Key Considerations Requires anhydrous conditions.Involves a strong oxidizing agent (KMnO₄) and requires careful handling.

Characterization Data for this compound

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H), 6.90 (d, J=8.4 Hz, 1H), 4.30 (s, 4H), 3.87 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.8, 147.9, 143.5, 124.2, 122.0, 117.8, 117.2, 64.4, 64.3, 52.0.

  • IR (KBr, cm⁻¹): 2955, 1715 (C=O), 1605, 1505, 1435, 1280, 1120, 1060.

  • Mass Spectrometry (EI): m/z 194 (M⁺).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Williamson Ether Synthesis) is the more direct and efficient method in terms of step economy. For researchers prioritizing a streamlined synthesis with fewer unit operations, this is the recommended approach. The success of this reaction hinges on maintaining anhydrous conditions to ensure the efficacy of the base and prevent hydrolysis of the ester.

Route 2 (Multi-step Synthesis) , while longer, can also provide high overall yields. This route may be advantageous if 3,4-dihydroxybenzaldehyde is a more readily available or cost-effective starting material in your laboratory. The individual steps are robust and well-established, making it a reliable, albeit more labor-intensive, option.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this valuable building block for your research endeavors.

References

A Senior Application Scientist's Guide to Bioassay Validation: A Case Study Using Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a cell-based bioassay, using "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" as a candidate reference compound. For the purpose of this guide, we will postulate a hypothetical bioassay designed to screen for novel anti-inflammatory agents, a relevant application given that derivatives of the 1,4-benzodioxin structure have shown anti-inflammatory properties.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the causality behind experimental design and establishing a self-validating system rooted in regulatory expectations.

The Cornerstone of Potency: The Role of the Reference Standard

A bioassay's primary function is often to determine the potency of a substance by quantifying its ability to modify a biological process.[3][4] However, bioassays are inherently variable due to their reliance on biological systems (e.g., living cells, reagents).[4] To control for this variability and ensure consistent, reliable data over the product lifecycle, a well-characterized Reference Standard (RS) is critical.[5][6] The potency of a test sample is not measured in absolute terms but is determined relative to the RS.[5][7]

This guide will walk through the process of validating a bioassay and concurrently qualifying this compound as a suitable in-house reference compound for this specific assay.

Candidate Reference Compound Profile

  • Compound: this compound

  • Structure: A derivative of the 1,4-benzodioxane scaffold. This core is present in various biologically active molecules, including the FDA-approved drug Doxazosin.[2][8][9]

  • Reported Activity: The 1,4-benzodioxane framework is associated with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][8] Specifically, a related analog, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, demonstrated anti-inflammatory potency comparable to Ibuprofen in a rat paw edema assay.[1] This precedent makes our candidate a scientifically sound choice for an anti-inflammatory bioassay.

The Bioassay Validation Workflow

The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[10] Our validation will be designed in accordance with principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13][14]

Bioassay_Validation_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Parameter Validation cluster_2 Phase 3: Analysis & Reporting A Select Candidate RS (Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate) B Develop & Optimize Bioassay Protocol A->B C Define Acceptance Criteria (Based on ICH/FDA Guidelines) B->C I System Suitability (Pre-run check) C->I Execute Experiments D Specificity (Matrix & Target) E Accuracy (% Recovery) F Precision (Repeatability & Intermediate Precision) G Linearity & Range (Correlation Coefficient) H Robustness (Minor Parameter Changes) J Data Analysis & Statistical Evaluation H->J Compile Data I->D I->E I->F I->G I->H K Comparison with Established Standard J->K L Final Validation Report & RS Qualification Document K->L

Caption: High-level workflow for bioassay validation and reference standard qualification.

Part 1: Core Validation Parameters & Experimental Protocols

For each parameter, we will explain its importance, provide a detailed protocol, and present hypothetical data with acceptance criteria. The bioassay is assumed to be a cell-based assay measuring the inhibition of a pro-inflammatory cytokine (e.g., TNF-α) via a colorimetric readout (e.g., ELISA).

Specificity

Why it's critical: Specificity ensures that the assay's signal is a direct and undiluted measure of the analyte's activity. We must demonstrate that the reference compound's effect is due to its interaction with the intended biological target and that components of the sample matrix (e.g., cell culture medium, solvents) do not interfere.

Experimental Protocol:

  • Matrix Interference: Prepare six individual blank matrix samples (cell culture medium with vehicle, e.g., 0.1% DMSO).

  • Analyte Response: Prepare a low-concentration sample of the reference compound (at the Lower Limit of Quantification, LLOQ).

  • Analysis: Analyze all samples in the bioassay.

  • Evaluation: Compare the response of the blank matrix samples to the response of the LLOQ sample. The signal from the blank matrix should be insignificant (e.g., <20%) compared to the LLOQ signal.

  • Target Specificity (Conceptual): To confirm the mechanism of action, one could perform the assay with a known antagonist to the target receptor or use a cell line where the target has been knocked out. A significantly diminished response would confirm target specificity.

Accuracy

Why it's critical: Accuracy measures the closeness of the experimentally determined concentration to the true, nominal concentration. It is a direct measure of systemic error in the method.

Experimental Protocol:

  • Prepare QC Samples: Prepare Quality Control (QC) samples by spiking known concentrations of this compound into the biological matrix. Concentrations should cover the assay range: LLOQ, Low QC, Medium QC, and High QC.

  • Analysis: Analyze a minimum of five replicates for each QC level in at least three separate assay runs.

  • Calculation: Calculate the mean concentration for each level and express it as a percentage of the nominal concentration (% Recovery).

    • % Recovery = (Mean Calculated Concentration / Nominal Concentration) * 100

Precision

Why it's critical: Precision describes the random error and the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Variation within a single assay run.

  • Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, with different analysts.

Experimental Protocol:

  • Use QC Samples: Utilize the same QC samples prepared for the accuracy assessment (LLOQ, Low, Med, High).

  • Analysis:

    • Repeatability: Analyze a minimum of five replicates of each QC level within the same assay run.

    • Intermediate Precision: Analyze the QC samples across at least three different runs, preferably on different days.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the concentrations measured at each QC level.

    • %RSD = (Standard Deviation / Mean) * 100

Linearity and Range

Why it's critical: Linearity demonstrates that the assay response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been shown to have acceptable levels of accuracy, precision, and linearity.

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least six non-zero calibration standards by serially diluting a stock solution of the reference compound. The concentration range should bracket the expected concentrations of test samples.

  • Analysis: Analyze the calibration standards in three independent runs.

  • Evaluation:

    • Plot the mean response versus the nominal concentration.

    • Perform a linear regression analysis.

    • The relationship should be linear, with a coefficient of determination (r²) typically ≥ 0.99.

    • The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) from the validated calibration curve.

Part 2: Data Analysis & Comparison Guide

The performance of our candidate reference compound, this compound, must be compared against an established, compendial standard to justify its use. For our hypothetical anti-inflammatory assay, we will use Ibuprofen as the established alternative.

The following tables summarize the hypothetical validation results.

Table 1: Accuracy & Precision for this compound

QC LevelNominal Conc. (µM)Mean Calculated Conc. (µM)Accuracy (% Recovery)Precision (Intra-assay %RSD)Precision (Inter-assay %RSD)
LLOQ1.00.9595.0%≤ 15%≤ 20%
Low QC3.02.9197.0%≤ 10%≤ 15%
Med QC3030.9103.0%≤ 10%≤ 15%
High QC8078.498.0%≤ 10%≤ 15%
Acceptance Criteria 80-120% (85-115% for non-LLOQ) ≤ 20% (≤ 15% for non-LLOQ) ≤ 20% (≤ 15% for non-LLOQ)

Table 2: Comparison of Key Validation Parameters

Validation ParameterThis compoundIbuprofen (Established Standard)Acceptance Criteria
Specificity No matrix interference observedNo matrix interference observedSignal from blank <20% of LLOQ
Linearity (r²) 0.9970.998≥ 0.99
Range (µM) 1.0 - 1000.5 - 80Defined by validated points
Accuracy (% Recovery) 95.0% - 103.0%96.5% - 102.1%80-120%
Precision (%RSD) < 15%< 12%≤ 20%
Robustness Passed (±10% incubation time)Passed (±10% incubation time)Results within precision criteria

Interpretation: The data demonstrates that this compound performs comparably to the established standard, Ibuprofen, within the predefined, ICH-compliant acceptance criteria. This performance justifies its qualification as an in-house reference standard for this specific bioassay.

Part 3: Establishing the In-House Reference Standard

Once the bioassay is validated using the candidate material, that specific batch of material must be formally qualified.

RS_Qualification A Select High-Purity Batch of Candidate Compound B Comprehensive Characterization (NMR, MS, HPLC Purity) A->B C Assign Potency Value (Relative to an established or international standard, if available) B->C D Aliquot & Store Under Defined, Stable Conditions (-80°C, desiccated) C->D E Implement Stability Program (Periodic re-testing) D->E F Document Qualification in a Formal Report E->F

Caption: Key steps in qualifying a batch of material as an in-house reference standard.

The process involves comprehensive physicochemical characterization to confirm identity and purity, assigning a potency value, and establishing a formal stability testing program.[5][6] This ensures that the standard remains consistent over time, providing a stable anchor for all future potency measurements.[4][7]

Conclusion

This guide outlines a rigorous, science-driven approach to bioassay validation, using this compound as a practical case study. The validation process is not merely a procedural requirement; it is a systematic investigation that establishes the reliability, consistency, and accuracy of a bioanalytical method.

By demonstrating specificity, accuracy, precision, and linearity, and by comparing performance against an established standard, we have built a compelling case for the suitability of this bioassay for its intended purpose. Concurrently, the strong performance of this compound validates its qualification as a dedicated, in-house reference standard, ensuring the long-term integrity and comparability of data generated for this anti-inflammatory screening program.

References

Efficacy of Inhibitors Derived from the 2,3-Dihydro-1,4-Benzodioxine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1,4-benzodioxine ring system is a prominent structural motif in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of biologically active compounds.[1][2] Its presence in both natural products and synthetic therapeutic agents highlights its importance as a privileged structure in drug discovery.[3] This guide provides a comparative analysis of the efficacy of various inhibitors synthesized from the 2,3-dihydro-1,4-benzodioxine-6-carboxylate core and related structures, with a focus on their enzyme inhibitory potential. We will delve into the experimental data supporting their activity, the methodologies used for their evaluation, and the structure-activity relationships that govern their potency.

The 2,3-Dihydro-1,4-Benzodioxine Scaffold: A Foundation for Diverse Bioactivities

The inherent structural features of the 2,3-dihydro-1,4-benzodioxine scaffold, including its rigidity and potential for stereoisomerism, make it an attractive starting point for the design of targeted inhibitors.[3] Researchers have successfully derivatized this core to generate compounds with a range of therapeutic applications, from anti-inflammatory and anticancer agents to potent enzyme inhibitors.[4] This guide will focus on the latter, comparing derivatives targeting key enzymes implicated in various disease states.

Comparative Efficacy of Enzyme Inhibitors

The derivatization of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core has yielded potent inhibitors of several enzymes, including acetylcholinesterase (AChE), β-glucosidase, α-glucosidase, and Poly(ADP-ribose)polymerase 1 (PARP1). The following sections present a comparative overview of their efficacy.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have been explored as inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission.

A series of benzodioxane carboxylic acid-based hydrazones demonstrated notable inhibitory activity against AChE.[5] The introduction of different substituents allowed for a structure-activity relationship (SAR) analysis, revealing that electron-donating and sulfur-containing groups can enhance inhibitory potency.

Table 1: Comparative Inhibitory Activity of Benzodioxane Hydrazone Derivatives against AChE [5]

CompoundSubstituent GroupIC50 (µg/mL) against AChE
5 Methoxy1.228 ± 1.63
7 ThiopheneStrong binding interactions noted
4 Unsubstituted PhenylModerate activity
6 TrifluoromethylModerate activity

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

In a separate study, sulfonamide derivatives incorporating the 2,3-dihydro-1,4-benzodioxine moiety were synthesized and evaluated for their inhibitory potential against AChE and α-glucosidase.[6][7] While most of these compounds showed weak activity against AChE, they exhibited significant inhibition of α-glucosidase.

α-Glucosidase and β-Glucosidase Inhibition

The same series of benzodioxane carboxylic acid-based hydrazones were also tested against β-glucosidase, with compound 5 again emerging as a potent inhibitor.[5]

Table 2: Comparative Inhibitory Activity of Benzodioxane Hydrazone Derivatives against β-Glucosidase [5]

CompoundSubstituent GroupIC50 (µg/mL) against β-Glucosidase
5 Methoxy0.37 ± 3.06

Furthermore, the sulfonamide derivatives mentioned earlier displayed substantial inhibitory activity against yeast α-glucosidase.[6][7][8] This highlights the versatility of the benzodioxane scaffold in generating inhibitors for different enzyme classes through varied chemical modifications.

Poly(ADP-ribose)polymerase 1 (PARP1) Inhibition

The 2,3-dihydro-1,4-benzodioxine scaffold has also been utilized in the development of PARP1 inhibitors, which are of significant interest in cancer therapy.[9] A study involving virtual screening and subsequent synthesis identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (compound 4 in that study) as a lead compound with an IC50 of 5.8 µM.[9] Further chemical modifications of this lead led to the discovery of a significantly more potent inhibitor with an IC50 value of 0.082 µM.[9]

Experimental Methodologies

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are representative methods for the enzyme inhibition assays discussed.

General Workflow for Synthesis of Benzodioxane-Based Inhibitors

The synthesis of these inhibitors typically starts from a commercially available or synthesized 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid or a related amine.[4][5][6]

G cluster_0 Starting Material Preparation cluster_1 Hydrazone Synthesis cluster_2 Sulfonamide Synthesis Gallic Acid Gallic Acid Esterification Esterification Gallic Acid->Esterification Methanol, H2SO4 Reaction with 1,2-dibromoethane Reaction with 1,2-dibromoethane Esterification->Reaction with 1,2-dibromoethane K2CO3, Acetone Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate This compound Reaction with 1,2-dibromoethane->this compound Hydrazinolysis Hydrazinolysis This compound->Hydrazinolysis Hydrazine Hydrate Condensation Condensation Hydrazinolysis->Condensation Substituted Aldehydes/Ketones Hydrazone Derivatives Hydrazone Derivatives Condensation->Hydrazone Derivatives Starting Amine 2,3-dihydro-1,4-benzodioxin-6-amine Sulfonylation Sulfonylation Starting Amine->Sulfonylation 4-methylbenzenesulfonyl chloride Alkylation Alkylation Sulfonylation->Alkylation 2-bromo-N-(substituted-phenyl)acetamides Sulfonamide Derivatives Sulfonamide Derivatives Alkylation->Sulfonamide Derivatives

Caption: General synthetic routes for benzodioxane-based inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity.

Materials:

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (inhibitors)

  • AChE enzyme solution

  • Microplate reader

Procedure:

  • Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Prepare Reagents Prepare Reagents Plate Setup Add Test Compound & Buffer to Wells Prepare Reagents->Plate Setup Enzyme Addition Add AChE Enzyme & Incubate Plate Setup->Enzyme Addition Reaction Initiation Add DTNB & ATCI (Substrate) Enzyme Addition->Reaction Initiation Measurement Read Absorbance at 412 nm Reaction Initiation->Measurement Data Analysis Calculate % Inhibition & Determine IC50 Measurement->Data Analysis

Caption: Workflow for the AChE inhibition assay.

Conclusion

The 2,3-dihydro-1,4-benzodioxine scaffold is a proven platform for the development of potent and selective enzyme inhibitors. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield compounds with significant inhibitory activity against a range of therapeutically relevant enzymes. The comparative efficacy data, particularly the IC50 values, provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and specific inhibitors for various diseases.

References

A Comparative Benchmarking Guide: "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" in the Landscape of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate," a molecule of interest within the broader class of 1,4-benzodioxane derivatives, against two established therapeutic agents with recognized anticancer properties: Doxazosin and Silibinin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of this compound, supported by established experimental protocols and a mechanistic rationale.

Introduction: The Rationale for Comparison

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including but not limited to, antihypertensive, anti-inflammatory, and notably, anticancer effects.[1][3] "this compound" belongs to this promising class of compounds.

To contextualize its potential, we benchmark it against:

  • Doxazosin : A quinazoline-based α1-adrenergic receptor antagonist, which also incorporates the 1,4-benzodioxane moiety.[4] Beyond its primary use in treating hypertension and benign prostatic hyperplasia, Doxazosin has demonstrated anticancer activity in various cell lines, including those of the prostate, bladder, and breast.[5][6][7] Its shared structural feature makes it an ideal direct comparator.

  • Silibinin : The major active constituent of silymarin, an extract from milk thistle.[8] This flavonolignan, while structurally distinct from the 1,4-benzodioxane core, presents a compelling case for comparison due to its well-documented pleiotropic anticancer effects, which are often mediated through signaling pathways also modulated by benzodioxane derivatives.[8][9]

This guide will focus on the comparative anticancer potential, delving into cytotoxicity, effects on the cell cycle and apoptosis, and modulation of key signaling pathways.

Comparative Anticancer Activity: A Data-Driven Overview

A critical aspect of benchmarking is the quantitative comparison of a compound's potency. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Representative 1,4-Benzodioxane Derivatives PC-3 (Prostate)Cytotoxicity Assay~1-50[10][11]
MDA-MB-231 (Breast)MTS Assay~24[12]
4T1 (Mouse Breast)MTS Assay~8[12]
Doxazosin PC-3 (Prostate)WST-8 Assay> 50[4]
MDA-MB-231 (Breast)MTS Assay23.93[12]
BT-549 (Breast)MTS Assay24.82[12]
4T1 (Mouse Breast)MTS Assay7.73[12]
HepG2 (Liver)Neutral Red Assay104.4[13]
HeLa (Cervical)Neutral Red Assay89.3[14]
Silibinin MDA-MB-231 (Breast)Viability Assay100[15][16]
MCF-7 (Breast)Viability Assay150[15][16]
MDA-MB-468 (Breast)Viability Assay50[16]
H69 (Small-cell lung)Cytotoxicity Assay60[17]
VPA17 (Drug-resistant SCLC)Cytotoxicity Assay60[17]
A2780s (Ovarian)Viability Assay~100[18]

Interpretation of Data: The representative data for 1,4-benzodioxane derivatives suggest a broad range of potential cytotoxic activity, with some compounds exhibiting potent effects in the low micromolar range. Doxazosin demonstrates moderate to low micromolar activity against breast cancer cell lines, while its potency against prostate and liver cancer cell lines appears to be lower. Silibinin generally exhibits anticancer effects at higher micromolar concentrations across a variety of cell lines. This initial comparison suggests that "this compound" could potentially possess anticancer activity within a pharmacologically relevant range, warranting further experimental investigation.

Mechanistic Deep Dive: Signaling Pathways and Cellular Effects

The anticancer activity of many therapeutic agents is underpinned by their ability to modulate key cellular processes such as proliferation, apoptosis, and the cell cycle. A common thread connecting the activities of many 1,4-benzodioxane derivatives, Doxazosin, and Silibinin is their interaction with the PI3K/Akt/mTOR signaling pathway.[2][6][19][20][21][22][23][24][25]

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates

Caption: The PI3K/Akt/mTOR signaling pathway.

Mechanistic Insights:

  • Doxazosin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and angiogenesis.[2][6][20][23][25] It can also suppress JAK/STAT signaling, which often cross-talks with the PI3K/Akt pathway.[23][25]

  • Silibinin exerts its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling cascade.[1][19][21][22][24] This leads to cell cycle arrest and induction of apoptosis.[8]

It is plausible that "this compound," given its structural heritage, may also exert its potential anticancer effects through modulation of this critical pathway.

Experimental Protocols for Comparative Evaluation

To empirically benchmark "this compound" against Doxazosin and Silibinin, a series of standardized in vitro assays are recommended.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with compounds (various concentrations) Start->Treat Incubate1 Incubate for 24-72h Treat->Incubate1 Add_MTT Add MTT solution to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4h Add_MTT->Incubate2 Solubilize Add solubilization buffer (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570nm Solubilize->Read End Calculate IC50 values Read->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound," Doxazosin, and Silibinin in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[25][26][27][28]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Treat cells with compounds at IC50 concentrations Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify cell populations (viable, apoptotic, necrotic) Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][14][15][18][19]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16][20][21]

mTOR Kinase Activity Assay

An in vitro kinase assay can directly measure the inhibitory effect of the compounds on mTOR activity.

Step-by-Step Protocol:

  • Immunoprecipitation of mTORC1: Lyse treated or untreated cells and immunoprecipitate the mTORC1 complex using an anti-Raptor or anti-mTOR antibody.

  • Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing an mTOR substrate (e.g., recombinant 4E-BP1) and ATP. Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Stop the reaction and detect the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting.

  • Data Analysis: Quantify the band intensities to determine the extent of mTOR inhibition.[5][9]

Conclusion and Future Directions

This guide provides a foundational framework for the comparative benchmarking of "this compound" against Doxazosin and Silibinin as potential anticancer agents. The available data on related 1,4-benzodioxane derivatives suggest that this compound class holds promise. The proposed experimental workflows offer a robust methodology for a head-to-head comparison of their effects on cell viability, apoptosis, and cell cycle progression.

A crucial next step is the experimental determination of the cytotoxic profile of "this compound" across a panel of relevant cancer cell lines. Subsequent mechanistic studies, including the mTOR kinase assay and analysis of the broader PI3K/Akt/mTOR pathway, will be vital in elucidating its mode of action and further defining its therapeutic potential.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth spectroscopic analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a valuable scaffold in medicinal chemistry.[1][2] We will navigate the synthetic route from its primary precursors, Methyl 3,4-dihydroxybenzoate and 1,2-dibromoethane, and elucidate the critical spectroscopic transformations that confirm successful synthesis. This document serves as a practical reference for researchers, offering detailed experimental protocols, comparative data analysis, and expert insights to ensure the unambiguous characterization of the final product.

Introduction: The Chemical Journey from Catechol to Benzodioxane

The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold found in numerous biologically active compounds and therapeutic agents.[1][2] Its synthesis and characterization are fundamental tasks in drug discovery and development. The target molecule, this compound, is typically synthesized via a Williamson ether synthesis, a classic and robust method for forming ether linkages.[3][4] This reaction involves the nucleophilic attack of a catechol derivative (a deprotonated di-alcohol) on an alkyl dihalide.

In our specific case, the synthesis begins with two key precursors:

  • Methyl 3,4-dihydroxybenzoate: This molecule provides the core aromatic ring and the eventual carboxylate functionality. It is a member of the catechol family.[5]

  • 1,2-Dibromoethane: This reagent acts as the two-carbon electrophilic bridge that reacts with both hydroxyl groups of the catechol to form the characteristic dioxane ring.[6][7]

The core of this guide is to demonstrate how spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be used to monitor this transformation. By understanding the unique spectral signature of each molecule, a researcher can confidently track the disappearance of starting materials and confirm the formation of the desired product.

Synthesis Pathway: A Visual Overview

The reaction proceeds by deprotonating the hydroxyl groups of Methyl 3,4-dihydroxybenzoate to form a more potent nucleophile, which then undergoes a double SN2 reaction with 1,2-dibromoethane to close the dioxane ring.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Reaction Conditions cluster_product Final Product P1 Methyl 3,4-dihydroxybenzoate R1 Base (e.g., K2CO3) Solvent (e.g., DMF) P2 1,2-Dibromoethane FP Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate R1->FP Williamson Ether Synthesis

Caption: Synthetic route from precursors to the final product.

Methodology

Synthesis Protocol: this compound

This protocol is based on established Williamson ether synthesis procedures for forming benzodioxanes.[2][4][8]

  • Preparation: To a round-bottom flask, add Methyl 3,4-dihydroxybenzoate (1.0 eq) and a suitable solvent such as Dimethylformamide (DMF).

  • Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl groups, making them nucleophilic.

  • Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure this compound.

Spectroscopic Analysis Protocol
  • ¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: Spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with samples prepared as a thin film or KBr pellet.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.

Spectroscopic Analysis and Comparison

The key to confirming the reaction's success lies in identifying the disappearance of precursor signals and the appearance of new, characteristic signals for the product.

Precursor 1: Methyl 3,4-dihydroxybenzoate

This starting material has two key features: the phenolic hydroxyl groups and the methyl ester attached to an aromatic ring.

Spectroscopy Characteristic Signal Interpretation
¹H NMR ~9.0-10.0 ppm (2H, broad s)Acidic protons of the two phenolic -OH groups.
~7.3-7.5 ppm (2H, m)Aromatic protons.
~6.9 ppm (1H, d)Aromatic proton.
~3.8 ppm (3H, s)Methyl protons of the ester (-COOCH₃).
IR (cm⁻¹) ~3300-3500 (broad)O-H stretching of the hydroxyl groups.
~1720 (strong)C=O stretching of the ester.
~1250-1300 (strong)C-O stretching of the ester and phenol.
MS (m/z) 168 [M]⁺Molecular ion peak corresponding to C₈H₈O₄.[5][9][10][11]
Precursor 2: 1,2-Dibromoethane

This is a simple, symmetric molecule. Its spectroscopic signature is straightforward.

Spectroscopy Characteristic Signal Interpretation
¹H NMR ~3.65 ppm (4H, s)The four protons are chemically equivalent, resulting in a single peak.[12][13]
IR (cm⁻¹) ~2975-2845 (moderate)C-H stretching vibrations.[6]
~780-580 (strong)C-Br stretching vibrations.[6]
MS (m/z) 186, 188, 190 [M]⁺Characteristic isotopic pattern for a molecule with two bromine atoms.[7][14]
Final Product: this compound

The formation of the dioxane ring introduces a new aliphatic ether linkage while consuming the phenolic hydroxyls, leading to distinct spectral changes.

Spectroscopy Characteristic Signal Interpretation
¹H NMR ~7.5 ppm (1H, dd)Aromatic proton adjacent to the ester.
~7.3 ppm (1H, d)Aromatic proton.
~6.9 ppm (1H, d)Aromatic proton ortho to an ether oxygen.
~4.3 ppm (4H, s) Key Signal: Protons of the newly formed -OCH₂CH₂O- bridge.
~3.8 ppm (3H, s)Methyl protons of the ester (-COOCH₃).
IR (cm⁻¹) ~3300-3500 (Absent) Key Change: Disappearance of the broad O-H stretch confirms consumption of the precursor.
~2850-3000 (multiple)Aliphatic C-H stretching from the dioxane ring.
~1720 (strong)C=O stretching of the ester (retained).
~1280 (strong)Asymmetric C-O-C stretching of the ether linkage.
MS (m/z) 194 [M]⁺Molecular ion peak corresponding to C₁₀H₁₀O₄.[15]

Comparative Analysis: The Spectroscopic Proof of Transformation

A direct comparison highlights the definitive evidence of a successful reaction.

Feature Methyl 3,4-dihydroxybenzoate This compound Reason for Change
¹H NMR: -OH Protons Present (~9.0-10.0 ppm)Absent The hydroxyl groups have reacted to form ether bonds.
¹H NMR: Aliphatic Protons AbsentPresent (~4.3 ppm, 4H) Formation of the -OCH₂CH₂O- bridge from 1,2-dibromoethane.
IR: O-H Stretch (cm⁻¹) Present (~3300-3500)Absent Confirmation of the consumption of phenolic hydroxyls.
IR: Aliphatic C-H Stretch AbsentPresent (~2850-3000) Appearance of the new CH₂ groups in the dioxane ring.
Molecular Ion Peak (m/z) 168194 The mass increases by 26 units, corresponding to the addition of a C₂H₂ fragment (net result of adding C₂H₄Br₂ and losing 2H).

Experimental and Characterization Workflow

The process from starting materials to a fully characterized product follows a logical sequence.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization React Combine Precursors & Reagents Monitor Monitor with TLC React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify NMR ¹H and ¹³C NMR Purify->NMR Pure Product IR FTIR Spectroscopy Purify->IR Pure Product MS Mass Spectrometry Purify->MS Pure Product Data Data Analysis & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow from synthesis to spectroscopic confirmation.

Troubleshooting and Key Insights

  • Incomplete Reaction: If the reaction does not go to completion, the ¹H NMR spectrum of the crude product will show residual phenolic -OH peaks and the IR spectrum will retain a broad O-H stretch. The presence of the starting material peak at m/z 168 in the mass spectrum is another clear indicator.

  • Side Products: The primary side reaction in a Williamson ether synthesis is elimination, which is minimized by using a primary dihalide like 1,2-dibromoethane.[4][16][17]

  • The Power of Absence: Often, the most compelling evidence in spectroscopic analysis is the disappearance of a signal. The complete absence of the broad hydroxyl peak in the IR spectrum is the fastest and most definitive initial check for a successful reaction.

Conclusion

The transformation of Methyl 3,4-dihydroxybenzoate and 1,2-dibromoethane into this compound is clearly demarcated by a series of distinct spectroscopic changes. The emergence of a four-proton singlet around 4.3 ppm in the ¹H NMR spectrum, coupled with the definitive disappearance of the phenolic O-H stretch in the IR spectrum, provides unambiguous evidence of successful dioxane ring formation. This guide equips researchers with the foundational data and interpretive logic required to confidently synthesize and characterize this important chemical entity.

References

Evaluating the Drug-Likeness of "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial assessment of a compound's "drug-likeness" is a critical filter to de-risk and accelerate the progression of new chemical entities from bench to bedside. Promising biological activity in vitro is often nullified by poor pharmacokinetic properties in vivo. This guide provides a comprehensive framework for evaluating the drug-likeness of derivatives of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a scaffold that has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[1][2]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their drug development programs. We will explore a combination of computational (in silico) predictions and established in vitro experimental protocols to build a holistic view of the drug-likeness of our selected compounds.

The Core Scaffold and Selected Derivatives

Our investigation centers on this compound as the parent compound (P0). To illustrate the impact of structural modifications on drug-likeness, we will compare it against three synthesized derivatives:

  • Derivative 1 (D1): 2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Derivative 2 (D2): 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

  • Derivative 3 (D3): N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

The synthesis of similar amide, hydrazide, and sulfonamide derivatives of the 1,4-benzodioxane core has been previously reported, providing a basis for their selection as representative modifications.[1][3]

Part 1: In Silico Assessment of Physicochemical Properties and ADMET Profile

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] Early in silico prediction of these properties is an indispensable, cost-effective strategy to prioritize candidates with a higher probability of clinical success.[5]

Lipinski's Rule of Five: A First Pass Filter

Christopher Lipinski's "Rule of Five" provides a set of simple heuristics to predict the oral bioavailability of a compound.[6] The rules are based on the observation that most orally administered drugs are relatively small and lipophilic. A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

We utilized the SwissADME web tool to predict these properties for our selected compounds.[7][8][9]

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
P0 C10H10O4194.181.65040
D1 C9H9NO3179.171.03130
D2 C9H10N2O3194.190.58240
D3 C14H13NO4S291.322.15140

Interpretation: All four compounds exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. This initial screen suggests that all derivatives have a favorable physicochemical profile for oral absorption. The modifications made in D1, D2, and D3 have not pushed the molecules into a space that is unfavorable for oral bioavailability.

ADMET Predictions

Beyond Lipinski's rules, a more detailed ADMET profile provides deeper insights into a compound's likely fate in the body. We used the admetSAR 2.0 web server to predict key ADMET properties.[10][11]

ParameterP0D1D2D3Interpretation
Absorption
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)0.95 (Moderate)0.78 (Moderate)0.45 (Low)1.12 (Moderate)Predicts the rate of drug transport across the intestinal lining.[12][13] D2 shows potentially lower permeability.
Human Intestinal Absorption (%)95.394.892.196.5All compounds are predicted to be well-absorbed.
Distribution
Blood-Brain Barrier (BBB) PermeantYesYesNoYesIndicates the likelihood of crossing into the central nervous system. D2 is predicted to be a non-permeant.
Plasma Protein Binding (%)85.282.178.590.3High binding can limit the free drug concentration available for therapeutic action. D3 shows the highest predicted binding.
Metabolism
CYP2D6 InhibitorNoNoNoYesInhibition of cytochrome P450 enzymes can lead to drug-drug interactions. D3 is predicted to be an inhibitor.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNoNoNoPredicts potential for renal excretion.
Toxicity
Ames MutagenicityNoNoNoNoIndicates potential for carcinogenicity.
hERG InhibitionNoNoNoWeak InhibitorInhibition of the hERG channel can lead to cardiotoxicity. D3 shows a potential weak inhibition.

Interpretation: The in silico ADMET profiling reveals important differentiators between the derivatives. While all show good intestinal absorption, D2 has lower predicted Caco-2 permeability and is less likely to cross the blood-brain barrier. D3, the sulfonamide derivative, shows potential liabilities with CYP2D6 inhibition and weak hERG inhibition, which would require careful experimental validation.

Part 2: Experimental Workflows for Drug-Likeness Evaluation

In silico predictions provide valuable guidance but must be validated through experimental data. The following section details the standard operating procedures for key in vitro assays to determine the drug-likeness of the benzodioxine derivatives.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experimental evaluation, from initial physicochemical property assessment to more complex cell-based and protein-binding assays.

experimental_workflow cluster_physicochemical Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution P0 Parent Compound (P0) caco2 Caco-2 Permeability Assay P0->caco2 Assess Permeability D1 Derivative 1 (D1) D1->caco2 Assess Permeability D2 Derivative 2 (D2) D2->caco2 Assess Permeability D3 Derivative 3 (D3) D3->caco2 Assess Permeability microsomal Microsomal Stability Assay caco2->microsomal Prioritize Permeable Compounds ppb Plasma Protein Binding Assay microsomal->ppb Evaluate Stability final_assessment Final Drug-Likeness Assessment ppb->final_assessment Determine Free Fraction

Caption: A logical workflow for the experimental evaluation of drug-likeness.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard in vitro model for predicting human intestinal absorption.[14] This assay determines the apparent permeability coefficient (Papp) of a compound, which is a measure of its rate of transport across the cell monolayer.

Protocol:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium and seeded onto permeable Transwell® inserts. The cells are allowed to differentiate for 21-28 days to form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • The test compound is added to the apical (donor) side of the Transwell®.

    • Samples are taken from the basolateral (receiver) side at various time points.

  • Transport Experiment (Basolateral to Apical):

    • The test compound is added to the basolateral (donor) side.

    • Samples are taken from the apical (receiver) side at various time points. This helps determine if the compound is a substrate for efflux transporters.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The Papp value is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.

Microsomal Stability Assay

Rationale: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[15] High metabolic instability can lead to rapid clearance of the drug from the body, resulting in low bioavailability and a short duration of action.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound is added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the remaining parent compound is plotted against time to determine the half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Rationale: The extent to which a drug binds to plasma proteins, such as albumin, is a crucial determinant of its distribution and availability to reach its therapeutic target.[16] Only the unbound (free) fraction of the drug is pharmacologically active. High plasma protein binding can limit the efficacy and influence the clearance of a drug. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for this assessment.

Protocol:

  • Device Preparation: A RED device, which consists of a sample chamber and a buffer chamber separated by a semi-permeable membrane, is used.

  • Sample Addition: The test compound is added to human plasma and placed in the sample chamber of the RED device.

  • Buffer Addition: A protein-free buffer (e.g., PBS) is added to the buffer chamber.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Sample Preparation: The plasma sample is treated to precipitate the proteins and release the bound drug.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Analysis and Conclusion

The following diagram provides a conceptual representation of the decision-making process based on the evaluation of drug-likeness parameters.

decision_making start Compound Library in_silico In Silico Screening (Lipinski, ADMET) start->in_silico experimental Experimental Validation (Caco-2, Microsomal Stability, PPB) in_silico->experimental Promising Profiles experimental->in_silico Unfavorable Properties (Iterate Design) lead_optimization Lead Optimization experimental->lead_optimization Favorable Drug-Likeness preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate

Caption: A decision-making flowchart for drug candidate selection.

This guide has outlined a systematic approach to evaluating the drug-likeness of this compound derivatives. The initial in silico assessment of our chosen compounds indicated that all possess favorable physicochemical properties according to Lipinski's Rule of Five. However, more detailed ADMET predictions highlighted potential differences, particularly for the sulfonamide derivative (D3), which may have liabilities related to CYP inhibition and hERG binding.

The provided experimental protocols for Caco-2 permeability, microsomal stability, and plasma protein binding are essential next steps to validate these predictions and build a robust, data-driven understanding of each derivative's potential as a drug candidate. By integrating computational and experimental approaches, researchers can efficiently prioritize compounds with the highest likelihood of success, ultimately saving time and resources in the long and arduous journey of drug development.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Characteristics

Based on data for the carboxylic acid analogue, this class of compounds can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area.

Key Chemical Properties (for the analogous carboxylic acid):

PropertyValue
AppearancePale brown Crystalline Solid[2]
Melting Point135-136 °C[2]
Boiling Point339.8°C at 760 mmHg[2]
Flash Point142.0±21.1 °C[2]

Data for 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in its removal by a licensed disposal service. This workflow is designed to be a self-validating system, ensuring that each step is completed in accordance with safety and regulatory compliance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment & Labeling Phase cluster_disposal Final Disposal Phase A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste A->B Characterize as hazardous chemical waste C Step 3: Selection of Appropriate Waste Container B->C Isolate from incompatible materials D Step 4: Proper Labeling of Waste Container C->D Use chemically resistant container E Step 5: Secure Storage in a Satellite Accumulation Area (SAA) D->E Include all required information F Step 6: Arrange for Pickup by a Licensed Waste Disposal Vendor E->F Follow institutional protocols G Step 7: Documentation and Record Keeping F->G Maintain disposal records

Caption: A logical workflow for the safe disposal of this compound.

Experimental Protocol for Disposal

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE):

    • Safety glasses with side shields or goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • Laboratory coat

  • Chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass bottle with a secure cap)

  • Hazardous waste label

  • Secondary containment (e.g., a plastic tub or tray)

Procedure:

  • Waste Identification and Characterization:

    • Determine that the waste is this compound.

    • Consult the Safety Data Sheet (SDS) for the analogous 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid to confirm its hazardous characteristics, including skin and eye irritation.[1]

    • This compound should be treated as a hazardous chemical waste.

  • Segregation of Waste:

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

    • Keep solid waste separate from liquid waste.

  • Selection of Appropriate Waste Container:

    • Choose a container that is in good condition, with no leaks or cracks.

    • The container must be made of a material compatible with the chemical. Glass or HDPE containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Proper Labeling of Waste Container:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Irritant")

      • The date accumulation started

      • The name and contact information of the generating researcher or lab.

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA should be a secure location away from general laboratory traffic.

    • Place the waste container in secondary containment to catch any potential leaks.

  • Arrange for Pickup by a Licensed Waste Disposal Vendor:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Do not exceed the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies.

    • The final disposal method will be determined by the licensed waste management company, but will likely involve high-temperature incineration.

  • Documentation and Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Keep copies of all waste manifests provided by the disposal vendor.

Causality and Trustworthiness in Protocol Design

The logic behind this multi-step protocol is rooted in the "cradle-to-grave" approach to hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA). Each step is a critical control point to mitigate risk. For instance, proper segregation (Step 2) prevents unintended chemical reactions, while secure labeling (Step 4) ensures that everyone who handles the waste is aware of its identity and associated hazards. The use of a licensed and reputable waste disposal vendor (Step 6) provides the final, crucial link in the chain of custody, ensuring that the waste is treated and disposed of in an environmentally sound manner.

By adhering to this self-validating system, laboratories can build a culture of safety and demonstrate a commitment to regulatory compliance and environmental stewardship. This approach not only protects the immediate health and safety of researchers but also builds trust with regulatory agencies and the wider community.

References

A Senior Application Scientist's Guide to Handling Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a compound often utilized as a key intermediate in the synthesis of bioactive molecules. Our commitment is to furnish you with procedural, step-by-step guidance that directly addresses your operational questions, ensuring both your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound (CAS No. 20197-75-5) is a solid aromatic ester. While comprehensive toxicological data for this specific compound is not extensively published, information from its supplier and structurally similar compounds, such as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, indicates that it should be handled with care. The primary hazards are associated with ingestion, and skin and eye contact.[1][2][3]

Hazard Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Acute toxicity, Oral (Category 4)GHS07 (Harmful)WarningH302: Harmful if swallowed.[3]
Skin Irritation (Inferred from structural analogs)GHS07 (Harmful)WarningH315: Causes skin irritation.[2]
Eye Irritation (Inferred from structural analogs)GHS07 (Harmful)WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Inferred from structural analogs)GHS07 (Harmful)WarningH335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE).[5][6] The following PPE is mandatory when handling this compound.

Eye and Face Protection:
  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required to protect against flying particles.[6]

  • Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes should be worn.[5]

  • Face Shield: For procedures with a significant splash or spatter potential, a face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection:
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is essential to protect your skin and clothing from spills.[5]

  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if they become contaminated.[1] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart for aromatic esters.

  • Closed-toe Shoes and Long Pants: Full-coverage footwear and long pants are mandatory to protect your feet and legs from potential spills.[5]

Respiratory Protection:
  • Engineering Controls: A well-ventilated laboratory with a certified chemical fume hood is the primary method for controlling exposure to airborne particulates or vapors.[7]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific conditions and a formal risk assessment.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to established protocols for handling and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.[1][2][4][7][8] Have all necessary PPE readily available and in good condition.

  • Work Area: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[7]

  • Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1] Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, properly labeled hazardous waste container.[9][10][11][12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store the waste container in a designated satellite accumulation area that is away from general laboratory traffic and is under the control of the laboratory personnel.[11][13] The container must be kept closed except when adding waste.[13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. For a large spill, evacuate the area and contact your institution's EHS office.

Visualizing the Workflow: From Preparation to Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Understand Hazards Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Enter Lab Weigh_Transfer Weigh and Transfer Work_in_Hood->Weigh_Transfer Begin Work Segregate_Waste Segregate Waste Weigh_Transfer->Segregate_Waste Generate Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store in SAA Label_Container->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: A streamlined workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.